Iron(III) phosphate dihydrate
描述
属性
IUPAC Name |
iron(3+);phosphate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.H3O4P.2H2O/c;1-5(2,3)4;;/h;(H3,1,2,3,4);2*1H2/q+3;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTOKWDUYJKSCN-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[O-]P(=O)([O-])[O-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeH4O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60928695 | |
| Record name | Iron(3+) phosphate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13463-10-0 | |
| Record name | Iron(3+) phosphate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure Analysis of Iron(III) Phosphate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the crystal structure of iron(III) phosphate (B84403) dihydrate (FePO₄·2H₂O), a compound of significant interest in various scientific and industrial fields, including materials science and pharmaceuticals. This document details the crystallographic parameters of its two primary polymorphs, strengite and phosphosiderite, outlines the experimental protocols for their synthesis and analysis, and presents key structural data in a clear, comparative format.
Introduction to Iron(III) Phosphate Dihydrate Polymorphs
This compound is known to crystallize in two distinct polymorphic forms: the orthorhombic strengite and the monoclinic phosphosiderite. Both minerals share the same chemical formula but differ in their crystal lattice arrangements, leading to different physical and chemical properties. In both structures, the iron atom is octahedrally coordinated by four oxygen atoms from the phosphate tetrahedra and two oxygen atoms from water molecules.
Crystallographic Data
The crystallographic data for strengite and phosphosiderite have been determined through single-crystal X-ray diffraction studies. A summary of the key parameters is presented in the tables below for easy comparison.
Table 1: Crystallographic Data for Strengite (Orthorhombic)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 8.722 - 9.8923 |
| b (Å) | 9.878 - 10.125 |
| c (Å) | 10.1187 - 8.729 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Unit Cell Volume (ų) | ~872.9 |
| Z | 8 |
Table 2: Crystallographic Data for Phosphosiderite (Monoclinic)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.3276 - 5.329 |
| b (Å) | 9.798 - 9.800 |
| c (Å) | 8.712 - 8.7129 |
| α (°) | 90 |
| β (°) | 90.51 - 90.532 |
| γ (°) | 90 |
| Unit Cell Volume (ų) | ~454.87 |
| Z | 4 |
Experimental Protocols
The determination of the crystal structure of this compound involves two key experimental stages: the synthesis of high-quality single crystals and their analysis using single-crystal X-ray diffraction.
Synthesis of Single Crystals
High-quality single crystals of both strengite and phosphosiderite can be synthesized using hydrothermal and precipitation methods.
Hydrothermal Synthesis of Strengite:
-
Precursor Preparation: A solution of an iron(III) salt (e.g., FeCl₃ or Fe(NO₃)₃) and a phosphate source (e.g., H₃PO₄ or NH₄H₂PO₄) is prepared in deionized water. The molar ratio of Fe:P is typically maintained at 1:1.
-
Hydrothermal Reaction: The precursor solution is sealed in a Teflon-lined stainless steel autoclave.
-
Heating: The autoclave is heated to a temperature between 150°C and 200°C for a period of 24 to 72 hours.
-
Cooling and Recovery: The autoclave is allowed to cool slowly to room temperature. The resulting crystals are filtered, washed with deionized water and ethanol, and dried in air.
Precipitation Synthesis of Phosphosiderite:
-
Solution Preparation: An aqueous solution of an iron(III) salt is mixed with a phosphate-containing solution under controlled pH conditions, typically acidic.
-
Precipitation: The precipitate of this compound is formed upon mixing. The reaction is often carried out at or near room temperature.
-
Aging: The precipitate is aged in the mother liquor for a period of time to allow for crystal growth and improvement of crystallinity.
-
Isolation: The crystals are then separated by filtration, washed thoroughly with water, and dried at a low temperature.
Single-Crystal X-ray Diffraction Analysis
The following protocol outlines the typical steps for the analysis of this compound single crystals.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: X-ray diffraction data are collected using a single-crystal diffractometer, such as an Oxford Diffraction Gemini R Ultra diffractometer equipped with a CCD detector and using Mo-Kα radiation (λ = 0.71073 Å). Data is typically collected at a low temperature (e.g., 173 K) to minimize thermal vibrations.
-
Data Reduction: The raw diffraction data are processed to correct for various experimental factors. This includes cell refinement and data reduction using software like CrysAlisPro.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using full-matrix least-squares techniques with software packages such as SHELXS and SHELXL within a suite like WinGX. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map and refined isotropically.
Structural Details: Bond Lengths and Angles
The precise arrangement of atoms within the crystal lattice determines the material's properties. The following tables summarize key bond lengths and angles for both polymorphs.
Table 3: Selected Bond Lengths (Å) for Strengite and Phosphosiderite
| Bond | Strengite (Å) | Phosphosiderite (Å) |
| Fe-O (phosphate) | 1.92 - 2.17 | 1.86 - 2.17 |
| Fe-O (water) | ~2.0 - 2.2 | ~2.0 - 2.2 |
| P-O | 1.52 - 1.58 | 1.52 - 1.57 |
Table 4: Selected Bond Angles (°) for Strengite and Phosphosiderite
| Angle | Strengite (°) | Phosphosiderite (°) |
| O-Fe-O | Varies | Varies |
| O-P-O | ~109.5 (tetrahedral) | ~109.5 (tetrahedral) |
Visualizations
The following diagrams, generated using the DOT language, illustrate the experimental workflow for crystal structure analysis and the coordination environment within the this compound crystal structure.
Caption: Experimental workflow for the synthesis and crystal structure analysis of this compound.
Caption: Generalized coordination environment of the Fe³⁺ ion in this compound.
A Comprehensive Technical Guide on the Physicochemical Properties of Iron(III) Phosphate Dihydrate
Introduction
Iron(III) phosphate (B84403) dihydrate (FePO₄·2H₂O), also known as ferric phosphate dihydrate, is an inorganic compound that has garnered significant attention in various scientific and industrial fields. Its applications range from being a key component in lithium-ion battery cathodes to a catalyst in organic synthesis and a molluscicide in organic farming.[1][2][3] For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties is crucial for leveraging its potential in novel applications and ensuring process optimization. This technical guide provides an in-depth overview of the core physicochemical properties of Iron(III) phosphate dihydrate, complete with quantitative data, detailed experimental protocols, and logical workflow diagrams.
Section 1: General Physicochemical Properties
This compound is typically a yellowish-brown or off-white solid.[1][4] It is comprised of an iron atom in the +3 oxidation state, a phosphate anion, and two molecules of water of hydration.[5] A summary of its fundamental properties is presented in Table 1.
Table 1: General Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Formula | FePO₄·2H₂O | [2] |
| Molecular Weight | 186.85 g/mol | [2][3][5] |
| CAS Number | 13463-10-0 | [1][2][5] |
| Appearance | Yellow-brown solid, off-white powder, or crystals | [1][2][4] |
| Density | 2.87 g/cm³ (at 20 °C) | [1] |
| Melting Point | Decomposes at 250 °C | [1] |
Section 2: Solubility Profile
The solubility of this compound is a critical parameter, particularly in applications involving aqueous media. It is generally considered to be sparingly soluble or practically insoluble in water at room temperature. However, its solubility increases significantly at higher temperatures.[1] The compound is soluble in mineral acids.[6] The low solubility in water is quantified by its solubility product constant (Ksp), which, for the anhydrous form, is very low, indicating minimal dissociation into its constituent ions in solution.
Table 2: Solubility of this compound
| Solvent | Temperature | Solubility | References |
| Water | 100 °C | 0.642 g/100 mL | [1] |
| Property | Value | References | |
| Solubility Product (Ksp) | 9.91 × 10⁻¹⁶ (for anhydrous FePO₄) | [1][7] |
Section 3: Crystal Structure and Polymorphism
This compound is known to exist in at least two polymorphic forms, which are different crystalline structures of the same compound.[1] In these dihydrate structures, the Iron(III) ion is octahedrally coordinated, with two water molecules occupying mutually cis positions in the coordination sphere.[1] Different synthesis conditions can lead to the formation of distinct polymorphs, including orthorhombic and monoclinic crystal systems.[8]
One notable orthorhombic form, strengite, and a monoclinic form, metastrengite II, have been well-characterized. The specific arrangement of atoms and the unit cell dimensions are crucial for understanding the material's properties and performance, especially in applications like battery materials.
Section 4: Thermal Properties and Decomposition
The thermal stability of this compound is a key consideration for its use in high-temperature applications. The compound undergoes a multi-step thermal decomposition process upon heating, which primarily involves the loss of its two water molecules of hydration.[9][10] This dehydration process can be investigated using techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).
The decomposition typically occurs in two distinct steps, corresponding to the sequential removal of the water molecules.[10] Kinetic analysis of this process reveals that it is complex and can be modeled to determine parameters such as the activation energy, which quantifies the energy barrier for the dehydration reactions.[9]
Table 3: Thermal Decomposition Data for this compound
| Parameter | Value | References |
| Decomposition Temperature | Starts at ~250 °C | [1] |
| Process | Multi-step dehydration | [9] |
| Activation Energy (Process 1) | 93.05 ± 3.80 kJ/mol | [9] |
| Activation Energy (Process 2) | 73.41 ± 3.14 kJ/mol | [9] |
The diagram below illustrates the general pathway of thermal decomposition.
Section 5: Thermochemical Data
The thermodynamic properties of this compound provide insight into its stability and energy content. These values are essential for chemical engineering calculations and for understanding the energetics of reactions involving this compound.
Table 4: Thermochemical Properties of this compound
| Property | Value | References |
| Standard Molar Enthalpy of Formation (ΔfH⦵₂₉₈) | -1888 kJ/mol | [1] |
| Standard Molar Entropy (S⦵₂₉₈) | 171.3 J/mol·K | [1] |
| Heat Capacity (C) | 180.5 J/mol·K | [1] |
Section 6: Experimental Protocols
Accurate characterization of the physicochemical properties of this compound relies on standardized experimental procedures. Below are detailed methodologies for key analytical techniques.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.[11][12]
Objective: To determine the saturation solubility of this compound in an aqueous medium at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of finely powdered this compound to a flask containing a known volume of purified water or a specific buffer solution. The excess solid ensures that equilibrium with a saturated solution is achieved.
-
Equilibration: Seal the flask and place it in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[11][13]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated aqueous phase from the solid material via centrifugation or filtration using a fine-pored filter that does not adsorb the solute.
-
Analysis: Accurately determine the concentration of dissolved Iron(III) phosphate in the clear supernatant or filtrate. This can be achieved using a suitable analytical technique, such as Inductively Coupled Plasma (ICP) for iron quantification or UV-Vis spectrophotometry if a suitable chromophore is present or can be formed.
-
Calculation: The solubility is expressed as the mass or molar concentration of the compound in the saturated solution (e.g., in g/L or mol/L).
Characterization by X-ray Powder Diffraction (XRPD)
XRPD is a primary technique for identifying the crystalline phases and determining the crystal structure of a material.
Objective: To identify the crystalline form (polymorph) and determine the structural parameters of an this compound sample.
Methodology:
-
Sample Preparation: Finely grind the this compound sample into a homogeneous powder using a mortar and pestle. This ensures that the crystallites are randomly oriented.
-
Mounting: Mount the powdered sample onto a sample holder. The surface of the powder should be flat and level with the holder's surface.
-
Data Acquisition: Place the sample holder in the X-ray diffractometer. Generate monochromatic X-rays (commonly Cu Kα radiation) and direct them onto the sample.
-
Scanning: Scan the sample over a range of 2θ angles (the angle between the incident and diffracted X-ray beams). The detector moves to collect the intensity of the diffracted X-rays at each angle.
-
Data Analysis: The output is a diffractogram, which is a plot of diffraction intensity versus the 2θ angle. The positions (2θ values) and intensities of the diffraction peaks are characteristic of the material's crystal structure.
-
Phase Identification: Compare the experimental diffractogram to standard patterns from a database (e.g., the JCPDS-ICDD database) to identify the specific polymorph of FePO₄·2H₂O.
Thermal Analysis (TGA/DTA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) measures the temperature difference between a sample and a reference. These are often performed simultaneously.
Objective: To determine the thermal stability and decomposition pathway of this compound.
Methodology:
-
Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the this compound sample into a TGA crucible (e.g., alumina (B75360) or platinum).[10]
-
Instrument Setup: Place the sample crucible and an empty reference crucible into the TGA furnace.
-
Atmosphere Control: Purge the furnace with a controlled atmosphere (e.g., inert gas like nitrogen or an oxidative gas like air) at a constant flow rate (e.g., 20-50 mL/min) to create a stable environment.[10][14]
-
Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).[10]
-
Data Collection: Continuously record the sample's mass (TGA curve) and the temperature difference (DTA curve) as a function of the furnace temperature.
-
Data Interpretation: Analyze the TGA curve for mass loss steps, which indicate dehydration or decomposition events. The temperature ranges and percentage mass loss for each step provide quantitative information about the process. The DTA curve shows endothermic (heat absorbing, e.g., dehydration) or exothermic (heat releasing, e.g., crystallization) events.
References
- 1. Iron(III) phosphate - Wikipedia [en.wikipedia.org]
- 2. This compound Ferric phosphate dihydrate [merckmillipore.com]
- 3. scbt.com [scbt.com]
- 4. strem.com [strem.com]
- 5. Buy this compound | 13463-10-0 [smolecule.com]
- 6. Ferric phosphate | 10045-86-0 [chemicalbook.com]
- 7. Solubility Products [gchem.cm.utexas.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. enamine.net [enamine.net]
- 13. bioassaysys.com [bioassaysys.com]
- 14. pubs.acs.org [pubs.acs.org]
Synthesis of Iron(III) Phosphate Dihydrate by Precipitation: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of iron(III) phosphate (B84403) dihydrate (FePO₄·2H₂O) via the precipitation method. This compound is of significant interest, particularly as a precursor for lithium iron phosphate (LFP) cathode materials in lithium-ion batteries.[1][2] The precipitation method is widely employed due to its operational simplicity, cost-effectiveness, and environmental friendliness.[1] This document details the experimental protocols, summarizes key quantitative data, and illustrates the synthesis workflow.
Core Principles of Precipitation Synthesis
The synthesis of iron(III) phosphate dihydrate by precipitation involves the controlled reaction of an iron source with a phosphate source in an aqueous solution. The insolubility of iron(III) phosphate in water under specific conditions drives the formation of a solid precipitate.[3] Key factors influencing the physicochemical properties of the final product include the choice of precursors, reactant concentrations, reaction temperature, pH of the solution, and the use of oxidizing agents.[1][4] The process often involves the initial formation of an amorphous precipitate, which can then transform into a crystalline phase.[1][5]
Experimental Protocols
The following section outlines detailed methodologies for the synthesis of this compound, compiled from various studies.
Synthesis from Ferrous Precursors with Oxidation
A common approach involves the use of a ferrous (Fe²⁺) salt, which is subsequently oxidized to a ferric (Fe³⁺) state in the presence of a phosphate source.
Protocol 1: Using Ferrous Sulfate (B86663) and Phosphoric Acid with Hydrogen Peroxide Oxidation
This method, adapted from multiple sources, utilizes readily available and cost-effective precursors.[4][6]
-
Materials:
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Phosphoric acid (H₃PO₄)
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Sodium hydroxide (B78521) (NaOH) or ammonia (B1221849) solution (for pH adjustment)
-
Deionized water
-
-
Procedure:
-
A solution of ferrous sulfate is prepared by dissolving a predetermined amount in deionized water.
-
Phosphoric acid is added to the ferrous sulfate solution.
-
The mixture is heated, typically to around 90°C.[6]
-
Hydrogen peroxide is slowly added to the heated solution to oxidize Fe²⁺ to Fe³⁺. This is often accompanied by a color change from a yellow precipitate to a white precipitate.[6]
-
The pH of the solution is carefully monitored and adjusted to a target value, often between 1.8 and 3.5, using a base such as NaOH or ammonia solution.[7][8]
-
The reaction is allowed to proceed for a specified duration, often several hours, to ensure complete precipitation and crystallization.[6]
-
The resulting white precipitate of FePO₄·2H₂O is collected by filtration.
-
The precipitate is washed multiple times with deionized water to remove any unreacted precursors and byproducts.
-
The final product is dried in an oven at a controlled temperature, for instance, at 80°C for 12 hours or 120°C for 12 hours.[3][6]
-
Synthesis from Ferric Precursors
Alternatively, a ferric (Fe³⁺) salt can be used directly, simplifying the reaction by eliminating the oxidation step.
Protocol 2: Using Ferric Nitrate (B79036) and Phosphoric Acid
This protocol involves the direct reaction of a ferric salt with a phosphate source.[4][9]
-
Materials:
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Phosphoric acid (H₃PO₄) or a phosphate salt like diammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Deionized water
-
-
Procedure:
-
An aqueous solution of ferric nitrate is prepared.
-
A separate aqueous solution of the phosphate source is prepared.
-
The two solutions are mixed under controlled conditions, often with vigorous stirring.
-
The pH of the resulting mixture is adjusted to a specific value, typically around 2.0, to induce precipitation.[4]
-
The reaction is allowed to age for a period to promote the formation of a stable precipitate.
-
The precipitate is collected via filtration.
-
The collected solid is washed thoroughly with deionized water.
-
The purified precipitate is dried under controlled temperature conditions.
-
Quantitative Data Summary
The following tables summarize key quantitative data from various synthesis protocols for this compound.
| Precursor (Iron Source) | Precursor (Phosphate Source) | Oxidizing Agent | Reaction Temperature (°C) | Final pH | Yield (%) | Reference |
| FeSO₄ | H₃PO₄ | H₂O₂ | 90 | Not Specified | 99.5 | [6] |
| Fe(NH₄)₂(SO₄)₂·6H₂O | NH₄H₂PO₄ | H₂O₂ | Ambient | 2.0 | Not Specified | [4][10] |
| Fe(NO₃)₃·9H₂O | K₂HPO₄ | None | Ambient | 2.00 | Not Specified | [4] |
| Iron Powder | H₃PO₄ | H₂O₂ | Not Specified | 1.8 | Not Specified | [7] |
| Fe(II) or Fe(III) compound | H₃PO₄ | If Fe(II) is used | Controlled | Controlled | Not Specified | [11] |
| Characterization | Value | Method | Reference |
| Fe:P Mass Ratio | 1.80 | X-ray Fluorescence (XRF) | [6] |
| Particle Size (D₅₀) | 2.4 µm | Not Specified | [6] |
| Particle Size (D₉₀) | 4.2 µm | Not Specified | [6] |
| Particle Size | 5-10 µm | Not Specified | [12] |
| Surface Area | 25-65 m²/g | Not Specified | [11] |
Visualized Experimental Workflow and Reaction Pathway
The following diagrams illustrate the generalized experimental workflow for the precipitation synthesis of this compound and the key reaction pathways.
Caption: Generalized experimental workflow for the precipitation synthesis of FePO₄·2H₂O.
Caption: Key reaction pathway illustrating the formation of crystalline FePO₄·2H₂O.
Conclusion
The precipitation method offers a versatile and scalable route for the synthesis of this compound. By carefully controlling the experimental parameters such as precursor selection, pH, temperature, and reaction time, the physicochemical properties of the final product can be tailored to meet the specific requirements for its intended application, particularly in the development of advanced battery materials. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working in this field.
References
- 1. mdpi.com [mdpi.com]
- 2. Iron(III) phosphate - Wikipedia [en.wikipedia.org]
- 3. Process Optimization for the Preparation of the Lithium Iron Phosphate Precursor FePO4·2H2O by Anodic Oxidation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Micro–Nano-Structured FePO4·2H2O for LiFePO4 Cathode Materials by the Turbulent Flow Cycle Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US9174846B2 - Ferric phosphate and methods of preparation thereof - Google Patents [patents.google.com]
- 12. Synthesis of battery-grade FePO4·2H2O using high-pressure hydrolyzed precipitates of cobalt–iron alloy acid solution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Unraveling of Iron(III) Phosphate Dihydrate: A Technical Guide to its Thermal Decomposition Pathway
For researchers, scientists, and professionals in drug development, a thorough understanding of the thermal behavior of materials is paramount. Iron(III) phosphate (B84403) dihydrate (FePO₄·2H₂O), a compound with relevance in various fields including catalysis and battery materials, undergoes a multi-step thermal decomposition. This technical guide provides an in-depth analysis of its decomposition pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the process.
The thermal decomposition of iron(III) phosphate dihydrate is not a single-step event but rather a complex process involving dehydration and subsequent phase transformations. The journey from the hydrated form to its final anhydrous state is marked by distinct temperature-dependent events, which can be meticulously studied using various analytical techniques.
Quantitative Analysis of Thermal Decomposition
The thermal decomposition of FePO₄·2H₂O is characterized by a significant mass loss primarily due to the evaporation of its water of crystallization.[1] This process typically occurs in the temperature range of 30–700 °C.[1] The total mass loss is approximately 18.63%, which corresponds to the theoretical water content of a compound with the formula FePO₄ combined with two water molecules.[1]
Studies have shown that this dehydration process can be separated into two distinct, closely interrelated processes.[2] The decomposition is a complex, multi-step reaction, as indicated by the determination of apparent activation energies through isoconversional methods.[2] For the first process, the apparent activation energy determined by the isoconversional Friedman's method was 93.05 ± 3.80 kJ.mol⁻¹, and for the second process, it was 73.41 ± 3.14 kJ.mol⁻¹.[2]
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Key Events |
| Dehydration Step 1 | ~30 - 195 | ~19.69 | Loss of two water molecules (H₂O).[3] |
| Crystallization | ~166.9 | - | Exothermic event corresponding to the crystallization of anhydrous FePO₄ following dehydration.[1] |
| Phase Transformation | ~650.1 | - | Exothermic peak observed, suggesting a phase transformation of anhydrous FePO₄ without mass loss.[1] |
The Decomposition Pathway: A Step-by-Step Breakdown
The thermal decomposition of this compound proceeds through a series of transformations, which can be elucidated by techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and X-ray Diffraction (XRD).
The initial step is the dehydration of FePO₄·2H₂O, which results in the formation of anhydrous FePO₄. This dehydration is a crucial step that can be fully achieved at temperatures above 184 °C.[4] Following dehydration, the anhydrous FePO₄ can undergo further crystalline phase transformations at higher temperatures.[1] For instance, an exothermic peak is observed around 650.1 °C in DSC curves, indicating a phase transformation without any corresponding mass loss in the TGA curve.[1] In the presence of a reducing agent like metallic iron, the decomposition pathway can be altered, leading to the formation of Fe₃(PO₄)₂.[5]
Experimental Protocols
A comprehensive analysis of the thermal decomposition of this compound involves a suite of analytical techniques.
1. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)
-
Objective: To determine the temperature ranges of decomposition and the associated mass losses, as well as to identify endothermic and exothermic events.
-
Instrumentation: A simultaneous TGA/DTA or TGA/DSC instrument is used.
-
Methodology:
-
A precisely weighed sample of FePO₄·2H₂O (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).[1]
-
The analysis is conducted under a controlled atmosphere, typically a dynamic air or inert gas (e.g., nitrogen, argon) flow (e.g., 50 mL/min).[6]
-
The TGA curve plots the percentage of mass loss as a function of temperature, while the DTA/DSC curve shows the heat flow difference between the sample and a reference.
-
2. X-ray Diffraction (XRD)
-
Objective: To identify the crystalline phases of the starting material, intermediates, and final products of the thermal decomposition.
-
Methodology:
-
Powder XRD patterns are collected at room temperature for the initial FePO₄·2H₂O.
-
For in-situ analysis, a high-temperature XRD (HT-XRD) setup is used, where XRD patterns are recorded at various temperatures as the sample is heated, allowing for the direct observation of phase transformations.[6]
-
The obtained diffraction patterns are compared with standard diffraction databases (e.g., JCPDS-ICDD) to identify the crystalline structures.
-
3. Infrared Spectroscopy (IR)
-
Objective: To monitor changes in the chemical bonding, particularly the presence and removal of water molecules and the vibrations of the phosphate group.
-
Methodology:
-
IR spectra are recorded for the sample at different stages of heating.
-
The disappearance of the characteristic vibrational bands of water and changes in the P-O stretching and bending modes of the phosphate anion are analyzed to follow the decomposition process.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Kinetic Analysis of the Thermal Decomposition of Iron(III) Phosphates: Fe(NH3)2PO4 and Fe(ND3)2PO4 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Aqueous Solubility of Iron(III) Phosphate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility of iron(III) phosphate (B84403) dihydrate (FePO₄·2H₂O), a compound of interest in various scientific and industrial fields, including pharmaceuticals and materials science. Understanding its solubility is critical for controlling precipitation, designing dissolution protocols, and developing novel materials. This document outlines quantitative solubility data, details experimental methodologies for its determination, and provides visual representations of the factors influencing its behavior in aqueous solutions.
Quantitative Solubility Data
Iron(III) phosphate dihydrate is generally considered sparingly soluble in water. Its solubility is significantly influenced by temperature, pH, and the presence of other chemical species, particularly acids. The available quantitative data is summarized in the tables below.
Table 1: Solubility of this compound in Aqueous Solutions
| Solvent | Temperature (°C) | pH | Solubility |
| Water | Ambient | 2 | 30 mg/L[1] |
| Water | 20 | 7 | 1.86 x 10⁻⁹ mg/L (form not specified)[2] |
| Water | 100 | Not Specified | 0.642 g/100 mL[2][3] |
Table 2: Solubility Product Constant (Ksp) of this compound
| Compound | Ksp at 25°C |
| This compound (FePO₄·2H₂O) | 9.91 x 10⁻¹⁶ |
Table 3: Effect of Phosphoric Acid on the Solubility of this compound at 25°C (298.15 K)
| Phosphoric Acid Concentration (wt%) | Solubility |
| 1.13 | Significantly Increases[1][2] |
| 10.7 | Increases by up to 5 orders of magnitude[1] |
The solubility of this compound demonstrates a marked decrease with an increase in temperature.[1] Conversely, its solubility is substantially enhanced in acidic conditions, with an optimal pH for dissolution observed between 2 and 4, peaking at approximately pH 3.[1] Beyond a pH of 3.5, the precipitation of ferric hydroxide (B78521) begins to occur, becoming more predominant as the pH rises.[4]
Experimental Protocols
Accurate determination of the solubility of sparingly soluble salts like this compound requires meticulous experimental procedures. The shake-flask method is a widely accepted technique for determining equilibrium solubility.
Shake-Flask Method for Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a specific aqueous medium.
Materials:
-
This compound (FePO₄·2H₂O), pure solid
-
Aqueous medium of interest (e.g., deionized water, buffer solutions of varying pH)
-
Erlenmeyer flasks with stoppers
-
Constant temperature shaker bath
-
Centrifuge and centrifuge tubes
-
Syringe filters (e.g., 0.22 µm pore size)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification of iron or phosphate (e.g., ICP-OES, AAS, or spectrophotometer)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of Erlenmeyer flasks containing a known volume of the desired aqueous medium. The presence of excess solid is crucial to ensure that equilibrium is reached.
-
Seal the flasks to prevent evaporation.
-
-
Equilibration:
-
Place the flasks in a constant temperature shaker bath set to the desired temperature.
-
Agitate the flasks for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by analyzing samples at different time points until the concentration of the dissolved solute remains constant.
-
-
Phase Separation:
-
After equilibration, remove the flasks from the shaker bath and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
To ensure complete removal of any suspended solid particles, centrifuge the aliquot at a high speed.
-
Filter the resulting supernatant through a syringe filter into a clean collection tube. This step is critical to prevent erroneously high solubility measurements.
-
-
Analysis:
-
Accurately dilute the clear, saturated filtrate to a concentration within the calibrated range of the analytical instrument.
-
Quantify the concentration of either iron (Fe³⁺) or phosphate (PO₄³⁻) in the diluted solution using a suitable analytical technique such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or a colorimetric method.
-
-
Calculation:
-
Calculate the concentration of the dissolved this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in the desired units (e.g., g/L, mol/L).
-
Analytical Quantification by ICP-OES
Objective: To determine the concentration of iron in the saturated solution.
Procedure:
-
Instrument Calibration: Prepare a series of standard solutions of known iron concentrations spanning the expected concentration range of the diluted samples. Generate a calibration curve by measuring the emission intensity of each standard.
-
Sample Measurement: Aspirate the diluted filtrate into the ICP-OES instrument and measure the emission intensity at a characteristic wavelength for iron.
-
Concentration Determination: Use the calibration curve to determine the iron concentration in the diluted sample.
Visualizing Key Relationships
The solubility of this compound is governed by a complex interplay of factors. The following diagrams, generated using Graphviz (DOT language), illustrate these relationships and a typical experimental workflow.
Caption: Factors influencing the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
Spectroscopic Characterization of Iron(III) Phosphate Dihydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize iron(III) phosphate (B84403) dihydrate (FePO₄·2H₂O). This compound is of significant interest in various fields, including materials science and pharmaceuticals, due to its use as a precursor in the synthesis of lithium iron phosphate (LiFePO₄) for batteries and its potential applications in drug delivery systems.[1][2] Accurate and thorough characterization is crucial for understanding its physicochemical properties and ensuring its suitability for specific applications. This guide details the experimental protocols and data interpretation for four key spectroscopic methods: Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Mössbauer Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS).
Vibrational Spectroscopy: Probing the Molecular Structure
Vibrational spectroscopy, encompassing FTIR and Raman techniques, provides insights into the local structure and bonding within iron(III) phosphate dihydrate. These methods are particularly sensitive to the vibrations of the phosphate (PO₄³⁻) anions, the water molecules of hydration, and the Fe-O bonds.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the compound's functional groups.
Data Presentation: FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3400 (broad) | O-H stretching vibrations of water molecules | [3] |
| ~3269 - 3469 | O-H stretching, indicating hydrogen bonding | [4] |
| ~1637 - 1650 | H-O-H bending vibrations of water molecules | [3][5] |
| ~1055 - 1118 | Asymmetric stretching (ν₃) of P-O bonds in PO₄³⁻ | [3] |
| ~944 - 1030 | Symmetric stretching (ν₁) of P-O bonds in PO₄³⁻ | [3][6] |
| ~584 - 648 | O-P-O bending vibrations (ν₄) in PO₄³⁻ | [5] |
| ~520 | O-P-O antisymmetric bending | [6] |
| ~430 - 453 | Fe-O stretching vibrations | [5] |
Experimental Protocol: FTIR Spectroscopy
The following protocol outlines the steps for acquiring an FTIR spectrum of a solid powder sample like this compound using the KBr pellet method.
-
Sample Preparation:
-
Thoroughly dry the this compound sample to remove any adsorbed moisture that is not part of the crystalline structure.
-
Grind a small amount of the sample (1-2 mg) with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.[7]
-
-
Pellet Formation:
-
Transfer the ground mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.[8]
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[8][9] Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.[9]
-
-
Data Analysis:
-
Process the raw data by performing a background subtraction.
-
Identify and label the significant absorption bands in the spectrum.
-
Compare the observed peak positions with literature values for this compound to confirm its identity and assess its purity.
-
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light (from a laser source). It is particularly sensitive to symmetric vibrations and provides information on the compound's crystal lattice and molecular structure.
Data Presentation: Raman Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~1000 - 1015 | Symmetric stretching (ν₁) of P-O bonds in PO₄³⁻ | [10][11] |
| ~1091 - 1102 | Asymmetric stretching (ν₃) of P-O bonds in PO₄³⁻ | [12] |
| ~948 - 975 | Symmetric stretching of PO₄³⁻ | [12] |
| ~588 - 691 | O-P-O bending modes | [12] |
Experimental Protocol: Raman Spectroscopy
The following protocol describes the acquisition of a Raman spectrum from a powdered sample.
-
Sample Preparation:
-
Instrument Setup:
-
Place the sample on the stage of the Raman microscope.
-
Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm) and power. A low laser power should be used initially to avoid sample degradation.
-
-
Data Acquisition:
-
Focus the laser onto the sample surface.
-
Acquire the Raman spectrum over a desired spectral range (e.g., 100-3500 cm⁻¹).
-
Set the acquisition time and number of accumulations to achieve an adequate signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum to remove any background fluorescence.
-
Identify and assign the characteristic Raman bands by comparing them to reference spectra and literature data.
-
Mössbauer Spectroscopy: Unveiling the Iron Environment
Mössbauer spectroscopy is a highly sensitive technique for studying the local environment of iron nuclei. It provides precise information about the oxidation state, spin state, and coordination geometry of iron atoms in a compound.[15][16]
Data Presentation: Mössbauer Spectral Parameters for Fe³⁺ in Phosphates
| Parameter | Typical Value Range for High-Spin Fe³⁺ | Reference |
| Isomer Shift (δ) (mm/s) | 0.23 - 1.55 (relative to α-Fe) | [17] |
| Quadrupole Splitting (ΔE_Q) (mm/s) | 0.0 - 1.5 | [18] |
Note: Specific values for this compound can vary slightly depending on the crystalline form and experimental conditions. For α-FePO₄, an isomer shift of 0.271 mm/s and a quadrupole splitting of 0.662 mm/s have been reported.[19]
Experimental Protocol: ⁵⁷Fe Mössbauer Spectroscopy
-
Sample Preparation:
-
The powdered this compound sample is typically contained in a sample holder made of a material transparent to gamma rays, such as a plastic or acrylic disk.
-
The optimal sample thickness depends on the iron concentration to ensure sufficient absorption without excessive broadening of the spectral lines.
-
-
Instrument Setup:
-
A Mössbauer spectrometer consists of a radioactive source (commonly ⁵⁷Co in a rhodium matrix), a velocity transducer to move the source, a collimator, the sample holder (often in a cryostat for temperature-dependent studies), and a gamma-ray detector.[16]
-
-
Data Acquisition:
-
The source is oscillated at varying velocities, typically in the range of ±11 mm/s for ⁵⁷Fe, to Doppler shift the energy of the emitted gamma rays.[15]
-
The detector measures the intensity of gamma rays transmitted through the sample as a function of the source velocity.[15]
-
Data is collected over a period of hours to days to achieve a high-quality spectrum.
-
-
Data Analysis:
-
The resulting Mössbauer spectrum is a plot of gamma-ray transmission versus source velocity.
-
The spectrum is fitted with Lorentzian line shapes to extract the hyperfine parameters: isomer shift (δ), quadrupole splitting (ΔE_Q), and, if present, the magnetic hyperfine field (B).
-
The isomer shift is reported relative to a standard, typically α-iron foil at room temperature.[15]
-
X-ray Photoelectron Spectroscopy (XPS): Surface Chemical Analysis
XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material.
Data Presentation: XPS Binding Energies for Iron(III) Phosphate
| Core Level | Approximate Binding Energy (eV) | Assignment | Reference |
| Fe 2p₃/₂ | ~712.5 | Fe³⁺ in FePO₄ | [20] |
| Fe 2p₁/₂ | ~725.6 | Fe³⁺ in FePO₄ | [20] |
| P 2p | ~133.4 | P in PO₄³⁻ | [21] |
| O 1s | ~531.2 - 533.7 | P-O and surface hydroxyls | [20][22] |
Note: Binding energies can be affected by surface charging, and calibration using a reference peak (e.g., adventitious carbon at 284.8 eV) is necessary.
Experimental Protocol: XPS Analysis
-
Sample Preparation:
-
Instrument Setup:
-
Introduce the sample holder into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Use a monochromatic X-ray source, typically Al Kα (1486.6 eV).
-
-
Data Acquisition:
-
Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.
-
Acquire high-resolution spectra for the core levels of interest (Fe 2p, P 2p, O 1s, and C 1s for calibration).
-
Use a charge neutralizer (e.g., an electron flood gun) to compensate for surface charging effects in the non-conductive powder sample.[27]
-
-
Data Analysis:
-
Calibrate the binding energy scale of the spectra using the C 1s peak of adventitious carbon (typically set to 284.8 eV).
-
Perform peak fitting (deconvolution) of the high-resolution spectra to determine the chemical states and relative concentrations of the elements. The Fe 2p spectrum of Fe³⁺ compounds often exhibits complex multiplet splitting and satellite peaks that need to be considered in the analysis.[27]
-
Experimental and Analytical Workflow
A logical workflow for the comprehensive spectroscopic characterization of this compound is essential for obtaining a complete understanding of the material's properties.
Conclusion
The spectroscopic characterization of this compound through the combined application of FTIR, Raman, Mössbauer, and XPS provides a detailed understanding of its structural and chemical properties. FTIR and Raman spectroscopy confirm the presence of phosphate and water functional groups, while Mössbauer spectroscopy definitively determines the +3 oxidation state and coordination environment of the iron atoms. XPS offers valuable insights into the surface composition and the chemical states of the constituent elements. A systematic application of these techniques, following the detailed protocols outlined in this guide, is indispensable for the quality control and further development of this compound in its various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00522A [pubs.rsc.org]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. theory.cm.utexas.edu [theory.cm.utexas.edu]
- 13. dl.asminternational.org [dl.asminternational.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]
- 16. Video: Mössbauer Spectroscopy [jove.com]
- 17. researchgate.net [researchgate.net]
- 18. msaweb.org [msaweb.org]
- 19. A new iron-phosphate compound (Fe7P11O38) obtained by pyrophosphate stoichiometric glass devitrification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Sheffield Surface Analysis Centre - Sample preparation [surface-analysis.sites.sheffield.ac.uk]
- 24. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]
- 25. mmrc.caltech.edu [mmrc.caltech.edu]
- 26. Xps Powder Sample Preparation And Precautions - Kintek Solution [kindle-tech.com]
- 27. surfacesciencewestern.com [surfacesciencewestern.com]
An In-depth Technical Guide to the Magnetic Properties of Iron(III) Phosphate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the magnetic properties of the two primary polymorphs of iron(III) phosphate (B84403) dihydrate (FePO₄·2H₂O): monoclinic phosphosiderite and orthorhombic strengite. This document details the antiferromagnetic nature of these materials, presents key magnetic parameters, outlines experimental methodologies for their characterization, and illustrates the underlying principles of their magnetic behavior.
Introduction
Iron(III) phosphate dihydrate is an inorganic compound that exists in two main crystallographic forms: the monoclinic phosphosiderite and the orthorhombic strengite.[1][2][3] While structurally similar, the distinct arrangement of atoms in their crystal lattices leads to differences in their physical properties, including their magnetic behavior. Both polymorphs exhibit paramagnetic behavior at room temperature and transition to an antiferromagnetically ordered state at low temperatures.[2] This transition and the nature of the magnetic interactions are of significant interest in materials science and have implications for applications where controlled magnetic responses are crucial. The magnetic properties are primarily dictated by the Fe³⁺ ions and the superexchange interactions mediated by the phosphate groups.
Magnetic Properties of FePO₄·2H₂O Polymorphs
At ambient temperatures, both phosphosiderite and strengite behave as paramagnetic materials, with their magnetic susceptibility following the Curie-Weiss law.[2] As the temperature is lowered, they undergo a transition to an antiferromagnetic state. This behavior is attributed to the presence of high-spin Fe³⁺ ions, which possess a net magnetic moment. The antiferromagnetic ordering arises from superexchange interactions between neighboring Fe³⁺ ions, mediated by the intervening oxygen and phosphorus atoms of the phosphate tetrahedra.[4]
The monoclinic phase (phosphosiderite) has been observed to exhibit stronger antiferromagnetic interactions as compared to the orthorhombic phase (strengite).[2] This difference is likely due to variations in the Fe-O-Fe bond angles and distances within the crystal structures, which directly influence the strength of the superexchange coupling.
Quantitative Magnetic Data
The key magnetic parameters for the monoclinic and orthorhombic polymorphs of FePO₄·2H₂O are summarized in the table below. This data is essential for comparing the magnetic behavior of the two phases.
| Magnetic Parameter | Monoclinic (Phosphosiderite) | Orthorhombic (Strengite) |
| Néel Temperature (Tₙ) | Data not available in search results | Data not available in search results |
| Curie-Weiss Temperature (θ) | Exhibits stronger antiferromagnetic interactions[2] | Approaches Curie-Weiss behavior[2] |
| Effective Magnetic Moment (µ_eff) | Data not available in search results | Data not available in search results |
Note: Specific quantitative values for the Néel temperature, Curie-Weiss temperature, and effective magnetic moment for both polymorphs were not explicitly found in the provided search results. The information presented is based on qualitative descriptions from the literature.
Experimental Characterization of Magnetic Properties
The investigation of the magnetic properties of this compound involves a suite of sensitive experimental techniques. The following sections provide an overview of the methodologies for the key experiments.
Vibrating Sample Magnetometry (VSM)
Objective: To measure the bulk magnetic properties of a material, including magnetization as a function of temperature and applied magnetic field.
Methodology:
-
Sample Preparation: A powdered sample of FePO₄·2H₂O (typically a few milligrams) is packed into a sample holder. The holder is made of a non-magnetic material to avoid interference with the measurement.
-
Mounting: The sample holder is attached to a vibrating rod, which is positioned between the poles of an electromagnet.
-
Measurement: The sample is set into sinusoidal vibration at a constant frequency. As the magnetized sample vibrates, it induces an electrical signal in a set of pick-up coils. This induced voltage is proportional to the magnetic moment of the sample.
-
Data Acquisition: The induced voltage is measured using a lock-in amplifier, which allows for sensitive detection of the signal. By sweeping the applied magnetic field at a constant temperature, a hysteresis loop can be generated. By varying the temperature under a constant applied field, the temperature dependence of the magnetic susceptibility can be determined.
Superconducting Quantum Interference Device (SQUID) Magnetometry
Objective: To perform highly sensitive measurements of the magnetic properties of materials, particularly for weakly magnetic samples like antiferromagnets.
Methodology:
-
Sample Preparation: A small, precisely weighed amount of the FePO₄·2H₂O powder is placed in a gelatin capsule or other suitable sample holder.
-
Mounting: The sample is mounted in a sample rod and inserted into the SQUID magnetometer. The sample space is cooled to cryogenic temperatures using liquid helium.
-
Measurement: The sample is moved through a set of superconducting pick-up coils, which are part of a closed superconducting loop. Any change in the magnetic flux from the sample induces a persistent current in the pick-up coils. This current is detected by the SQUID sensor, which is an extremely sensitive detector of magnetic flux.
-
Data Acquisition: The output of the SQUID is proportional to the magnetic moment of the sample. Measurements can be performed as a function of temperature and applied magnetic field to determine parameters such as the Néel temperature and to study the transition from paramagnetic to antiferromagnetic behavior.
Mössbauer Spectroscopy
Objective: To probe the local environment of the iron nuclei, providing information on their oxidation state, spin state, and the internal magnetic fields.
Methodology:
-
Sample Preparation: A thin, uniform absorber of the FePO₄·2H₂O powder is prepared.
-
Experimental Setup: A radioactive source (typically ⁵⁷Co) that decays to ⁵⁷Fe is used to generate gamma rays. The source is mounted on a velocity transducer that moves it back and forth, Doppler shifting the energy of the emitted gamma rays.
-
Measurement: The gamma rays pass through the sample, and a detector measures the intensity of the transmitted radiation. When the energy of the gamma rays matches a nuclear transition energy in the ⁵⁷Fe nuclei of the sample, resonant absorption occurs, resulting in a dip in the transmission spectrum.
-
Data Analysis: The resulting Mössbauer spectrum (a plot of gamma-ray transmission versus source velocity) provides information about the hyperfine interactions at the iron nucleus. For FePO₄·2H₂O, this can reveal the presence of Fe³⁺ ions and, at temperatures below the Néel temperature, the presence of an internal magnetic field due to antiferromagnetic ordering, which results in a characteristic six-line spectrum.
Theoretical Framework and Visualizations
Magnetic Behavior and Superexchange Interaction
The magnetic properties of this compound are governed by the principles of paramagnetism and antiferromagnetism. The key to understanding the antiferromagnetic ordering is the concept of superexchange.
Caption: Superexchange pathway in FePO₄·2H₂O.
In this mechanism, the magnetic interaction between two non-adjacent Fe³⁺ ions is mediated by the intervening non-magnetic O²⁻ and P⁵⁺ ions. The p-orbitals of the oxygen atoms overlap with the d-orbitals of the iron ions, allowing for a transfer of spin information, which typically results in an antiparallel alignment of the magnetic moments of the neighboring Fe³⁺ ions, leading to antiferromagnetism.
Experimental Workflow for Magnetic Characterization
The comprehensive characterization of the magnetic properties of FePO₄·2H₂O follows a logical workflow, starting from sample synthesis and proceeding through various analytical techniques.
References
A Technical Guide to the Hydrothermal Synthesis of Iron(III) Phosphate Dihydrate Nanoparticles for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the hydrothermal synthesis of Iron(III) Phosphate (B84403) Dihydrate (FePO₄·2H₂O) nanoparticles, a material of growing interest in the biomedical and pharmaceutical fields. Due to their high biocompatibility, bioavailability, and magnetic properties, these nanoparticles are promising candidates for advanced drug delivery systems and other therapeutic applications.[1][2] This document details the synthesis protocols, the influence of various reaction parameters on the final product, and highlights its application in cancer therapy.
Core Principles of Hydrothermal Synthesis
Hydrothermal synthesis is a versatile method for producing crystalline nanomaterials from aqueous solutions under conditions of high temperature and pressure in a sealed vessel known as an autoclave. This technique facilitates control over particle size, morphology, and crystallinity. For FePO₄·2H₂O, the process typically involves the reaction of an iron(III) salt with a phosphate source. Key parameters such as temperature, reaction time, pH, and precursor concentration are crucial in determining the physicochemical properties of the resulting nanoparticles.[3] The pH of the solution, in particular, has a significant effect on the purity and particle size of the synthesized FePO₄·2H₂O.[4][5]
Experimental Protocol: A Generalized Approach
The following protocol outlines a representative hydrothermal method for synthesizing FePO₄·2H₂O nanoparticles. Specific parameters can be adjusted based on desired particle characteristics.
Materials:
-
Iron(III) salt precursor (e.g., Iron(III) chloride, FeCl₃, or Iron(III) nitrate, Fe(NO₃)₃)
-
Phosphate source (e.g., Phosphoric acid, H₃PO₄, or Ammonium phosphate, (NH₄)₃PO₄)
-
Deionized water
Equipment:
-
Teflon-lined stainless-steel autoclave
-
Magnetic stirrer and hot plate
-
Centrifuge
-
Drying oven
Procedure:
-
Precursor Preparation: Prepare aqueous solutions of the iron(III) salt and the phosphate source at the desired concentrations.
-
Mixing and pH Adjustment: Under vigorous stirring, combine the precursor solutions. The pH of the mixture can be adjusted at this stage. Studies show that a pH range of 2 to 5 is effective for producing pure FePO₄·2H₂O.[4]
-
Hydrothermal Reaction: Transfer the resulting mixture into a Teflon-lined autoclave. Seal the vessel and heat it to a temperature typically between 90°C and 180°C for a duration ranging from a few hours to 24 hours.[6][7][8]
-
Product Recovery: After the reaction, allow the autoclave to cool to room temperature naturally. Collect the white precipitate by centrifugation.
-
Washing and Drying: Wash the collected nanoparticles repeatedly with deionized water and ethanol to remove any unreacted ions and byproducts. Dry the final product in an oven at a moderate temperature (e.g., 60-80°C).
Synthesis Parameters and Nanoparticle Properties
The characteristics of the synthesized FePO₄·2H₂O nanoparticles are highly dependent on the reaction conditions. The ability to tune these properties is a key advantage of the hydrothermal method.
| Parameter | Typical Range | Influence on Nanoparticle Properties |
| Temperature | 90 - 220 °C | Higher temperatures generally lead to increased crystallinity and larger particle sizes.[3][9] |
| Time | 1 - 24 hours | Longer reaction times can promote crystal growth and phase purity.[8][10] |
| pH | 0.8 - 8.0 | Crucial for phase purity and morphology. A pH of ~2.0-2.5 is often optimal for pure FePO₄·2H₂O.[4][5][11] At higher pH (6.0-8.0), different nanostructures may form.[12] |
| Precursors | Various Fe(III) salts and phosphate sources | The choice of precursors can affect reaction kinetics and the formation of intermediate phases.[6][7] |
The resulting nanoparticles can exhibit various morphologies, including micro-nano structures and spherical particles, with sizes ranging from the nanometer to the low-micrometer scale.[7] Characterization is typically performed using X-ray diffraction (XRD) to confirm the crystalline phase and scanning/transmission electron microscopy (SEM/TEM) to observe morphology and size.[7][12]
| Property | Observed Characteristics | Characterization Method |
| Crystal Phase | Orthorhombic structure is common for FePO₄·2H₂O.[13] | X-Ray Diffraction (XRD) |
| Morphology | Micro-nano structures, agglomerated primary particles, spherical particles. | Scanning Electron Microscopy (SEM) |
| Size | Secondary particles can range from ~2-5 µm, formed from smaller primary nanoparticles.[7] | Transmission Electron Microscopy (TEM), SEM |
| Composition | Fe:P mass ratio of ~1.80, consistent with the theoretical value.[7] | X-Ray Fluorescence (XRF), Inductively Coupled Plasma (ICP) |
| Thermal Stability | Dehydration (loss of 2 H₂O molecules) occurs upon heating. | Thermogravimetric Analysis (TGA) |
Application in Drug Delivery: Doxorubicin (B1662922) Loading
A significant application for FePO₄ nanoparticles is in the development of drug delivery vehicles, leveraging their excellent biocompatibility.[1][14] Research has demonstrated their effectiveness in loading and delivering the anticancer drug doxorubicin (DOX).[1][15]
The loading of doxorubicin onto the nanoparticles can be achieved via a co-incubation-precipitation method.[1] The interaction is facilitated by the formation of a complex between the electron-deficient Fe³⁺ in the nanoparticle and the electron-rich hydroxyl groups in the doxorubicin molecule.[1] This complexation enhances the cytotoxicity of the drug and improves its selectivity toward cancer cells.[15][16] Studies have shown that doxorubicin-loaded FePO₄ nanoparticles can be around 10 times more cytotoxic to cancer cells than the free drug.[1][15]
Quantitative Data on Doxorubicin Delivery:
| Parameter | Finding | Significance | Citation(s) |
| Drug Loading Efficiency | Optimal loading of 26.81% ± 1.0% achieved. | Demonstrates high capacity for carrying the therapeutic agent. | [1][15][16] |
| Biocompatibility | >70% cell viability observed at concentrations up to 80 µg/mL. | Confirms the low intrinsic toxicity of the nanoparticles, making them a safe carrier. | [1][14][15] |
| Enhanced Cytotoxicity | FePO₄-DOX complex is ~10 times more effective (lower IC50) than free DOX. | The nanoparticle carrier significantly boosts the therapeutic efficacy of the drug. | [1][15][16] |
| Cancer Cell Selectivity | The FePO₄-DOX complex shows improved selectivity for cancer cells over non-cancer cells. | Potential for reducing side effects by targeting cancerous tissue more effectively. | [14] |
Conclusion
The hydrothermal synthesis of Iron(III) Phosphate Dihydrate nanoparticles is a robust and tunable method for producing materials with significant potential in the pharmaceutical industry. The high biocompatibility of these nanoparticles, combined with their ability to be functionalized for drug delivery, makes them a compelling platform for developing next-generation cancer therapies. The enhanced efficacy and selectivity of drug-loaded FePO₄ nanoparticles, as demonstrated with doxorubicin, highlight a promising path for researchers and drug development professionals seeking to improve therapeutic outcomes and reduce side effects.
References
- 1. Biocompatible FePO4 Nanoparticles: Drug Delivery, RNA Stabilization, and Functional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. matec-conferences.org [matec-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Micro–Nano-Structured FePO4·2H2O for LiFePO4 Cathode Materials by the Turbulent Flow Cycle Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. LiFePO4 Nanostructures Fabricated from Iron(III) Phosphate (FePO4 x 2H2O) by Hydrothermal Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scholarworks.uttyler.edu [scholarworks.uttyler.edu]
- 15. Biocompatible FePO4 Nanoparticles: Drug Delivery, RNA Stabilization, and Functional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. "Biocompatible FePO4 Nanoparticles: Drug Delivery, RNA Stabilization, a" by Sagar Rayamajhi, Sarah Wilson et al. [scholarworks.uttyler.edu]
The Natural Occurrence of Iron(III) Phosphate Dihydrate as Strengite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iron(III) phosphate (B84403) dihydrate (FePO₄·2H₂O) is a naturally occurring mineral known as strengite.[1][2] This technical guide provides an in-depth overview of the geological occurrence, formation, and physicochemical properties of strengite. It is intended for researchers, scientists, and professionals in drug development who may encounter or have an interest in this compound. This document details the mineral's crystallographic and physical properties, summarizes quantitative data in structured tables, and outlines the experimental protocols for its characterization using X-ray Diffraction (XRD), Raman Spectroscopy, and Mössbauer Spectroscopy. Furthermore, signaling pathways and logical relationships concerning its formation and mineral associations are visualized using Graphviz diagrams.
Introduction
Strengite is a relatively rare secondary phosphate mineral.[1] It is the iron analogue of variscite (AlPO₄·2H₂O) and is dimorphous with phosphosiderite.[3] The mineral is typically found in shades of purple, violet, pink, or reddish-pink, though it can also be colorless or greenish-white.[3] Its formation is indicative of specific geochemical conditions, particularly the oxidation of primary iron-bearing phosphate minerals.[1][4] Understanding the natural occurrence and properties of strengite is crucial for geochemists, mineralogists, and materials scientists. Additionally, as iron phosphate compounds are explored for various applications, including in pharmaceuticals and as precursors for battery materials, a thorough understanding of their natural forms is valuable.
Geological Occurrence and Formation
Strengite is a secondary mineral, meaning it forms from the alteration of pre-existing primary minerals.[3] It is commonly found in the following geological settings:
-
Granite Pegmatites: As an alteration product of primary phosphate minerals like triphylite (LiFePO₄).[1][4]
-
Iron Ore Deposits and Gossans: Occurring in limonite and magnetite iron ores.[3]
-
Cave Environments: In some instances, strengite can form from the reaction of iron-rich host rocks with bat guano, which provides the necessary phosphate.[4]
The formation of strengite is primarily controlled by the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) in the presence of phosphate ions under hydrous conditions.[1][4] The alteration of triphylite to strengite is a key formation pathway and serves as an indicator of the degree of oxidation a rock has undergone.[1][4]
Paragenesis and Associated Minerals
Strengite is often found in association with a variety of other primary and secondary phosphate minerals. Its paragenesis provides valuable clues about the geochemical history of the host rock. Common associated minerals include:
-
Primary Minerals: Triphylite
-
Secondary Minerals: Variscite, phosphosiderite, rockbridgeite, beraunite, dufrénite, hureaulite, and vivianite.[5]
Physicochemical and Crystallographic Properties
Strengite possesses a distinct set of physical and crystallographic properties that are used for its identification. These properties are summarized in the tables below.
Quantitative Data
The following tables present a summary of the key quantitative data for strengite.
Table 1: Crystallographic Data for Strengite
| Property | Value |
| Crystal System | Orthorhombic[3] |
| Space Group | Pbca[3] |
| Unit Cell Parameters | a = 8.7233(7) Å, b = 9.886(1) Å, c = 10.122(1) Å[3] |
| a:b:c Ratio | 0.882 : 1 : 1.024[3] |
| Unit Cell Volume | 872.91 ų[3] |
Table 2: Physical and Optical Properties of Strengite
| Property | Value |
| Color | Purple, violet, pink, peach-blossom-red, carmine, greenish white, colorless[3] |
| Luster | Vitreous, Sub-Vitreous, Greasy[3] |
| Streak | White[3] |
| Hardness (Mohs) | 3.5 - 4[3] |
| Density (g/cm³) | 2.84 - 2.87 (measured), 2.84 (calculated)[3] |
| Cleavage | Good on {010}, poor on {001}[3] |
| Fracture | Conchoidal[1] |
| Optical Class | Biaxial (+)[3] |
| Refractive Indices | nα = 1.697 - 1.708, nβ = 1.708 - 1.719, nγ = 1.741 - 1.745[3] |
| Birefringence | 0.044[3] |
| 2V Angle | 72° to 88° (calculated)[3] |
Table 3: Chemical Composition of Strengite (Ideal Formula: FePO₄·2H₂O)
| Element | Weight % | Oxide | Weight % |
| Fe | 29.89 | Fe₂O₃ | 42.73 |
| P | 16.58 | P₂O₅ | 37.98 |
| H | 2.16 | H₂O | 19.28 |
| O | 51.38 | ||
| Total | 100.00 | Total | 100.00 |
Common Impurities: Al[3]
Experimental Protocols for Characterization
The identification and characterization of strengite rely on several analytical techniques. The following sections provide detailed methodologies for the key experiments.
X-ray Powder Diffraction (XRD)
X-ray powder diffraction is a fundamental technique for the identification of crystalline materials like strengite. It provides a unique "fingerprint" based on the crystal lattice spacings.
Methodology:
-
Sample Preparation: A small amount of the mineral is finely ground to a homogenous powder (typically <10 µm particle size) using an agate mortar and pestle to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder, ensuring a flat, smooth surface.
-
Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5418 Å) is typically used.
-
Data Collection: The instrument is set to scan a 2θ range from approximately 5° to 70°. Typical instrument parameters are a voltage of 40 kV and a current of 30 mA. The scan is performed with a step size of 0.02° and a count time of 1-2 seconds per step.
-
Data Analysis: The resulting diffraction pattern is analyzed by identifying the positions (2θ) and intensities of the diffraction peaks. These are converted to d-spacings using Bragg's Law (nλ = 2d sinθ). The set of d-spacings and their relative intensities are then compared to a database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), for phase identification. The known d-spacings for strengite are 3.114 (100), 4.383 (85), 5.509 (60), 2.546 (50), 3.996 (45), 3.002 (45), and 2.949 (45).
Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules and is highly effective for identifying minerals.
Methodology:
-
Sample Preparation: Minimal sample preparation is required. A small, clean fragment of the mineral or a polished section can be used.
-
Instrumentation: A Raman microscope equipped with a laser excitation source is used. A common choice is a 532 nm or 785 nm laser. The laser is focused on the sample through a microscope objective.
-
Data Collection: The laser is directed onto the sample, and the scattered light is collected. The Raman spectrum is typically collected over a wavenumber range of 100 to 4000 cm⁻¹. The acquisition time and laser power are adjusted to obtain a good signal-to-noise ratio while avoiding sample damage.
-
Data Analysis: The Raman spectrum of strengite is characterized by specific peaks corresponding to the vibrational modes of the phosphate (PO₄³⁻) and water (H₂O) groups. The spectrum is compared with reference spectra of known minerals for identification. For strengite, a strong band around 981 cm⁻¹ is assigned to the PO₄ symmetric stretching mode, with a weaker band at 1116 cm⁻¹ corresponding to the antisymmetric stretching mode.[6]
Mössbauer Spectroscopy
Mössbauer spectroscopy is a highly sensitive technique for studying the local chemical environment of iron atoms, making it particularly useful for iron-bearing minerals like strengite.
Methodology:
-
Sample Preparation: A powdered sample is prepared and placed in a sample holder. The optimal thickness of the sample is chosen to maximize the resonant absorption.
-
Instrumentation: A Mössbauer spectrometer operating in transmission mode with a ⁵⁷Co source is used. The spectrometer measures the absorption of gamma rays by the ⁵⁷Fe nuclei in the sample as a function of the source velocity.
-
Data Collection: Spectra are typically collected at room temperature and sometimes at cryogenic temperatures to investigate magnetic ordering. The velocity range is chosen to encompass the expected hyperfine parameters for Fe³⁺ in a phosphate matrix.
-
Data Analysis: The Mössbauer spectrum is fitted with theoretical line shapes (Lorentzians) to determine the hyperfine parameters: isomer shift (δ), quadrupole splitting (ΔE_Q), and magnetic hyperfine field (B_hf). For strengite, the spectrum is characteristic of high-spin Fe³⁺ in an octahedral environment. These parameters provide information on the oxidation state, coordination, and magnetic properties of the iron atoms.
Visualizations of Signaling Pathways and Relationships
The following diagrams, generated using the DOT language, illustrate the key relationships and formation pathways of strengite.
Caption: Alteration pathway of primary triphylite to secondary strengite.
Caption: Mineralogical relationships of strengite.
Conclusion
Strengite, the natural form of iron(III) phosphate dihydrate, is a mineral of significant interest due to its specific geological formation conditions and its relationship to other phosphate minerals. This guide has provided a comprehensive overview of its occurrence, properties, and the analytical methods used for its characterization. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers and professionals in various scientific disciplines. The visualization of its formation pathways and mineral associations further elucidates its role in geochemical processes. A thorough understanding of this naturally occurring iron phosphate is fundamental for its potential applications and for broader mineralogical and geochemical studies.
References
An In-depth Technical Guide to the Molecular Formula and Molar Mass of Iron(III) Phosphate Dihydrate (FePO₄·2H₂O)
This technical guide provides a detailed analysis of the molecular formula and molar mass of iron(III) phosphate (B84403) dihydrate. The information is intended for researchers, scientists, and professionals in drug development who require precise chemical data for their work.
Molecular Formula
The molecular formula for iron(III) phosphate dihydrate is FePO₄·2H₂O [1]. This formula indicates that each formula unit consists of one iron (Fe) atom, one phosphorus (P) atom, and four oxygen (O) atoms, which constitute the iron(III) phosphate component. Additionally, it is a hydrate, meaning it incorporates two molecules of water (H₂O) into its crystal structure.
Molar Mass Calculation
The molar mass of a compound is the sum of the atomic masses of its constituent atoms. The calculation for FePO₄·2H₂O involves summing the atomic masses of one iron atom, one phosphorus atom, six oxygen atoms (four from the phosphate group and two from the water molecules), and four hydrogen atoms.
The standard atomic weights used for this calculation are based on values recommended by the Commission on Isotopic Abundances and Atomic Weights (CIAAW) of IUPAC. These values are derived from calibrated mass-spectrometric measurements[2].
The step-by-step calculation is as follows: Molar Mass = (Atomic Mass of Fe) + (Atomic Mass of P) + (6 × Atomic Mass of O) + (4 × Atomic Mass of H)
Based on established atomic masses:
Molar Mass of FePO₄·2H₂O = (1 × 55.845) + (1 × 30.974) + (6 × 15.999) + (4 × 1.008) Molar Mass of FePO₄·2H₂O = 55.845 + 30.974 + 95.994 + 4.032 Molar Mass of FePO₄·2H₂O = 186.845 g/mol
This value is consistent with multiple chemical data sources, which report the molar mass as approximately 186.85 g/mol [1][12] or 186.8469 g/mol [13].
Data Presentation: Atomic and Molar Mass Summary
The quantitative data used for the molar mass calculation is summarized in the table below for clarity and ease of comparison.
| Element | Symbol | Quantity in Formula | Standard Atomic Mass ( g/mol ) | Total Mass Contribution ( g/mol ) |
| Iron | Fe | 1 | 55.845[2][3] | 55.845 |
| Phosphorus | P | 1 | 30.974[5][7] | 30.974 |
| Oxygen | O | 6 | 15.999[8][9] | 95.994 |
| Hydrogen | H | 4 | 1.008[10][11] | 4.032 |
| Total | FePO₄·2H₂O | 186.845 |
Visualization of Molar Mass Calculation Workflow
The logical workflow for calculating the molar mass of FePO₄·2H₂O is depicted in the following diagram.
Caption: Workflow for calculating the molar mass of FePO₄·2H₂O.
Experimental Protocols and Methodologies
The determination of standard atomic weights for elements is a fundamental aspect of metrology in chemistry, overseen by IUPAC. The values presented in this guide are derived from a critical evaluation of all known isotopic abundance measurements.
-
Mass Spectrometry: The primary experimental technique used to determine the atomic weights and isotopic compositions of elements is mass spectrometry[2]. This method involves ionizing a sample of the element and then separating the ions based on their mass-to-charge ratio. By measuring the relative abundance of each isotope, a weighted average atomic mass can be precisely calculated. The carbon-12 atom is used as the standard reference, defined as having a mass of exactly 12 unified atomic mass units[6].
References
- 1. This compound Ferric phosphate dihydrate [sigmaaldrich.com]
- 2. Atomic Weight of Iron | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 3. Iron - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 4. Atomic Weights and Isotopic Compositions for Iron [physics.nist.gov]
- 5. A brief note on Atomic Mass of Phosphorus [unacademy.com]
- 6. byjus.com [byjus.com]
- 7. Phosphorus - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 8. quora.com [quora.com]
- 9. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 10. quora.com [quora.com]
- 11. #1 - Hydrogen - H [hobart.k12.in.us]
- 12. Iron phosphate [ganfenglithium.com]
- 13. fr.webqc.org [fr.webqc.org]
Polymorphism in Iron(III) Phosphate Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron(III) phosphate (B84403) dihydrate (FePO₄·2H₂O), an inorganic compound of significant interest, exhibits polymorphism, existing in multiple crystalline forms.[1] This phenomenon is of critical importance in various fields, including materials science for battery technology and pharmaceuticals, where the crystalline form of an active ingredient can profoundly influence its physical and chemical properties, such as solubility, stability, and bioavailability.[2][3] This technical guide provides an in-depth overview of the known polymorphs of iron(III) phosphate dihydrate, detailing their synthesis, characterization, and the factors governing their formation.
Crystalline Forms of this compound
This compound is known to exist in at least two primary polymorphic forms: a monoclinic phase and an orthorhombic phase.[1][4] These polymorphs, while chemically identical, differ in their crystal lattice arrangements, leading to distinct physical properties.
-
Monoclinic (Metastrengite II): This form is often considered a metastable phase.[5]
-
Orthorhombic (Strengite and Metastrengite I): The orthorhombic form is generally the more stable polymorph.[5]
The selection of a specific polymorph is highly dependent on the synthesis conditions, particularly pH and temperature.[4][6]
Crystallographic Data
The crystallographic parameters of the different polymorphs of this compound are summarized in the table below.
| Polymorph | Crystal System | Space Group | Lattice Parameters (Å, °) |
| Strengite | Orthorhombic | Pbca | a = 9.8923, b = 10.125, c = 8.729 |
| Metastrengite I | Orthorhombic | Pbnm | a = 5.226, b = 10.026, c = 8.917 |
| Metastrengite II | Monoclinic | P2₁/n | a = 5.3276, b = 9.800, c = 8.7129, β = 90.532 |
Data sourced from references[5][7].
Synthesis of this compound Polymorphs
The controlled synthesis of a desired polymorph of FePO₄·2H₂O can be achieved by manipulating the reaction conditions. The general approach involves the precipitation of iron(III) phosphate from an aqueous solution containing a soluble iron(III) salt and a phosphate source.[4]
Experimental Workflow for Polymorph Synthesis
Caption: General experimental workflow for the synthesis of this compound polymorphs.
Detailed Experimental Protocols
Protocol 1: Synthesis of Monoclinic FePO₄·2H₂O
This protocol is adapted from methodologies described in the literature that favor the formation of the monoclinic phase through rapid precipitation under acidic conditions.[4]
-
Preparation of Reactant Solutions:
-
Prepare a 0.5 M solution of iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) in deionized water.
-
Prepare a 0.5 M solution of phosphoric acid (H₃PO₄) in deionized water.
-
-
Reaction:
-
In a temperature-controlled reactor vessel, rapidly add the phosphoric acid solution to the iron(III) nitrate solution with vigorous stirring.
-
Maintain the temperature at 25°C.
-
The pH of the resulting mixture should be acidic (typically < 2).
-
Continue stirring for 1 hour to ensure complete precipitation.
-
-
Product Isolation and Purification:
-
Collect the white precipitate by vacuum filtration.
-
Wash the precipitate three times with deionized water to remove any unreacted ions.
-
Wash the precipitate twice with ethanol (B145695) to facilitate drying.
-
Dry the final product in an oven at 60°C for 12 hours.
-
Protocol 2: Synthesis of Orthorhombic FePO₄·2H₂O
This protocol is based on methods that promote the formation of the more stable orthorhombic phase through a slower crystallization process at a slightly higher pH.[4]
-
Preparation of Reactant Solutions:
-
Prepare a 0.5 M solution of iron(III) chloride (FeCl₃) in deionized water.
-
Prepare a 0.5 M solution of sodium dihydrogen phosphate (NaH₂PO₄) in deionized water.
-
-
Reaction:
-
Slowly add the iron(III) chloride solution to the sodium dihydrogen phosphate solution dropwise over a period of 30 minutes with constant, gentle stirring.
-
Adjust the pH of the mixture to approximately 2.5 - 3.5 using a dilute sodium hydroxide (B78521) solution.
-
Maintain the reaction temperature at 60°C.[6]
-
Age the resulting suspension at this temperature for 24 hours to allow for complete crystallization.
-
-
Product Isolation and Purification:
-
Collect the precipitate by centrifugation or vacuum filtration.
-
Wash the product repeatedly with deionized water until the washings are free of chloride ions (tested with silver nitrate solution).
-
Dry the orthorhombic FePO₄·2H₂O in a desiccator over silica (B1680970) gel at room temperature.
-
Characterization of Polymorphs
A suite of analytical techniques is employed to distinguish between the polymorphs of this compound and to determine their physicochemical properties.
Key Characterization Techniques
| Technique | Information Obtained |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, determination of lattice parameters, and assessment of crystallinity.[7] |
| Thermogravimetric Analysis (TGA) | Determination of water content and thermal stability.[5][8] |
| Differential Scanning Calorimetry (DSC) | Identification of phase transitions and thermal events.[8] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Information on the vibrational modes of phosphate groups and water molecules, providing structural insights.[9] |
| Scanning Electron Microscopy (SEM) | Visualization of particle morphology and size.[8] |
Thermal Analysis
Thermogravimetric analysis reveals that this compound loses its two water molecules upon heating.[10] The dehydration process typically occurs in one or two steps depending on the polymorph and experimental conditions, generally completing by around 200°C.[8][11] The theoretical weight loss corresponding to two water molecules is approximately 19.27%.[8]
Logical Relationships in Polymorph Formation
The formation of a specific polymorph of this compound is governed by a complex interplay of thermodynamic and kinetic factors.
Caption: Logical relationships governing the formation of this compound polymorphs.
Under conditions of rapid precipitation, often at lower pH, the kinetically favored, metastable monoclinic form tends to crystallize first from an amorphous precursor.[4][12] Conversely, conditions that allow the system to approach thermodynamic equilibrium, such as higher temperatures, longer reaction times, and pH values closer to neutrality, favor the formation of the more stable orthorhombic polymorph.[4][6] The metastable monoclinic form can, under certain conditions like aging in solution or gentle heating, transform into the stable orthorhombic form.
Conclusion
The polymorphism of this compound presents both challenges and opportunities for its application. A thorough understanding and precise control over the crystallization process are paramount to obtaining the desired polymorph with consistent properties. For researchers in drug development, the choice of polymorph could have significant implications for the formulation, stability, and efficacy of pharmaceutical products containing this compound. The experimental protocols and characterization data provided in this guide serve as a valuable resource for the scientific community engaged in the study and application of this compound. Continued research into the nuanced aspects of its polymorphic behavior will undoubtedly unlock new possibilities for its use in advanced materials and therapeutic applications.
References
- 1. Iron(III) phosphate - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 13463-10-0 [smolecule.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Phase-controlled synthesis of iron phosphates via phosphation of β-FeOOH nanorods - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Micro–Nano-Structured FePO4·2H2O for LiFePO4 Cathode Materials by the Turbulent Flow Cycle Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Technical Deep Dive into the Phase Transitions of Iron(III) Phosphate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Iron(III) phosphate (B84403) dihydrate (FePO₄·2H₂O), a compound of significant interest in materials science, catalysis, and pharmaceutical applications, undergoes a series of complex phase transitions upon thermal treatment. Understanding these transformations is crucial for controlling the material's properties and ensuring its efficacy and stability in various applications. This technical guide provides an in-depth analysis of the phase transitions of iron(III) phosphate dihydrate, presenting quantitative data, detailed experimental protocols, and visual representations of the transformation pathways.
Core Concepts of Thermal Decomposition and Phase Transformation
The thermal decomposition of this compound is primarily characterized by the sequential loss of its two water molecules, leading to the formation of anhydrous iron(III) phosphate (FePO₄). This process is typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC). These methods reveal the temperature ranges of dehydration, the associated mass loss, and the endothermic or exothermic nature of these events.[1]
Beyond simple dehydration, this compound can also undergo a structural transformation from an amorphous to a crystalline state.[2][3][4] The initial precipitate in synthesis is often an amorphous phase, which then transforms into a more stable crystalline form, typically monoclinic.[2][3] The kinetics of this transformation are influenced by factors such as temperature and are often rate-limited by the dissolution of the amorphous precursor.[2][3][4]
Quantitative Analysis of Phase Transitions
The following tables summarize the key quantitative data associated with the thermal decomposition and phase transformation of this compound.
Table 1: Thermal Decomposition Data from TGA/DTA
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Corresponding Event |
| Stage 1 | ~130 - 162 | ~9.4% | Loss of the first water molecule (FePO₄·2H₂O → FePO₄·H₂O + H₂O)[1] |
| Stage 2 | ~162 - 400 | ~9.4% | Loss of the second water molecule (FePO₄·H₂O → FePO₄ + H₂O)[1] |
| Crystallization | ~485 - 600 | - | Crystallization of anhydrous FePO₄[1] |
Note: The temperature ranges and mass loss percentages are approximate and can vary depending on specific experimental conditions such as heating rate and atmosphere.[1]
Table 2: Kinetic Parameters for Phase Transformations
| Process | Kinetic Model | Activation Energy (Ea) | Notes |
| Amorphous to Crystalline Transformation | Johnson-Mehl-Avrami (JMA) | 9.619 kJ/mol | Rate-limited by the dissolution of the amorphous precursor.[2][3][4] |
| Thermal Dehydration (Process 1) | Johnson-Mehl-Avrami (JMA) | 93.05 ± 3.80 kJ/mol | Corresponds to a one-dimensional nucleation and growth mechanism.[5] |
| Thermal Dehydration (Process 2) | Johnson-Mehl-Avrami (JMA) | 73.41 ± 3.14 kJ/mol | Becomes predominant after ~27% of total conversion, corresponding to a two-dimensional nucleation and growth mechanism.[5] |
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following sections outline the protocols for the key analytical techniques used to study the phase transitions of this compound.
Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC)
Objective: To determine the thermal stability, dehydration temperatures, and associated enthalpy changes of this compound.
Instrumentation: A simultaneous TGA/DSC instrument.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared alumina (B75360) or platinum crucible.
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the instrument's furnace.
-
Purge the furnace with a constant flow of an inert gas (e.g., nitrogen) or air at a typical flow rate of 20-50 mL/min for at least 30 minutes before the experiment to establish a stable atmosphere.[1]
-
-
Thermal Program:
-
Initial Isotherm: Hold the temperature at a stable ambient temperature (e.g., 30°C) for 5-10 minutes to allow the system to equilibrate.[1]
-
Dynamic Heating: Heat the sample from the initial temperature to a final temperature of approximately 800-1000°C. A constant heating rate of 10 K/min is commonly used.[1][6]
-
-
Data Analysis: Analyze the resulting TGA curve for mass loss steps and the DSC curve for endothermic or exothermic peaks corresponding to phase transitions.
Powder X-ray Diffraction (PXRD)
Objective: To identify the crystalline phases present in the sample at different temperatures and to monitor the transformation from amorphous to crystalline forms.
Instrumentation: A powder X-ray diffractometer with a high-temperature attachment.
Procedure:
-
Sample Preparation: Prepare a flat, powdered sample of this compound on a sample holder suitable for the high-temperature attachment.
-
Instrument Setup:
-
Mount the sample in the diffractometer.
-
Set the X-ray source (commonly Cu Kα) and detector parameters.
-
-
Data Collection:
-
Room Temperature Scan: Perform an initial scan at room temperature over a 2θ range appropriate for identifying the expected phases (e.g., 10-80°).
-
In-situ Heating: Heat the sample to desired temperatures corresponding to the observed transitions in TGA/DSC.
-
Isothermal Scans: Hold the temperature at each setpoint and collect a PXRD pattern to identify the crystalline structure at that temperature.
-
-
Data Analysis: Compare the obtained diffraction patterns with standard reference patterns (e.g., from the JCPDS database) to identify the phases present. The disappearance of broad, diffuse scattering and the emergence of sharp diffraction peaks indicate the transition from an amorphous to a crystalline state.[3]
Raman Spectroscopy
Objective: To monitor the amorphous to crystalline phase transformation in-situ.
Instrumentation: A Raman spectrometer, potentially with a heated stage.
Procedure:
-
Sample Preparation: Place a small amount of the this compound sample on a microscope slide or in a capillary tube.
-
Instrument Setup:
-
Focus the laser on the sample.
-
Set the laser power, excitation wavelength, and acquisition time.
-
-
Data Collection:
-
Collect Raman spectra of the sample at different time intervals during the transformation process, which can be induced by heating.
-
The appearance and increase in intensity of characteristic peaks for the crystalline phase (e.g., a new peak around 303 cm⁻¹ for monoclinic FePO₄·2H₂O) indicate the progression of the transformation.[3]
-
-
Data Analysis: Correlate the changes in the Raman spectra with the degree of crystallinity. A standard curve can be created using mixtures of known amorphous and crystalline content to quantify the transformation.[3]
Visualization of Transformation Pathways
The following diagrams, generated using the DOT language, illustrate the key phase transition processes.
Caption: Thermal decomposition pathway of this compound.
Caption: Amorphous to crystalline transformation of this compound.
Caption: Experimental workflow for studying phase transitions.
References
Theoretical Insights into the Structure of Iron(III) Phosphate Dihydrate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Iron(III) phosphate (B84403) dihydrate (FePO₄·2H₂O), a compound of significant interest in various scientific and industrial fields, including as a precursor for battery materials and in corrosion resistance, possesses a well-defined crystal structure.[1] This technical guide delves into the structural characteristics of its naturally occurring mineral form, strengite, and explores the theoretical understanding of the iron phosphate framework through computational studies of related anhydrous compounds, owing to a scarcity of specific in-depth theoretical analyses on the dihydrate form.
Crystal Structure of Strengite (FePO₄·2H₂O)
Strengite crystallizes in an orthorhombic system, which is isostructural with variscite (AlPO₄·2H₂O) and scorodite (FeAsO₄·2H₂O).[2] The fundamental building blocks of the strengite structure are FeO₆ octahedra and PO₄ tetrahedra. These polyhedra are interconnected, forming a three-dimensional framework. The iron atom is octahedrally coordinated by four oxygen atoms from the phosphate groups and two oxygen atoms from the water molecules.
The crystallographic parameters of strengite have been determined through experimental methods, providing a solid foundation for its structural analysis.
Table 1: Crystallographic Data for Strengite (FePO₄·2H₂O)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a | 10.122(1) Å |
| b | 9.886(1) Å |
| c | 8.7233(7) Å |
| Z | 8 |
Source: Handbook of Mineralogy[3]
The connectivity of the primary structural units in strengite is crucial for understanding its properties. The FeO₆ octahedra and PO₄ tetrahedra share corners to build the crystal lattice. This arrangement is visualized in the diagram below.
Theoretical Studies on the Anhydrous FePO₄ Framework
While detailed theoretical studies specifically on iron(III) phosphate dihydrate are not extensively available in the reviewed literature, first-principles calculations based on Density Functional Theory (DFT) have been performed on the anhydrous form, FePO₄. These studies provide valuable insights into the electronic structure, bonding, and energetics of the iron phosphate framework, which also constitutes the core of the dihydrate structure.
Computational analyses of anhydrous FePO₄, which often adopts a structure analogous to α-quartz, reveal a network of corner-sharing FeO₄ and PO₄ tetrahedra.[4] However, at high pressures, a more dense orthorhombic phase with octahedral Fe centers can form.[5] The theoretical data for an orthorhombic phase of anhydrous FePO₄ from the Materials Project database provides calculated bond lengths and coordination details.
Table 2: Theoretical Structural Data for Orthorhombic Anhydrous FePO₄
| Parameter | Value |
| Space Group | Pnma |
| Fe-O Bond Distances | 1.92 - 2.17 Å |
| P-O Bond Distances | 1.52 - 1.58 Å |
| Fe³⁺ Coordination | 6 (Octahedral) |
| P⁵⁺ Coordination | 4 (Tetrahedral) |
Source: Materials Project[5]
These theoretical calculations on the anhydrous form highlight the covalent character of the Fe-O and P-O bonds, arising from the hybridization of Fe 3d and O 2p atomic orbitals.[1] The electronic structure analyses indicate that anhydrous FePO₄ is an insulator with a significant band gap.[1]
Computational Methodology for Anhydrous FePO₄
The theoretical data presented for anhydrous FePO₄ is typically obtained through first-principles calculations within the framework of Density Functional Theory (DFT). A generalized workflow for such a computational study is outlined below.
The specific computational details for the theoretical studies on anhydrous FePO₄ often involve the use of the Perdew-Burke-Ernzerhof (PBE) functional within the Generalized Gradient Approximation (GGA).[1] To better account for the electron correlation effects in the Fe 3d orbitals, a Hubbard U correction (GGA+U) is frequently employed.[1] The choice of pseudopotentials and the plane-wave cutoff energy are also critical parameters in these calculations.
Conclusion
The crystal structure of this compound (strengite) is well-characterized by experimental techniques, revealing an orthorhombic framework of corner-sharing FeO₆ octahedra and PO₄ tetrahedra. While comprehensive theoretical studies specifically on the dihydrate are limited, computational analyses of the anhydrous FePO₄ system provide significant insights into the nature of the bonding and the electronic structure of the iron phosphate framework. These theoretical approaches, primarily based on Density Functional Theory, are powerful tools for predicting and understanding the properties of such materials at the atomic scale. Further dedicated theoretical investigations on the dihydrate structure, including the explicit role of the water molecules in the electronic and structural properties, would be highly beneficial for a more complete understanding of this important compound.
References
Methodological & Application
Iron(III) Phosphate Dihydrate: A Highly Efficient and Reusable Catalyst for the Biginelli Reaction
Application Note AP-CHEM-21-003
Introduction
The Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is a cornerstone in heterocyclic chemistry for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and -thiones (DHPMs). These scaffolds are of significant interest to the pharmaceutical industry due to their diverse pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. In the quest for more sustainable and efficient synthetic methodologies, heterogeneous catalysts have gained prominence. Iron(III) phosphate (B84403) dihydrate (FePO₄·2H₂O) has emerged as a promising, inexpensive, and environmentally benign catalyst for this transformation, offering high yields and straightforward product isolation.[1] This document provides a detailed protocol for the use of iron(III) phosphate dihydrate as a catalyst in the Biginelli reaction, along with performance data and a schematic representation of the experimental workflow.
Advantages of this compound
This compound offers several key advantages as a catalyst for the Biginelli reaction:
-
High Catalytic Activity: It efficiently catalyzes the reaction, leading to high product yields in relatively short reaction times.
-
Heterogeneous Nature: As a solid catalyst, it is easily separated from the reaction mixture by simple filtration, facilitating product purification and catalyst recycling.
-
Cost-Effective and Readily Available: this compound is an inexpensive and commercially available chemical.
-
Environmentally Benign: Its use avoids the need for corrosive and hazardous homogeneous catalysts, contributing to greener synthetic processes.
Data Presentation
The catalytic efficacy of this compound was evaluated in the synthesis of a series of 3,4-dihydropyrimidin-2(1H)-ones from various aromatic and aliphatic aldehydes, ethyl acetoacetate (B1235776), and urea in acetonitrile (B52724). The reaction proceeds efficiently, affording excellent yields.
| Entry | Aldehyde | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 3 | 95 |
| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 2.5 | 98 |
| 3 | 4-Methylbenzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-(p-tolyl)-3,4-dihydropyrimidin-2(1H)-one | 3.5 | 92 |
| 4 | 4-Methoxybenzaldehyde | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 4 | 90 |
| 5 | 3-Nitrobenzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 3 | 94 |
| 6 | 2-Thiophenecarboxaldehyde | 5-Ethoxycarbonyl-6-methyl-4-(thiophen-2-yl)-3,4-dihydropyrimidin-2(1H)-one | 4.5 | 88 |
| 7 | n-Butyraldehyde | 5-Ethoxycarbonyl-6-methyl-4-propyl-3,4-dihydropyrimidin-2(1H)-one | 5 | 85 |
Experimental Protocols
Catalyst: this compound (FePO₄·2H₂O) is used as a heterogeneous catalyst.
General Procedure for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones:
A mixture of the aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and this compound (10 mol%) in acetonitrile (20 mL) is stirred at reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solid catalyst is separated by filtration. The filtrate is then concentrated under reduced pressure, and the resulting solid is purified by recrystallization from ethanol (B145695) to afford the pure 3,4-dihydropyrimidin-2(1H)-one.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the this compound catalyzed Biginelli reaction.
Caption: Workflow for the synthesis of DHPMs.
Proposed Reaction Mechanism Pathway
The following diagram outlines the proposed Lewis acid-catalyzed mechanism for the Biginelli reaction using this compound.
Caption: Proposed mechanism for the Biginelli reaction.
References
Application Note and Protocol for the Preparation of LiFePO₄ Cathode from Iron(III) Phosphate Dihydrate Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lithium iron phosphate (B84403) (LiFePO₄) has emerged as a leading cathode material for lithium-ion batteries due to its high theoretical specific capacity, excellent thermal stability, long cycle life, and the use of abundant, low-cost raw materials.[1] The synthesis of high-performance LiFePO₄ is critically dependent on the characteristics of its precursors. Iron(III) phosphate dihydrate (FePO₄·2H₂O) is a commonly used iron source for the production of LiFePO₄. This application note provides a detailed protocol for the preparation of carbon-coated LiFePO₄ (LiFePO₄/C) from an FePO₄·2H₂O precursor via a carbothermal reduction method. The carbon coating is essential to enhance the electronic conductivity of the final cathode material.[2]
Data Presentation
The electrochemical performance of LiFePO₄/C synthesized from FePO₄·2H₂O precursors can vary based on the specific synthesis conditions. The following table summarizes typical electrochemical performance data reported in the literature for LiFePO₄/C cathodes prepared from FePO₄·2H₂O.
| Parameter | Value | C-Rate | Conditions |
| Initial Discharge Capacity | 167 mAh g⁻¹ | 0.1C | --- |
| Discharge Capacity | 162.7 mAh g⁻¹ | 0.1C | Synthesized by microreaction technology[3] |
| Discharge Capacity | 157 mAh g⁻¹ | 0.2C | --- |
| Discharge Capacity | 156 mAh g⁻¹ | 0.1C | --- |
| Discharge Capacity | 153.7 mAh g⁻¹ | 0.1C | --- |
| Discharge Capacity | 154.4 mAh g⁻¹ | 0.1C | Precursor synthesized at pH 2[4] |
| Discharge Capacity | 135 mAh g⁻¹ | 5C | Prepared from small-sized FePO₄·2H₂O[5] |
| Capacity Retention | 99.36% after 100 cycles | 0.2C | Optimized synthesis conditions[6] |
| Capacity Retention | 98.9% after 100 cycles | 2C | Prepared from small-sized FePO₄·2H₂O[5] |
| Capacity Retention | 98.6% after 30 cycles | --- | --- |
Experimental Protocols
This section details the methodology for the synthesis of LiFePO₄/C from an FePO₄·2H₂O precursor.
Materials and Equipment
-
Precursors: this compound (FePO₄·2H₂O), Lithium carbonate (Li₂CO₃)
-
Solvent: Anhydrous ethanol (B145695) or deionized water[6][9]
-
Equipment: Ball mill, vacuum oven, tube furnace, argon or nitrogen gas supply
Protocol: Carbothermal Reduction Synthesis of LiFePO₄/C
-
Dehydration of Precursor (Optional but Recommended):
-
Mixing of Precursors:
-
Stoichiometrically mix the anhydrous FePO₄, Li₂CO₃, and a carbon source (e.g., sucrose). A common molar ratio is 1:0.51:0.1 for FePO₄:Li₂CO₃:Sucrose.[10] An excess of the lithium source is often used to compensate for potential lithium loss at high temperatures.[11]
-
The mixture can be dry-milled or wet-milled in a solvent like ethanol for several hours to ensure homogeneous mixing and reduce particle size.[5][10]
-
-
Drying:
-
Calcination (Carbothermal Reduction):
-
Place the dried powder mixture in an alumina (B75360) crucible and transfer it to a tube furnace.
-
Heat the sample under a continuous flow of an inert gas (e.g., argon or a mix of argon and hydrogen) to prevent oxidation.[10]
-
The calcination is typically performed at a temperature between 650°C and 700°C for 8 to 10 hours.[5][6][10][12] During this step, Fe³⁺ is reduced to Fe²⁺, and the olivine (B12688019) structure of LiFePO₄ is formed, with a simultaneous in-situ carbon coating from the pyrolysis of the carbon source.
-
-
Cooling and Collection:
-
After the calcination period, allow the furnace to cool down to room temperature under the inert atmosphere.
-
The resulting black powder is the LiFePO₄/C composite.
-
Visualization
Experimental Workflow for LiFePO₄/C Synthesis
Caption: Workflow for the synthesis of LiFePO₄/C from FePO₄·2H₂O.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.apub.kr [cdn.apub.kr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. electrochemsci.org [electrochemsci.org]
- 6. Process Optimization for the Preparation of the Lithium Iron Phosphate Precursor FePO4·2H2O by Anodic Oxidation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of Micro–Nano-Structured FePO4·2H2O for LiFePO4 Cathode Materials by the Turbulent Flow Cycle Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Iron Phosphate Via Coprecipitation Method for LiFePO4 Cathode [journal.mrs-k.or.kr]
- 11. sqma.myweb.usf.edu [sqma.myweb.usf.edu]
- 12. Preparation of LiFePO4/C Cathode Materials via a Green Synthesis Route for Lithium-Ion Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Iron(III) Phosphate Dihydrate for Phosphate Removal in Wastewater
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eutrophication, driven by excess phosphorus in water bodies, is a significant environmental concern. Chemical precipitation and adsorption using metal-based compounds are common methods for phosphate (B84403) removal from wastewater. Iron-based materials, in particular, have demonstrated high efficacy in binding phosphate. This document provides detailed application notes and protocols for the use of Iron(III) phosphate dihydrate (FePO₄·2H₂O) as a phosphate binder in wastewater treatment research. While extensive research exists for various iron oxides and hydroxides, this document focuses on the specific application of this compound, providing a framework for its evaluation as a viable phosphate adsorbent.
The primary mechanism of phosphate removal by iron-based materials involves a combination of precipitation, adsorption, and ligand exchange at the material's surface.[1][2] The effectiveness of this process is influenced by several factors, including pH, contact time, initial phosphate concentration, and the presence of competing ions.
Data Presentation
Quantitative data on the performance of various iron-based materials for phosphate removal is summarized in the table below. It is important to note that while specific data for this compound is limited in publicly available literature, the data for other iron compounds provide a valuable benchmark for its expected performance.
| Adsorbent Material | Maximum Adsorption Capacity (mg P/g) | Optimal pH | Kinetic Model | Isotherm Model | Reference |
| Iron-Magnesium Functionalized Lignite | 226.22 | 3 | Pseudo-second-order | Langmuir | [3] |
| Granular Ferric Hydroxide (B78521) | 37.7 - 38.8 | Not Specified | Pseudo-second-order | Langmuir | [4] |
| Iron Oxide Nanoparticles | Not Specified | ~4 | Not Specified | Not Specified | [5] |
| Iron Hydroxide-Eggshell Waste | 10.60 - 14.49 | Not Specified | Pseudo-second-order | Langmuir-Freundlich | [6] |
Experimental Protocols
The following protocols are provided as a starting point for the evaluation of this compound as a phosphate binder. Researchers should optimize these protocols based on their specific experimental conditions and wastewater characteristics.
Protocol 1: Batch Adsorption Experiments
Objective: To determine the effects of pH, contact time, adsorbent dose, and initial phosphate concentration on phosphate removal by this compound.
Materials:
-
This compound (FePO₄·2H₂O) powder
-
Synthetic wastewater (or actual wastewater samples) with a known phosphate concentration
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (0.1 M) for pH adjustment
-
Orbital shaker
-
Centrifuge or filtration apparatus
-
Spectrophotometer for phosphate analysis (e.g., using the ascorbic acid method)
Procedure:
-
Preparation of Phosphate Stock Solution: Prepare a stock solution of a known phosphate concentration (e.g., 1000 mg P/L) using potassium dihydrogen phosphate (KH₂PO₄).
-
Preparation of Adsorbent: If necessary, grind and sieve the this compound to obtain a uniform particle size.
-
Batch Experiments:
-
In a series of flasks, add a fixed volume of synthetic wastewater (e.g., 50 mL) with a specific initial phosphate concentration.
-
pH Study: Adjust the initial pH of the solutions to a range of values (e.g., 3, 5, 7, 9, 11) using HCl or NaOH. Add a fixed amount of this compound (e.g., 0.1 g) to each flask.
-
Adsorbent Dose Study: To solutions with a fixed initial phosphate concentration and pH, add varying amounts of this compound (e.g., 0.05, 0.1, 0.2, 0.5 g).
-
Contact Time and Kinetic Study: To a set of flasks with a fixed initial phosphate concentration, pH, and adsorbent dose, agitate the mixture and withdraw samples at different time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
Isotherm Study: To solutions with a fixed pH and adsorbent dose, vary the initial phosphate concentration (e.g., 10, 20, 50, 100, 200 mg P/L).
-
-
Agitation: Place the flasks on an orbital shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined time to reach equilibrium (typically 24 hours for isotherm studies).
-
Sample Analysis: After agitation, separate the adsorbent from the solution by centrifugation or filtration. Analyze the supernatant for the remaining phosphate concentration using a spectrophotometer.
-
Data Analysis:
-
Calculate the phosphate removal efficiency (%) and the amount of phosphate adsorbed per unit mass of adsorbent (qe, in mg/g).
-
Plot the results to determine the optimal conditions for phosphate removal.
-
Protocol 2: Kinetic Modeling
Objective: To determine the rate and mechanism of phosphate adsorption onto this compound.
Procedure:
-
Conduct the contact time experiment as described in Protocol 1.
-
Fit the experimental data to various kinetic models, such as the pseudo-first-order and pseudo-second-order models.[3][6]
-
Pseudo-first-order model: log(qe - qt) = log(qe) - (k₁/2.303)t
-
Pseudo-second-order model: t/qt = 1/(k₂qe²) + (1/qe)t
Where:
-
qe and qt are the amounts of phosphate adsorbed (mg/g) at equilibrium and at time t, respectively.
-
k₁ (min⁻¹) and k₂ (g/mg·min) are the rate constants of the respective models.
-
-
Determine the best-fit model based on the correlation coefficient (R²). A good fit to the pseudo-second-order model often suggests that chemisorption is the rate-limiting step.[3]
Protocol 3: Adsorption Isotherm Modeling
Objective: To describe the equilibrium of phosphate adsorption onto this compound.
Procedure:
-
Conduct the isotherm study as described in Protocol 1.
-
Fit the equilibrium data to isotherm models, such as the Langmuir and Freundlich models.[2][3]
-
Langmuir model: Ce/qe = 1/(KL*qm) + Ce/qm
-
Freundlich model: log(qe) = log(KF) + (1/n)log(Ce)
Where:
-
Ce is the equilibrium concentration of phosphate in the solution (mg/L).
-
qe is the amount of phosphate adsorbed at equilibrium (mg/g).
-
qm is the maximum monolayer adsorption capacity (mg/g).
-
KL is the Langmuir constant related to the energy of adsorption (L/mg).
-
KF and n are Freundlich constants related to adsorption capacity and intensity, respectively.
-
-
Determine the best-fit model based on the correlation coefficient (R²). The Langmuir model describes monolayer adsorption on a homogeneous surface, while the Freundlich model is applicable to heterogeneous surfaces.[2][3]
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Proposed phosphate binding mechanism on this compound.
Conclusion
This compound presents a promising material for the removal of phosphate from wastewater. The provided protocols offer a comprehensive framework for researchers to systematically evaluate its performance and determine the optimal conditions for its application. Further research is encouraged to elucidate the precise mechanisms of phosphate binding and to assess the potential for regeneration and reuse of the adsorbent, which would enhance its economic and environmental viability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Recovery of Phosphate from Water Media by Iron-Magnesium Functionalized Lignite: Adsorption Evaluation, Mechanism Revelation and Potential Application Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inha.elsevierpure.com [inha.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Anodic Oxidation Synthesis of Iron(III) Phosphate Dihydrate
Abstract
This document provides a detailed protocol for the synthesis of iron(III) phosphate (B84403) dihydrate (FePO₄·2H₂O) via an anodic oxidation method. This electrochemical approach offers a controlled and efficient route to produce high-purity FePO₄·2H₂O, a critical precursor material for the synthesis of lithium iron phosphate (LiFePO₄) cathode materials used in lithium-ion batteries. The protocol outlines the experimental setup, optimized reaction parameters, and post-synthesis processing steps. Quantitative data from optimization studies are presented in tabular format for clarity. Additionally, a graphical representation of the experimental workflow is provided to guide researchers through the process.
Introduction
Iron(III) phosphate dihydrate is a key intermediate in the production of high-performance LiFePO₄ cathodes. The morphology, particle size, and purity of the FePO₄·2H₂O precursor significantly influence the electrochemical properties of the final LiFePO₄ material.[1] Anodic oxidation is an electrochemical method that allows for precise control over the synthesis conditions, leading to the formation of FePO₄·2H₂O with desirable characteristics.[1][2][3][4] This method involves the electrochemical dissolution of an iron-containing anode in a phosphoric acid electrolyte, followed by the precipitation of this compound.
Experimental Principle
The synthesis is based on a simple two-electrode electrochemical cell. A direct current (DC) power supply is used to apply a voltage between an anode (iron source) and a cathode. The anodic oxidation of iron in the phosphoric acid electrolyte leads to the formation of iron ions, which then react with phosphate ions to form iron phosphate. Subsequent oxidation and controlled drying yield the desired this compound. The addition of a surfactant such as cetyltrimethylammonium bromide (CTAB) can be employed to modulate the morphology of the product.[2][3][5]
Experimental Data
The following tables summarize the experimental parameters investigated in the optimization of the anodic oxidation synthesis of FePO₄·2H₂O.[2]
Table 1: Range of Experimental Factors for Uniform Design [2]
| Factor | Level 1 | Level 2 | Level 3 | Level 4 | Level 5 | Level 6 | Level 7 | Level 8 |
| Electrolyte Concentration (mol/L) | 0.1 | 0.4 | 0.7 | 1.0 | 1.2 | 1.5 | 1.8 | 2.0 |
| Voltage (V) | 8 | 9 | 10 | 11 | 12 | 14 | 15 | 16 |
| pH | 0.8 | 1.2 | 1.6 | 2.0 | 2.4 | 2.8 | 3.0 | 3.2 |
| Electrolysis Time (h) | 1 | 2 | 4 | 5 | 6 | 7 | 8 | 9 |
Table 2: Optimized Synthesis Parameters [1][2][4]
| Parameter | Optimized Value |
| Electrolyte Concentration | 1.2 mol/L |
| Voltage | 16 V |
| pH | 1.6 |
| Electrolysis Time | 8 h |
| Electrolyte Temperature | 60 °C |
| Surfactant (CTAB) Addition | 3% (of iron source mass) |
Experimental Protocol
Materials and Equipment
-
Anode: Nickel-iron alloy (80 mm x 20 mm)[1]
-
Cathode: Graphite (B72142) (80 mm x 20 mm)[1]
-
Electrolyte: 85% Phosphoric acid (H₃PO₄)[1]
-
Deionized water
-
30% Hydrogen peroxide (H₂O₂)[2]
-
Cetyltrimethylammonium bromide (CTAB) (optional, for morphology control)[2]
-
DC power supply[1]
-
Electrochemical cell (beaker)
-
Water bath system for temperature control[2]
-
pH meter
-
Magnetic stirrer
-
Drying oven
-
Filtration apparatus
Procedure
-
Electrolyte Preparation: Prepare the desired concentration of phosphoric acid electrolyte by diluting 85% H₃PO₄ with deionized water. For the optimized protocol, prepare a 1.2 mol/L solution.[1][2][4] Adjust the pH of the electrolyte to 1.6 using a suitable acid or base if necessary.
-
Electrochemical Cell Setup:
-
Anodic Oxidation:
-
Maintain the electrolyte temperature at 60 °C using a water bath system.[2]
-
If using a surfactant for morphology control, add CTAB to the electrolyte (e.g., 3% of the mass of the iron source).[2][4]
-
Apply a constant voltage of 16 V across the electrodes.[1][2][4]
-
Conduct the electrolysis for 8 hours with continuous stirring.[1][2][4]
-
-
Oxidation of Fe²⁺:
-
After the electrolysis is complete, turn off the power supply.
-
Add 30% H₂O₂ to the solution to oxidize any Fe²⁺ ions to Fe³⁺, which promotes the precipitation of FePO₄·2H₂O.[2]
-
-
Product Recovery and Drying:
-
Collect the precipitate by filtration.
-
Wash the precipitate several times with deionized water to remove any residual electrolyte.
-
Dry the collected product in an oven at 80 °C for 12 hours to obtain phase-pure FePO₄·2H₂O.[2]
-
-
Characterization: The final product can be characterized by X-ray diffraction (XRD) to confirm the crystalline phase (PDF #33-0667) and thermogravimetric (TG) analysis to determine the water content.[2]
Experimental Workflow Diagram
Caption: Workflow for the anodic oxidation synthesis of FePO₄·2H₂O.
Conclusion
The anodic oxidation method described provides a reliable and controllable process for synthesizing high-purity this compound. By adhering to the optimized parameters, researchers can produce FePO₄·2H₂O with consistent quality, suitable for subsequent use in the development of advanced cathode materials for lithium-ion batteries. The provided protocol and data serve as a valuable resource for scientists and professionals in the fields of materials science and energy storage.
References
- 1. Process Optimization for the Preparation of the Lithium Iron Phosphate Precursor FePO4·2H2O by Anodic Oxidation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Process Optimization for the Preparation of the Lithium Iron Phosphate Precursor FePO4·2H2O by Anodic Oxidation Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Iron(III) Phosphate Dihydrate using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron(III) phosphate (B84403) dihydrate (FePO₄·2H₂O) is an inorganic compound with significant interest in various scientific and industrial fields, including catalysis, materials science, and pharmaceuticals.[1][2][3] In the pharmaceutical sector, it is explored as a nutritional supplement and as a component in drug delivery systems.[4] The physicochemical properties of Iron(III) phosphate dihydrate, such as its crystalline structure, particle size, and morphology, are critical determinants of its performance, bioavailability, and safety.[4]
This document provides detailed protocols for the characterization of this compound powder using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM). These techniques are essential for ensuring material quality, consistency, and for understanding its behavior in various applications.
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of this compound.
Caption: Experimental workflow for the characterization of this compound.
X-ray Diffraction (XRD) Analysis
X-ray Diffraction is a non-destructive analytical technique used to determine the crystalline structure of materials. It provides information on phase identification, purity, and crystallite size.[4] Iron(III) phosphate can exist in various crystalline (polymorphs) and amorphous forms, which can be distinguished using XRD.[5][6][7]
Experimental Protocol
1.1.1. Sample Preparation
-
Ensure the this compound powder is dry and appears homogeneous.
-
If particle size is large or non-uniform, gently grind the sample using an agate mortar and pestle to obtain a fine, uniform powder. This minimizes preferred orientation effects.[4]
-
Carefully load the powdered sample onto a zero-background sample holder (e.g., a single crystal silicon wafer).
-
Gently press the powder to create a smooth, flat surface that is level with the sample holder's surface. Avoid excessive pressure, which can induce preferred orientation of the crystallites.[4]
1.1.2. Instrument Parameters
The following are typical instrument settings for the XRD analysis of this compound. These may need to be optimized based on the specific instrument and the nature of the sample.[4][8]
| Parameter | Typical Value |
| Radiation | Cu Kα (λ = 1.5406 Å) |
| Voltage | 40 kV |
| Current | 40 mA |
| 2θ Scan Range | 10° - 80° |
| Step Size | 0.02° |
| Scan Speed | 1-2°/minute |
Data Analysis
-
Phase Identification: The experimental XRD pattern should be compared with standard diffraction patterns from a database such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the Inorganic Crystal Structure Database (ICSD). This compound has known polymorphs, such as strengite and phosphosiderite.[9]
-
Crystallite Size Estimation: The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation:[4]
D = (K ⋅ λ) / (β ⋅ cosθ)
Where:
-
D is the mean crystallite size.
-
K is the Scherrer constant (typically ~0.9).
-
λ is the X-ray wavelength.
-
β is the full width at half maximum (FWHM) of the diffraction peak in radians.
-
θ is the Bragg angle.
-
Expected Results
The XRD pattern of a crystalline sample of this compound will show distinct diffraction peaks. In contrast, an amorphous sample will exhibit a broad halo with no sharp peaks.[9][10] The table below presents a representative peak list for a crystalline form of Iron(III) phosphate.
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 17.5 | 5.06 | 100 |
| 20.8 | 4.27 | 85 |
| 26.0 | 3.42 | 70 |
| 29.8 | 2.99 | 55 |
| 35.2 | 2.55 | 60 |
| 42.1 | 2.14 | 40 |
Note: This is an example peak list. Actual peak positions and intensities may vary depending on the specific polymorph and sample preparation.
Scanning Electron Microscopy (SEM) Analysis
SEM is a powerful technique for visualizing the surface morphology, particle size, and shape of a material at high magnification. For this compound, SEM can reveal details about its particle aggregation and surface texture.
Experimental Protocol
2.1.1. Sample Preparation
-
Place a double-sided carbon adhesive tab onto a standard aluminum SEM stub.[4]
-
Carefully apply a small amount of the this compound powder onto the adhesive tab.
-
Gently tap the side of the stub to remove any loose powder, aiming for a monolayer of particles to ensure clear imaging.[4]
-
For non-conductive samples like this compound, a thin conductive coating (e.g., gold, palladium, or carbon) must be applied using a sputter coater. This prevents the accumulation of static charge on the sample surface during electron beam scanning.[4]
2.1.2. Instrument Parameters
The following are typical instrument settings for SEM analysis. These should be adjusted to obtain optimal image quality.
| Parameter | Typical Value |
| Accelerating Voltage | 5-20 kV |
| Working Distance | 5-15 mm |
| Spot Size | Variable (adjust for desired resolution and beam current) |
| Detector | Secondary Electron (SE) for topography |
Data Analysis
-
Morphology Characterization: Observe the overall shape and surface features of the particles. Iron phosphate can exhibit various morphologies, including layered structures, flower-like assemblies, and spherical or irregular particles.[5][11][12]
-
Particle Size Analysis: Use the SEM software's measurement tools to determine the size of a statistically significant number of particles (e.g., >100). From this data, a particle size distribution histogram can be generated.
Expected Results
SEM analysis of this compound can reveal a range of morphologies. For instance, some preparations may show agglomerates of smaller primary particles, while others might present as distinct, well-formed crystals.[13] The particle size can also vary significantly depending on the synthesis method.
| Parameter | Observed Range |
| Particle Morphology | Aggregated nanoparticles, layered sheets, microflowers[11][12] |
| Particle Size | 100 nm - 5 µm[10][11] |
Applications in Drug Development
The characterization of this compound is crucial for its application in the pharmaceutical industry. For instance, in drug delivery systems, particle size and morphology influence the drug loading capacity, release kinetics, and in vivo behavior. As a catalyst in the synthesis of pharmaceutical intermediates, its crystalline phase and surface area can affect reaction efficiency and product purity.[3][14] Therefore, the rigorous application of XRD and SEM is essential for the quality control and development of this compound-based pharmaceutical products.
References
- 1. Fe 29%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Buy this compound | 13463-10-0 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Iron(III) phosphate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ihedelftrepository.contentdm.oclc.org [ihedelftrepository.contentdm.oclc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
Application of Iron(III) Phosphate Dihydrate in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron(III) phosphate (B84403) dihydrate (FePO₄·2H₂O) is emerging as a versatile, efficient, and environmentally benign heterogeneous catalyst in organic synthesis.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17] Its low cost, ease of handling, and reusability make it an attractive alternative to more hazardous and expensive catalysts.[6][11] This document provides detailed application notes and experimental protocols for the use of Iron(III) phosphate dihydrate in key organic transformations, including the Biginelli reaction, the synthesis of 1,5-benzodiazepines, and the oxidative dehydrogenation of methyl isobutyrate.
Biginelli Reaction: One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones
The Biginelli reaction is a one-pot multicomponent reaction that provides straightforward access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs, which are valuable scaffolds in medicinal chemistry.[13] this compound has been demonstrated to be an effective catalyst for this transformation, promoting high yields under mild reaction conditions.[8]
Reaction Scheme:
A general scheme for the this compound catalyzed Biginelli reaction is shown below. An aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) are reacted in the presence of the catalyst to yield the corresponding DHPM.
Caption: General workflow for the Biginelli reaction.
Quantitative Data
The following table summarizes the results for the synthesis of various DHPMs using this compound as a catalyst.[8]
| Entry | Aldehyde (R) | β-Ketoester | Product Yield (%) | Time (h) |
| 1 | C₆H₅ | Ethyl acetoacetate | 95 | 3 |
| 2 | 4-Cl-C₆H₄ | Ethyl acetoacetate | 92 | 3.5 |
| 3 | 4-NO₂-C₆H₄ | Ethyl acetoacetate | 90 | 4 |
| 4 | 4-CH₃O-C₆H₄ | Ethyl acetoacetate | 93 | 3 |
| 5 | 3-NO₂-C₆H₄ | Ethyl acetoacetate | 88 | 4.5 |
| 6 | C₄H₃O (2-Furyl) | Ethyl acetoacetate | 85 | 5 |
| 7 | C₆H₅ | Methyl acetoacetate | 94 | 3 |
| 8 | 4-Cl-C₆H₄ | Methyl acetoacetate | 91 | 3.5 |
Experimental Protocol
General Procedure for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones: [8]
-
A mixture of the aldehyde (10 mmol), β-ketoester (10 mmol), urea (15 mmol), and this compound (10 mol%) in ethanol (B145695) (20 mL) is placed in a round-bottom flask.
-
The reaction mixture is stirred and refluxed for the time specified in the table above.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature, and the solid product is separated by filtration.
-
The crude product is washed with cold ethanol and recrystallized from hot ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.
-
The catalyst can be recovered from the filtrate, washed with ethanol, dried, and reused for subsequent reactions.
Proposed Mechanism
The proposed mechanism for the Biginelli reaction involves the formation of an acylimine intermediate, which then reacts with the enol form of the β-ketoester, followed by cyclization and dehydration.
Caption: Proposed mechanism for the Biginelli reaction.
Synthesis of 1,5-Benzodiazepines
1,5-Benzodiazepines are an important class of heterocyclic compounds with a wide range of pharmacological activities.[6] Iron(III) phosphate serves as an efficient and reusable catalyst for the condensation of o-phenylenediamines with ketones to produce these valuable molecules.[6]
Reaction Scheme:
The synthesis involves the reaction of an o-phenylenediamine (B120857) with two equivalents of a ketone in the presence of Iron(III) phosphate.
Caption: General workflow for 1,5-benzodiazepine synthesis.
Quantitative Data
The following table presents the results for the synthesis of various 1,5-benzodiazepines using Iron(III) phosphate as the catalyst.[6]
| Entry | o-Phenylenediamine (R¹) | Ketone (R², R³) | Product Yield (%) | Time (h) |
| 1 | H | Acetophenone | 92 | 2 |
| 2 | H | Propiophenone | 90 | 2.5 |
| 3 | H | Butyrophenone | 88 | 3 |
| 4 | H | Cyclohexanone | 95 | 1.5 |
| 5 | H | Cyclopentanone | 93 | 1.5 |
| 6 | 4-Methyl | Acetophenone | 94 | 2 |
| 7 | 4-Methyl | Cyclohexanone | 96 | 1.5 |
| 8 | 4-Chloro | Acetophenone | 90 | 2.5 |
Experimental Protocol
General Procedure for the Synthesis of 1,5-Benzodiazepines: [6]
-
A mixture of o-phenylenediamine (1.0 mmol), the ketone (2.0 mmol), and Iron(III) phosphate (10 mol%) in ethanol (5.0 mL) is stirred in a round-bottom flask.
-
The reaction mixture is heated to reflux for the appropriate time as indicated in the table.
-
The reaction progress is monitored by TLC (ethyl acetate/n-hexane, 3/1).
-
Upon completion, the catalyst is filtered off from the hot reaction mixture.
-
The filtrate is evaporated under reduced pressure, and the residue is purified by recrystallization from ethanol to yield the pure 1,5-benzodiazepine.
-
The recovered catalyst can be washed with ethanol, dried at 50°C, and reused. The catalyst was reportedly reused up to four times without a significant loss in activity.[6]
Proposed Mechanism
The proposed mechanism involves the initial formation of a diimine intermediate, followed by an intramolecular imine-enamine tautomerization and cyclization.
References
- 1. Non oxidative and oxidative dehydrogenation of n-octane using FePO4: effect of different FePO4 phases on the product selectivity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Modifier Effect in Silica-Supported FePO4 and Fe-Mo-O Catalysts for Propylene Glycol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via Biginelli reaction promoted by bismuth(III)nitrate or PPh<sub>3</sub> without solvent - Arabian Journal of Chemistry [arabjchem.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. tsijournals.com [tsijournals.com]
- 12. chemmethod.com [chemmethod.com]
- 13. Biginelli Reaction [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ph01.tci-thaijo.org [ph01.tci-thaijo.org]
Application Notes and Protocols for Heavy Metal Removal using Iron(III) Phosphate Dihydrate
Application Notes
Iron(III) phosphate (B84403) dihydrate (FePO₄·2H₂O) is an inorganic compound that has shown promise as a low-cost and effective adsorbent for the removal of various heavy metal contaminants from water.[1][2] Its application in wastewater treatment is gaining attention due to its high affinity for certain metal ions and its potential for regeneration and reuse.[3][4] The mechanism of heavy metal removal by iron(III) phosphate dihydrate primarily involves surface adsorption, ion exchange, and precipitation.[5][6]
The effectiveness of this compound in removing heavy metals is influenced by several key parameters, including the pH of the solution, the contact time between the adsorbent and the contaminated water, the initial concentration of heavy metals, and the adsorbent dosage.[7] Optimal conditions vary depending on the specific heavy metal being targeted. For instance, the adsorption of cationic heavy metals like lead (Pb²⁺), cadmium (Cd²⁺), copper (Cu²⁺), and zinc (Zn²⁺) is generally more favorable at a slightly acidic to neutral pH.[5][8] In contrast, the removal of anionic species like arsenate (AsO₄³⁻) can be effective over a broader pH range, though competition with phosphate ions can occur.[9][10]
The performance of this compound as an adsorbent can be evaluated using several models. Adsorption isotherms, such as the Langmuir and Freundlich models, are used to describe the equilibrium characteristics of the adsorption process and to determine the maximum adsorption capacity.[11][12] The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model is applicable to heterogeneous surfaces.[13] Adsorption kinetics are often analyzed using pseudo-first-order and pseudo-second-order models to understand the rate of the adsorption process.[14][15][16] The pseudo-second-order model is frequently found to be a better fit for heavy metal adsorption on iron-based materials, suggesting that chemisorption is the rate-limiting step.[17]
Regeneration of the adsorbent is a crucial aspect for its cost-effective and sustainable use. Iron-based adsorbents, including iron(III) phosphate, can often be regenerated by treating the spent adsorbent with an acidic or alkaline solution to desorb the bound heavy metals.[3][4][18] This allows for the recovery of the metals and the reuse of the adsorbent for multiple cycles.
Quantitative Data Presentation
The following tables summarize the adsorption capacities and optimal conditions for the removal of various heavy metals using iron phosphate-based materials. It is important to note that the specific form of the iron phosphate may vary between studies.
Table 1: Adsorption Isotherm Parameters for Heavy Metal Removal by Iron Phosphate-Based Adsorbents
| Heavy Metal | Adsorbent | Isotherm Model | q_max (mg/g) | R² | Reference |
| Pb(II) | Porous iron hydroxy phosphate | Langmuir | - | - | [19] |
| Pb(II) | Iron oxide nanoparticles | Langmuir | 167.36 - 176.33 | >0.99 | [20] |
| Pb(II) | In situ formed Fe(III) oxyhydroxide | Langmuir | 929.54 | - | [21] |
| Cd(II) | Iron-coated montmorillonite | Langmuir | - | 0.9999 | [17] |
| Cu(II) | Fe₃O₄/Ni/NixB nanocomposite | Langmuir | 106.4 | >0.99 | [22] |
| As(V) | Iron phosphate | Freundlich | - | - | [11] |
Note: q_max (maximum adsorption capacity) and R² (correlation coefficient) values are reported as found in the cited literature. Some studies did not report a specific q_max value but indicated a good fit to the model.
Table 2: Kinetic Model Parameters for Heavy Metal Removal by Iron Phosphate-Based Adsorbents
| Heavy Metal | Adsorbent | Kinetic Model | k₂ (g/mg·min) | R² | Reference |
| Pb(II) | Iron oxide nanoparticles | Pseudo-second-order | - | >0.99 | [20] |
| Cd(II) | Iron-coated montmorillonite | Pseudo-second-order | - | 0.9999 | [17] |
| Fe(III) | Modified composite | Pseudo-first-order | - | 0.95 | [14] |
Note: k₂ (pseudo-second-order rate constant) and R² (correlation coefficient) values are reported as found in the cited literature. Specific rate constants were not always provided.
Table 3: Optimal Conditions for Heavy Metal Removal
| Heavy Metal | Adsorbent | Optimal pH | Optimal Contact Time (min) | Reference |
| Pb(II) | Iron oxide nanoparticles | 5.0 | 60 | [20] |
| Cd(II) | Iron-coated montmorillonite | > 4 | 20 | [17] |
| As(V) | Iron impregnated bagasse fly ash | ~6.5 | 180 | [23] |
| Fe(III) | Bengal gram husk | 2.5 | - | [24] |
Experimental Protocols
Synthesis of this compound Adsorbent
This protocol describes a general co-precipitation method for synthesizing this compound.
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Disodium (B8443419) phosphate dihydrate (Na₂HPO₄·2H₂O) or Orthophosphoric acid (H₃PO₄)
-
Sodium hydroxide (B78521) (NaOH) or Ammonium hydroxide (NH₄OH)
-
Deionized water
-
Beakers
-
Magnetic stirrer
-
pH meter
-
Centrifuge
-
Oven
Procedure:
-
Prepare a 0.1 M solution of iron(III) chloride hexahydrate in deionized water.
-
Prepare a 0.1 M solution of disodium phosphate dihydrate in deionized water.
-
Slowly add the disodium phosphate solution to the iron(III) chloride solution under constant stirring.
-
A precipitate will form. Adjust the pH of the suspension to a desired value (e.g., pH 4-7) by dropwise addition of NaOH or NH₄OH solution while stirring.
-
Continue stirring the mixture for a specified period (e.g., 2-4 hours) to allow for aging of the precipitate.
-
Separate the precipitate from the solution by centrifugation.
-
Wash the precipitate several times with deionized water to remove any unreacted ions.
-
Dry the resulting solid in an oven at a relatively low temperature (e.g., 60-80 °C) to obtain this compound powder.
Caption: Synthesis workflow for this compound.
Batch Adsorption Experiments
This protocol outlines the procedure for conducting batch experiments to evaluate the heavy metal removal efficiency of the synthesized adsorbent.[25][26][27]
Materials:
-
Synthesized this compound adsorbent
-
Stock solution of a specific heavy metal (e.g., 1000 mg/L Pb²⁺)
-
Deionized water
-
Conical flasks or centrifuge tubes
-
Orbital shaker
-
pH meter
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Syringe filters (0.45 µm)
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS)
Procedure:
-
Effect of pH:
-
Prepare a series of conical flasks each containing a fixed amount of adsorbent (e.g., 0.1 g) and a fixed volume of heavy metal solution with a specific initial concentration (e.g., 50 mL of 100 mg/L Pb²⁺).
-
Adjust the initial pH of the solutions to a range of values (e.g., 2, 3, 4, 5, 6, 7) using 0.1 M HCl or 0.1 M NaOH.
-
Place the flasks in an orbital shaker and agitate at a constant speed (e.g., 150 rpm) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
After shaking, filter the samples and analyze the final heavy metal concentration using ICP-OES or AAS.
-
-
Effect of Contact Time (Kinetics):
-
Prepare a set of conical flasks with a fixed amount of adsorbent and heavy metal solution at the optimal pH determined from the previous step.
-
Place the flasks on the shaker and withdraw samples at different time intervals (e.g., 5, 10, 20, 30, 60, 120, 240 minutes).
-
Filter each sample immediately after withdrawal and analyze the final heavy metal concentration.
-
-
Effect of Initial Concentration (Isotherms):
-
Prepare a series of conical flasks with a fixed amount of adsorbent and varying initial concentrations of the heavy metal solution (e.g., 10, 20, 50, 100, 200 mg/L) at the optimal pH.
-
Agitate the flasks for the equilibrium time determined from the kinetic study.
-
Filter the samples and analyze the final heavy metal concentration.
-
Calculations:
-
Removal Efficiency (%): ((C₀ - Cₑ) / C₀) * 100
-
Adsorption Capacity at equilibrium (qₑ, mg/g): ((C₀ - Cₑ) * V) / m
-
Adsorption Capacity at time t (qₜ, mg/g): ((C₀ - Cₜ) * V) / m
Where:
-
C₀ = Initial heavy metal concentration (mg/L)
-
Cₑ = Equilibrium heavy metal concentration (mg/L)
-
Cₜ = Heavy metal concentration at time t (mg/L)
-
V = Volume of the solution (L)
-
m = Mass of the adsorbent (g)
Caption: Workflow for batch adsorption experiments.
Data Analysis: Kinetic and Isotherm Modeling
This protocol describes the application of common kinetic and isotherm models to the experimental data.
Kinetic Models:
-
Pseudo-First-Order Model: log(qₑ - qₜ) = log(qₑ) - (k₁ / 2.303) * t
-
Plot log(qₑ - qₜ) versus t. A linear plot indicates the applicability of this model. k₁ and qₑ can be calculated from the slope and intercept.
-
-
Pseudo-Second-Order Model: t / qₜ = 1 / (k₂ * qₑ²) + (1 / qₑ) * t
-
Plot t / qₜ versus t. A linear plot suggests the pseudo-second-order model is appropriate. k₂ and qₑ can be determined from the intercept and slope.
-
Isotherm Models:
-
Langmuir Isotherm: Cₑ / qₑ = 1 / (q_max * K_L) + Cₑ / q_max
-
Plot Cₑ / qₑ versus Cₑ. A linear relationship indicates the Langmuir model is a good fit. q_max (maximum adsorption capacity) and K_L (Langmuir constant) are calculated from the slope and intercept.
-
-
Freundlich Isotherm: log(qₑ) = log(K_F) + (1 / n) * log(Cₑ)
-
Plot log(qₑ) versus log(Cₑ). A linear plot suggests the Freundlich model is applicable. K_F (Freundlich constant) and n (adsorption intensity) are determined from the intercept and slope.
-
Caption: Data analysis workflow for kinetic and isotherm modeling.
Regeneration of the Adsorbent
This protocol provides a general procedure for regenerating the spent this compound adsorbent.
Materials:
-
Spent adsorbent (heavy metal-loaded)
-
Regenerating solution (e.g., 0.1 M HCl, 0.1 M NaOH, or 0.1 M EDTA)
-
Deionized water
-
Beakers
-
Shaker
-
Centrifuge
Procedure:
-
Separate the spent adsorbent from the treated water.
-
Wash the adsorbent with deionized water to remove any non-adsorbed metal ions.
-
Place the washed adsorbent in a beaker with the chosen regenerating solution.
-
Agitate the mixture for a specific period (e.g., 1-2 hours) to desorb the heavy metals.
-
Separate the regenerated adsorbent from the solution (which now contains the desorbed heavy metals) by centrifugation.
-
Wash the regenerated adsorbent thoroughly with deionized water until the pH is neutral.
-
Dry the regenerated adsorbent in an oven at a low temperature (e.g., 60 °C).
-
The regenerated adsorbent can then be reused for another cycle of heavy metal removal. The efficiency of the regenerated adsorbent should be tested and compared to the fresh adsorbent.
References
- 1. Fe 29%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | FeH4O6P | CID 25087130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. p2infohouse.org [p2infohouse.org]
- 4. Regenerating Iron-Based Adsorptive Media Used for Removing Arsenic from Water [mdpi.com]
- 5. Efficient removal of Pb2+ by iron-doped hydroxyapatite: Synthesis, adsorption, kinetics and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of Adsorbents for Heavy Metal Decontamination: Growing Approach to Wastewater Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iwaponline.com [iwaponline.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of arsenic(V) and arsenic(III) sorption onto iron oxide minerals: implications for arsenic mobility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ee.hnu.edu.cn [ee.hnu.edu.cn]
- 21. Diverse performances for Pb(II) adsorption by in situ formed Fe(III) oxyhydroxide derived from ferrate(VI) reduction and ferrous oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 23. Adsorption of arsenic in aqueous solution onto iron impregnated bagasse fly ash - PMC [pmc.ncbi.nlm.nih.gov]
- 24. wgbis.ces.iisc.ac.in [wgbis.ces.iisc.ac.in]
- 25. akademiabaru.com [akademiabaru.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
Application Note: Fabrication of High-Performance Lithium-Ion Battery Cathodes using Iron(III) Phosphate Dihydrate
Audience: Researchers, scientists, and materials development professionals.
Introduction
Lithium iron phosphate (B84403) (LiFePO₄) has emerged as a leading cathode material for lithium-ion batteries, prized for its excellent thermal stability, long cycle life, low cost, and environmental friendliness.[1] A common and scalable route to synthesize LiFePO₄ is through the carbothermal reduction of an iron phosphate precursor. This application note provides a detailed protocol for the fabrication of LiFePO₄/C composite cathodes using iron(III) phosphate dihydrate (FePO₄·2H₂O) as the iron source. The characteristics of the FePO₄·2H₂O precursor, such as particle size and purity, have a significant impact on the electrochemical performance of the final cathode material.[2][3] Smaller precursor particles generally lead to LiFePO₄ with higher purity and smaller particle size, resulting in improved rate capability and cycling stability.[2]
This document outlines the synthesis of a LiFePO₄/C composite via a solid-state reaction, a method noted for its simplicity and suitability for industrial production.[1][4] It also includes key characterization techniques and expected electrochemical performance data.
Experimental Protocols
Materials and Equipment
Materials:
-
This compound (FePO₄·2H₂O)
-
Lithium carbonate (Li₂CO₃)
-
Glucose (C₆H₁₂O₆) or other carbon source (e.g., sucrose, stearic acid)[5][6]
-
Deionized water or ethanol (B145695) (for wet ball milling)[7]
-
Acetylene (B1199291) black
-
Polyvinylidene fluoride (B91410) (PVDF)[8]
-
N-methyl-2-pyrrolidone (NMP)
-
Aluminum foil (current collector)
-
Lithium metal (anode)
-
Electrolyte (e.g., 1 M LiPF₆ in ethylene (B1197577) carbonate/dimethyl carbonate)
-
Celgard separator[8]
Equipment:
-
Planetary ball mill with zirconia jars and balls
-
Drying oven
-
Tube furnace with gas flow control (for inert or reducing atmosphere)
-
Slurry coater
-
Vacuum oven
-
Coin cell crimper (for CR2032 cells)
-
Galvanostatic battery cycler
-
Scanning Electron Microscope (SEM)
-
X-ray Diffractometer (XRD)
Synthesis of LiFePO₄/C Composite
The synthesis of the LiFePO₄/C composite from an FePO₄·2H₂O precursor is typically achieved through a carbothermal reduction method.[9]
Protocol:
-
Precursor Mixing: Stoichiometric amounts of FePO₄·2H₂O, Li₂CO₃, and a carbon source (e.g., glucose) are mixed. A slight excess of the lithium source (e.g., 1-2%) may be used to compensate for potential lithium loss at high temperatures.[6] The carbon source serves as both a reducing agent for Fe³⁺ to Fe²⁺ and as a precursor for the conductive carbon coating.[10]
-
Ball Milling: The mixture is subjected to high-energy ball milling to ensure homogeneous mixing and reduce particle size. This can be done through either dry or wet milling. For wet milling, a solvent like deionized water or ethanol is used.[7]
-
Drying: If wet milling is performed, the resulting slurry is dried in an oven to remove the solvent.
-
Calcination: The dried powder is placed in a tube furnace and heated under an inert (e.g., Nitrogen, Argon) or reducing (e.g., 95% Ar/5% H₂) atmosphere.[11][12] The calcination is typically performed at temperatures ranging from 600°C to 750°C for several hours.[13][14] This step facilitates the carbothermal reduction and the formation of the crystalline LiFePO₄ phase with an olivine (B12688019) structure.[13]
-
Cooling and Grinding: After calcination, the furnace is cooled to room temperature, and the resulting LiFePO₄/C composite powder is collected and gently ground.
Cathode Slurry Preparation and Coin Cell Assembly
Protocol:
-
Slurry Formulation: A slurry is prepared by mixing the synthesized LiFePO₄/C powder, a conductive agent (e.g., acetylene black), and a binder (e.g., PVDF) in a typical weight ratio of 8:1:1 in an NMP solvent.[9]
-
Coating: The slurry is uniformly coated onto an aluminum foil current collector and dried in an oven.
-
Electrode Punching and Drying: Circular electrodes are punched from the coated foil and further dried in a vacuum oven to remove any residual solvent.[15]
-
Coin Cell Assembly: CR2032 coin cells are assembled in an argon-filled glovebox using the prepared cathode, a lithium metal anode, a separator, and an appropriate electrolyte.[15]
Data Presentation
The following tables summarize typical quantitative data for the synthesis and performance of LiFePO₄/C cathodes derived from FePO₄·2H₂O.
Table 1: Synthesis Parameters for LiFePO₄/C
| Parameter | Value | Reference |
| Precursor Particle Size (FePO₄·2H₂O) | 1 - 5 µm | [2] |
| Molar Ratio (Li₂CO₃ : FePO₄ : Carbon Source) | 0.51 : 1 : 0.1 | [6][12] |
| Ball Milling Time | 3 hours | [2] |
| Calcination Temperature | 650 - 700 °C | [2][11][14] |
| Calcination Time | 10 hours | [2][3][11][14] |
| Calcination Atmosphere | N₂ or Ar/H₂ | [2][11][12] |
Table 2: Electrochemical Performance of LiFePO₄/C Cathodes
| Parameter | Value | Conditions | Reference |
| Initial Discharge Capacity | 160 mAh g⁻¹ | 0.1 C | [2] |
| Discharge Capacity | 135 mAh g⁻¹ | 5 C | [2] |
| Capacity Retention | 98.9% | after 100 cycles at 2 C | [2] |
| Initial Discharge Capacity | 153.7 mAh g⁻¹ | 0.1 C | [16] |
| Capacity Retention | 98.6% | after 30 cycles | [16] |
| Initial Discharge Capacity | 157 mAh g⁻¹ | 0.2 C | [9] |
| Capacity Retention | 99.36% | after 100 cycles | [9] |
| Discharge Capacity | 159 mAh g⁻¹ | 0.1 C | [5] |
| Discharge Capacity | 113 mAh g⁻¹ | 10 C | [5] |
| Capacity Retention | >99% | after 100 cycles at 1 C | [5] |
Visualizations
Experimental Workflow
Caption: Workflow for LiFePO₄/C cathode fabrication.
Carbothermal Reduction Pathway
Caption: Carbothermal reduction of FePO₄·2H₂O to LiFePO₄.
References
- 1. Industrial preparation method of lithium iron phosphate (LFP) [winackbattery.com]
- 2. electrochemsci.org [electrochemsci.org]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Process Optimization for the Preparation of the Lithium Iron Phosphate Precursor FePO4·2H2O by Anodic Oxidation Method [mdpi.com]
- 10. sibran.ru [sibran.ru]
- 11. worldresearchlibrary.org [worldresearchlibrary.org]
- 12. Synthesis of Iron Phosphate Via Coprecipitation Method for LiFePO4 Cathode [journal.mrs-k.or.kr]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of LiFePO4/C Cathode Materials via a Green Synthesis Route for Lithium-Ion Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Preparation of Micro–Nano-Structured FePO4·2H2O for LiFePO4 Cathode Materials by the Turbulent Flow Cycle Method - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Applications of Iron(III) Phosphate Dihydrate in Oxidation Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron(III) phosphate (B84403) dihydrate (FePO₄·2H₂O) is emerging as a versatile and robust heterogeneous catalyst in a variety of oxidation reactions. Its appeal lies in its low cost, low toxicity, and ease of handling compared to many noble metal catalysts. This document provides detailed application notes and experimental protocols for the use of Iron(III) phosphate dihydrate in key oxidation reactions, including the oxidative dehydrogenation of alcohols and Fenton-like degradation of organic pollutants. The information is intended to guide researchers in leveraging this catalyst for organic synthesis and environmental remediation applications.
Applications Overview
This compound demonstrates significant catalytic activity in the following areas:
-
Oxidative Dehydrogenation: It effectively catalyzes the conversion of alcohols to aldehydes and ketones, as well as other oxidative dehydrogenation processes like the formation of methyl methacrylate (B99206) from methyl isobutyrate.[1]
-
Fenton-like Reactions: Iron(III) phosphate can act as a heterogeneous catalyst in Fenton-like processes to generate hydroxyl radicals (•OH) for the degradation of organic pollutants in water.[2][3][4][5] This offers an advantage over homogeneous Fenton systems by minimizing iron sludge formation.[4]
-
Selective Oxidation: The catalyst has been explored for the selective oxidation of various organic substrates. For instance, it shows potential in the conversion of benzyl (B1604629) alcohol to benzaldehyde (B42025).[6][7][8][9][10]
Catalytic Mechanism
The catalytic activity of this compound in oxidation reactions is generally attributed to its ability to facilitate redox cycles involving the Fe(III)/Fe(II) couple at the catalyst surface. The precise mechanism can vary depending on the specific reaction.
In many oxidation reactions, Iron(III) phosphate exhibits peroxidase-like activity . The proposed mechanism involves the generation of highly reactive hydroxyl radicals (•OH) through a Fenton-like reaction pathway. The surface of the iron phosphate plays a crucial role in activating oxidants like hydrogen peroxide.
For oxidative dehydrogenation, the mechanism is believed to involve the adsorption of the alcohol onto the catalyst surface, followed by the abstraction of a hydrogen atom. The catalyst facilitates the transfer of electrons and protons, leading to the formation of the oxidized product and the reduction of the iron center, which is subsequently re-oxidized by an oxidant. The presence of water can be beneficial, as it can help to prevent the deposition of carbon on the catalyst surface and aid in the desorption of products.
Below is a proposed catalytic cycle for the oxidative dehydrogenation of a primary alcohol to an aldehyde.
Caption: Proposed catalytic cycle for alcohol oxidation.
Quantitative Data Presentation
The following tables summarize quantitative data for representative oxidation reactions catalyzed by iron phosphate-based materials.
Table 1: Oxidative Dehydrogenation of Methyl Isobutyrate to Methyl Methacrylate
| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Iron Phosphate | 400 | 55 | 73 | 40 | [1] |
| Iron Phosphate on Silica | 400 | 82 | - | 20 | [1] |
Table 2: Selective Oxidation of Benzyl Alcohol to Benzaldehyde
| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Fe(NO₃)₃·9H₂O | 80 | - | 91.5 | - | [7][9][10] |
| Fe(NO₃)₃·9H₂O (in He) | - | 96.84 | 94.5 | - | [7][10] |
Table 3: Fenton-like Degradation of Organic Pollutants
| Catalyst | Pollutant | Catalyst Dosage (g/L) | H₂O₂ Conc. (M) | pH | Degradation Efficiency (%) | Time | Reference |
| Hematite | Rhodamine B | 0.6 | 0.0015 | 3.0 | 100 | 180 min | [2] |
| Hematite | 2,4-Dichlorophenol | 0.6 | 0.0015 | 3.0 | 56 | 24 h | [2] |
| Iron Nanoparticles | Phenol | 0.1 | 0.01 | 3 | ~98 | - | |
| Iron Nanoparticles | p-Nitrophenol | 0.25 | 0.02 | 3 | 79.9 | - | |
| CRC/Fe₃O₄ | Methylene Blue | 1.0 | 0.01 | 7 | 100 | 180 min | [4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Catalyst
This protocol describes a general method for the synthesis of this compound.
Materials:
-
Ferric chloride (FeCl₃) or Ferric nitrate (B79036) (Fe(NO₃)₃·9H₂O)
-
Phosphoric acid (H₃PO₄) or a soluble phosphate salt (e.g., Na₃PO₄)
-
Ammonium hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH) solution
-
Distilled water
Procedure:
-
Prepare an aqueous solution of the iron salt (e.g., 0.5 M FeCl₃).
-
Prepare an aqueous solution of the phosphate source (e.g., 0.5 M H₃PO₄).
-
Slowly add the phosphate solution to the iron salt solution with vigorous stirring.
-
Adjust the pH of the mixture to a desired value (typically between 2 and 4) by the dropwise addition of a base (e.g., NH₄OH) to induce precipitation.
-
Continue stirring the suspension for several hours at room temperature to allow for complete precipitation.
-
Collect the precipitate by filtration and wash it thoroughly with distilled water to remove any unreacted ions.
-
Dry the resulting solid in an oven at a low temperature (e.g., 60-80 °C) to obtain this compound powder.
Caption: Workflow for catalyst synthesis.
Protocol 2: Oxidative Dehydrogenation of Benzyl Alcohol
This protocol provides a general procedure for the selective oxidation of benzyl alcohol to benzaldehyde using this compound as a catalyst.
Materials:
-
This compound catalyst
-
Benzyl alcohol
-
An appropriate solvent (e.g., acetonitrile, toluene)
-
An oxidant (e.g., hydrogen peroxide (30% aq.), or molecular oxygen/air)
-
Reaction vessel (e.g., round-bottom flask with a condenser)
-
Stirring and heating apparatus
Procedure:
-
To a reaction vessel, add the this compound catalyst (e.g., 5-10 mol%).
-
Add the solvent and benzyl alcohol.
-
Begin stirring the mixture.
-
If using a chemical oxidant like H₂O₂, add it slowly to the reaction mixture. If using O₂ or air, bubble it through the reaction mixture at a controlled flow rate.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration. The catalyst can be washed, dried, and potentially reused.
-
Isolate the product from the filtrate by solvent evaporation and purify it using techniques such as column chromatography or distillation.
Protocol 3: Fenton-like Degradation of an Organic Pollutant
This protocol outlines a general procedure for the degradation of an organic pollutant in an aqueous solution using a heterogeneous Fenton-like system with this compound.
Materials:
-
This compound catalyst
-
A model organic pollutant (e.g., Methylene Blue, Phenol)
-
Hydrogen peroxide (30% aq.)
-
Sulfuric acid or sodium hydroxide for pH adjustment
-
Reaction vessel (e.g., beaker or flask)
-
Stirring apparatus
-
UV-Vis spectrophotometer for monitoring pollutant concentration
Procedure:
-
Prepare an aqueous solution of the organic pollutant of a known concentration.
-
Adjust the initial pH of the solution to the desired value (typically acidic, e.g., pH 3) using sulfuric acid.
-
Add the this compound catalyst to the solution and stir to create a suspension.
-
Initiate the reaction by adding a specific amount of hydrogen peroxide to the mixture.
-
Take aliquots of the solution at regular time intervals.
-
Immediately quench the reaction in the aliquots (e.g., by adding a strong base to raise the pH).
-
Separate the catalyst from the aliquot by centrifugation or filtration.
-
Analyze the concentration of the pollutant in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength to determine the degradation efficiency over time.
Conclusion
This compound is a promising heterogeneous catalyst for a range of oxidation reactions. Its effectiveness in oxidative dehydrogenation and Fenton-like degradation, combined with its economic and environmental advantages, makes it a valuable tool for researchers in organic synthesis and environmental science. The protocols and data presented here provide a foundation for further exploration and optimization of catalytic systems based on this versatile iron compound.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. repositori.ukwms.ac.id [repositori.ukwms.ac.id]
- 4. Frontiers | Enhanced Heterogeneous Fenton Degradation of Organic Pollutants by CRC/Fe3O4 Catalyst at Neutral pH [frontiersin.org]
- 5. Enhanced Heterogeneous Fenton Degradation of Organic Pollutants by CRC/Fe3O4 Catalyst at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
Application Note and Protocol for the Thermal Analysis of Iron(III) Phosphate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental setup and protocol for the thermal analysis of Iron(III) phosphate (B84403) dihydrate (FePO₄·2H₂O). The following procedures and data are intended to assist in the characterization of this compound's thermal stability and decomposition pathway.
Core Concepts of Thermal Decomposition
The thermal decomposition of Iron(III) phosphate dihydrate is a multi-step process primarily involving the loss of its water of hydration. This transformation is typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC). These methods yield valuable information regarding the temperature ranges of decomposition, associated mass loss, and the nature of the thermal events (i.e., endothermic or exothermic). The process is generally understood to occur in two main stages corresponding to the sequential removal of the two water molecules, followed by a crystallization event at higher temperatures.[1] The precise temperatures and kinetics of these stages can be influenced by factors such as heating rate and atmospheric conditions.
Quantitative Analysis of Thermal Decomposition
The key quantitative data associated with the thermal decomposition of this compound, as determined by TGA/DTA, are summarized in the table below.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Corresponding Event |
| Stage 1 | ~130 - 162 | ~9.4% | Loss of the first water molecule (FePO₄·2H₂O → FePO₄·H₂O + H₂O)[1] |
| Stage 2 | ~162 - 400 | ~9.4% | Loss of the second water molecule (FePO₄·H₂O → FePO₄ + H₂O)[1] |
| Crystallization | ~485 - 600 | No significant mass loss | Exothermic transition from amorphous to crystalline FePO₄[1] |
Note: The temperature ranges and mass loss percentages are approximate and can vary depending on the specific experimental conditions.
Experimental Protocols
A typical experimental setup for analyzing the thermal decomposition of this compound involves the use of a simultaneous TGA/DTA or TGA/DSC instrument.
Objective: To determine the thermal stability and decomposition pathway of this compound.
Materials and Equipment:
-
This compound (FePO₄·2H₂O) sample
-
TGA/DTA or TGA/DSC instrument
-
High-purity nitrogen or air for purging
-
Alumina or platinum crucibles
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, tared TGA crucible.[1]
-
Instrument Setup:
-
Thermal Program:
-
Initial Isotherm: Hold the temperature at a stable ambient temperature (e.g., 30°C) for 5-10 minutes to allow the system to equilibrate.[1]
-
Dynamic Heating: Heat the sample from the initial temperature to a final temperature of approximately 800-1000°C. A constant heating rate of 10 K/min is commonly used.[1]
-
Final Isotherm: Hold the sample at the maximum temperature for a few minutes to ensure the completion of all reactions.[1]
-
-
Data Collection: Continuously record the sample mass (TGA), the temperature difference between the sample and reference (DTA), and/or the heat flow (DSC) as a function of temperature throughout the experiment.[1]
-
Data Analysis:
-
Analyze the TGA curve to determine the onset and completion temperatures of each mass loss step and the percentage of mass lost.
-
Analyze the DTA/DSC curve to identify endothermic or exothermic events corresponding to the mass loss steps and any phase transitions.
-
Visualizations
Decomposition Pathway of this compound
Caption: Decomposition pathway of this compound.
Experimental Workflow for Thermal Analysis
Caption: Experimental workflow for the thermal analysis of FePO₄·2H₂O.
References
Application Notes and Protocols: Sol-Gel Synthesis of Iron(III) Phosphate Dihydrate for Biomedical Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iron(III) phosphate (B84403) (FePO₄) is a biocompatible and biodegradable inorganic compound that has garnered significant interest in the biomedical field. Its nanoparticles are particularly promising for applications such as drug delivery and as a nutritional supplement for iron deficiency.[1][2][3] The sol-gel synthesis method offers a versatile and cost-effective route to produce high-purity iron(III) phosphate nanoparticles with controlled particle size and morphology at relatively low temperatures.[4] This document provides detailed protocols for the sol-gel synthesis of iron(III) phosphate dihydrate (FePO₄·2H₂O) and its application in drug delivery, specifically with the anticancer drug doxorubicin (B1662922).
Applications in Drug Development
Iron(III) phosphate nanoparticles have demonstrated significant potential as drug delivery vehicles. Their biocompatibility ensures minimal toxicity to healthy cells, a crucial factor for therapeutic applications.[1][5][6] Studies have shown that FePO₄ nanoparticles can be effectively loaded with anticancer drugs like doxorubicin, enhancing their cytotoxic effects against cancer cells while maintaining a good safety profile.[1][5][6] The mechanism for this enhanced cytotoxicity is believed to involve the formation of an iron-doxorubicin complex, which potentiates the generation of toxic reactive oxygen species (ROS), leading to increased DNA damage and cell death.[1] Furthermore, these nanoparticles have been shown to efficiently internalize within cells, ensuring the delivery of the therapeutic payload to the target site.[1] Beyond cancer therapy, the ability of iron phosphate nanoparticles to stabilize RNA also suggests their potential as delivery vehicles for RNA-based therapeutics.[1][5][6]
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of Amorphous this compound (FePO₄·2H₂O)
This protocol describes a modified inorganic sol-gel method to synthesize amorphous this compound.
Materials:
-
Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)
-
Orthophosphoric acid (H₃PO₄, 85%)
-
Distilled water
-
Microwave oven (800 W)
-
Drying oven
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.1 M solution of iron(III) nitrate by dissolving the appropriate amount in distilled water.
-
Prepare a 0.1 M solution of phosphoric acid in distilled water.
-
-
Sol Formation:
-
Mix the iron(III) nitrate and phosphoric acid solutions to achieve a Fe/P molar ratio of 1:1.[7]
-
-
Gelation:
-
Irradiate the resulting solution in a microwave oven (800 W) for approximately 15 seconds to induce gelation.[7]
-
-
Aging and Drying:
-
Age the resulting gel at room temperature for 24 hours.
-
Dry the gel in an oven at 50°C for 48 hours to obtain a xerogel.[7]
-
-
Washing and Final Product:
-
Wash the obtained xerogel repeatedly with distilled water and ethanol to remove any unreacted precursors or impurities.[7]
-
Dry the washed product at 50°C to obtain amorphous this compound powder.
-
Protocol 2: Loading of Doxorubicin onto FePO₄ Nanoparticles
This protocol outlines the procedure for loading the anticancer drug doxorubicin onto the synthesized iron(III) phosphate nanoparticles.
Materials:
-
Synthesized FePO₄ nanoparticles
-
Doxorubicin hydrochloride (DOX)
-
Deionized water
-
Centrifuge
Procedure:
-
Preparation of Solutions:
-
Disperse the synthesized FePO₄ nanoparticles in deionized water to a concentration of 1 mg/mL.
-
Prepare a stock solution of doxorubicin in deionized water.
-
-
Drug Loading:
-
Add the doxorubicin solution to the FePO₄ nanoparticle suspension.
-
Incubate the mixture at room temperature with gentle stirring for 24 hours in the dark to allow for efficient drug loading.
-
-
Purification:
-
Centrifuge the mixture to separate the doxorubicin-loaded FePO₄ nanoparticles (FePO₄-DOX) from the unloaded drug.
-
Wash the nanoparticles with deionized water and centrifuge again. Repeat this step three times.
-
-
Final Product:
-
Resuspend the final FePO₄-DOX nanoparticles in the desired buffer or medium for further experiments.
-
Data Presentation
Table 1: Parameters for Sol-Gel Synthesis of Iron(III) Phosphate
| Parameter | Value | Reference |
| Iron Precursor | Iron(III) Nitrate (0.1 M) | [7] |
| Phosphorus Precursor | Phosphoric Acid (0.1 M) | [7] |
| Fe/P Molar Ratio | 1:1 | [7] |
| Gelation Method | Microwave Irradiation (800 W) | [7] |
| Gelation Time | ~15 seconds | [7] |
| Drying Temperature | 50°C | [7] |
| Drying Time | 48 hours | [7] |
Table 2: Characterization and Biocompatibility of FePO₄ Nanoparticles
| Property | Value | Reference |
| Hydrodynamic Size | 175 ± 5 nm | [8] |
| Zeta Potential | -19.1 ± 8 mV | [8] |
| Biocompatibility (Cell viability > 70%) | Up to 80 µg/mL | [1][5][6][8] |
Table 3: Doxorubicin Loading and Efficacy
| Parameter | Value | Reference |
| Optimal Drug Loading | 26.81% ± 1.0% | [1][5][6] |
| Cytotoxicity Enhancement (vs. free DOX) | ~10 times | [1][5][6] |
| IC50 (FePO₄-DOX) in K7M2 cells | 0.107 µM | [8] |
| IC50 (FePO₄-DOX) in NIH/3T3 cells | 0.248 µM | [8] |
Visualizations
Caption: Workflow for the synthesis, characterization, and application of FePO₄·2H₂O.
Caption: Mechanism of FePO₄-DOX enhanced cytotoxicity in cancer cells.
References
- 1. Biocompatible FePO4 Nanoparticles: Drug Delivery, RNA Stabilization, and Functional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iron nanoparticles as a promising compound for food fortification in iron deficiency anemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. "Biocompatible FePO4 Nanoparticles: Drug Delivery, RNA Stabilization, a" by Sagar Rayamajhi, Sarah Wilson et al. [scholarworks.uttyler.edu]
- 6. Biocompatible FePO4 Nanoparticles: Drug Delivery, RNA Stabilization, and Functional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholarworks.uttyler.edu [scholarworks.uttyler.edu]
Application Notes: Iron(III) Phosphate Dihydrate as a Precursor for Iron Phosphate Glasses
Introduction
Iron phosphate (B84403) glasses (IPGs) are a class of vitreous materials renowned for their exceptional chemical durability, particularly their resistance to aqueous corrosion.[1] Unlike traditional borosilicate glasses, IPGs can immobilize high concentrations of nuclear waste and other hazardous materials that are otherwise difficult to vitrify.[2][3] Their unique properties, including low melting temperatures (1000-1200°C) and high thermal stability, make them suitable for a range of advanced applications.[4][5] Iron(III) phosphate dihydrate (FePO₄·2H₂O) serves as an effective and direct precursor for the synthesis of these glasses, providing both the iron (Fe₂O₃) and phosphate (P₂O₅) network formers in a single compound.[6][7] Applications extend from nuclear waste vitrification to bioactive materials, where the controlled release of ions is critical.[8][9]
Key Properties and Advantages
The addition of iron to the phosphate glass network is crucial for its enhanced properties. The presence of Fe-O-P bonds creates a more cross-linked and chemically resistant structure compared to simple phosphate glasses.[10] Key advantages include:
-
High Chemical Durability : IPGs exhibit excellent resistance to attack from water and even concentrated mineral acids.[1][10]
-
High Waste Loading : They can incorporate a higher percentage of waste materials, such as those from nuclear reprocessing, compared to borosilicate glasses.[8] This leads to a smaller final volume of vitrified waste.[8]
-
Lower Processing Temperatures : The melting temperatures for IPGs are typically in the range of 1000-1200°C, which is lower than many other glass systems.[4]
-
Tunable Dissolution Rates : By adjusting the iron content and the overall oxygen-to-phosphorus (O/P) ratio, the dissolution rate can be precisely controlled for applications like bioactive glasses or controlled-release fertilizers.[10][11]
Quantitative Data Summary
The properties of iron phosphate glasses are highly dependent on their composition. The following tables summarize key quantitative data from various studies.
Table 1: Physical and Thermal Properties of Iron Phosphate Glasses
| Glass Composition (mol%) | Density (g/cm³) | Glass Transition Temp. (T₉) (°C) | Notes |
| 40Fe₂O₃ – 60P₂O₅ (4% Fe²⁺) | 3.25 | ~659-713 | Density calculated via molecular dynamics; Tg is typical for gel-derived 45S5 glasses with Fe₂O₃.[12][13][14] |
| 40Fe₂O₃ – 60P₂O₅ (17% Fe²⁺) | 3.28 | Not specified | Density calculated via molecular dynamics.[12][13] |
| P₂O₅–SiO₂–K₂O–MgO–CaO–Fe₂O₃ | Not specified | ~560-784 | Tg varies significantly with Fe₂O₃ content, which affects thermal stability.[15] |
Table 2: Chemical Durability of Iron Phosphate Glasses
| Iron Content | Dissolution Rate | Test Conditions | Reference |
| 1% Fe | 0.2 g·cm⁻²·h⁻¹ | Deionized water | [11] |
| 10% Fe | Degraded too quickly for cell tests | Deionized water | [11] |
| 15% Fe | Essentially zero over 6 weeks | Deionized water | [11] |
| 20% Fe | Essentially zero over 6 weeks | Deionized water | [11] |
| 3 mol% Fe₂O₃ | 9.38 × 10⁻⁹ kg·m⁻²·s⁻¹ | PBS at 37°C for 60 days | [10] |
| 5 mol% Fe₂O₃ | 8.82 × 10⁻⁹ kg·m⁻²·s⁻¹ | PBS at 37°C for 60 days | [10] |
Experimental Protocols & Workflows
The most common method for preparing iron phosphate glasses from precursors like this compound is the melt-quenching technique.[16][17]
Caption: Experimental workflow for iron phosphate glass synthesis.
Protocol 1: Synthesis of Iron Phosphate Glass via Melt-Quenching
This protocol describes the synthesis of a 40Fe₂O₃-60P₂O₅ (mol%) glass, a common composition in research.[17] this compound can be used as the primary precursor. Upon heating, it decomposes to form the necessary Fe₂O₃ and P₂O₅ within the melt.
Materials and Equipment:
-
This compound (FePO₄·2H₂O) powder
-
High-purity modifiers (e.g., Na₂CO₃, CaO) if required
-
Planetary ball mill or agate mortar and pestle
-
High-temperature electric furnace (capable of ≥1400°C)
-
Steel or graphite (B72142) plate for quenching
-
Annealing furnace
-
Personal Protective Equipment (PPE): High-temperature gloves, safety glasses
Procedure:
-
Precursor Calculation and Preparation : Calculate the required mass of this compound and any other modifying oxides to achieve the target molar composition.
-
Homogenization : Thoroughly mix the precursor powders in a planetary ball mill or an agate mortar to ensure a homogeneous batch.[17]
-
Melting :
-
Transfer the homogenized powder into a 5% Au/95% Pt or Al₂O₃ crucible.
-
Place the crucible in the high-temperature furnace.
-
Heat the batch to a melting temperature between 1200°C and 1473 K (1200°C).[11][17]
-
Hold the melt at this temperature for at least 1 hour to ensure complete decomposition of the hydrate (B1144303) and homogenization of the liquid.
-
-
Quenching :
-
Quickly remove the crucible from the furnace.
-
Pour the molten glass onto a pre-cleaned steel or graphite plate to facilitate rapid cooling (quenching). This rapid cooling prevents crystallization and forms the amorphous glass structure.[17]
-
-
Annealing (Optional but Recommended) :
-
To relieve internal stresses induced during quenching, place the glass sample in an annealing furnace.
-
Heat the glass to a temperature just below its glass transition temperature (T₉), typically around 500-600°C.
-
Hold for several hours, then cool slowly to room temperature.
-
Protocol 2: Characterization of Iron Phosphate Glass
1. Verification of Amorphous State (X-Ray Diffraction - XRD)
-
Objective : To confirm that the quenched material is a glass (amorphous) and not crystalline.
-
Procedure :
-
Grind a small portion of the glass sample into a fine powder.
-
Mount the powder on an XRD sample holder.
-
Perform an XRD scan over a wide 2θ range (e.g., 10-80°).
-
Expected Result : The diffractogram for an amorphous glass will show a broad "hump" or halo, with no sharp Bragg peaks, which are characteristic of crystalline materials.[16]
-
2. Thermal Analysis (Differential Scanning Calorimetry - DSC)
-
Objective : To determine key thermal properties like the glass transition temperature (T₉) and the onset of crystallization temperature (Tₓ).
-
Procedure :
-
Place a small, known weight of the glass sample into a DSC pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).[15]
-
Expected Result : The DSC curve will show an endothermic shift at the glass transition temperature (T₉) and one or more exothermic peaks indicating crystallization events (Tₓ).[15] The difference, ΔT = Tₓ - T₉, is an indicator of the glass's thermal stability.
-
3. Dissolution Rate Measurement
-
Objective : To quantify the chemical durability of the glass.
-
Procedure :
-
Cut and polish glass samples to have a well-defined surface area.
-
Measure the initial mass of each sample (W_initial).
-
Immerse the samples in a test solution (e.g., deionized water or Phosphate Buffered Saline - PBS) at a controlled temperature (e.g., 37°C or 90°C).[10][18]
-
After a set time, remove the samples, dry them, and measure their final mass (W_final).
-
Calculate the mass loss and normalize it by the surface area and immersion time to determine the dissolution rate.[10]
-
Caption: Effect of iron content on glass properties.
References
- 1. Elaboration and Structural Investigation of Iron (III) Phosphate Glasses [scirp.org]
- 2. Structural properties of iron-phosphate glasses: spectroscopic studies and ab initio simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fe 29%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. Fe 29%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 8. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 9. researchgate.net [researchgate.net]
- 10. Compositional dependency on dissolution rate and cytocompatibility of phosphate-based glasses: Effect of B2O3 and Fe2O3 addition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and degradation of sodium iron phosphate glasses and their in vitro cell response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Item - Iron phosphate glasses: structure determination and radiation tolerance - Loughborough University - Figshare [repository.lboro.ac.uk]
- 14. Iron (Fe)-doped mesoporous 45S5 bioactive glasses: Implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Elaboration and Structural Investigation of Iron (III) Phosphate Glasses [file.scirp.org]
- 17. A new iron-phosphate compound (Fe7P11O38) obtained by pyrophosphate stoichiometric glass devitrification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for Electrochemical Performance of Batteries Using Iron(III) Phosphate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of iron(III) phosphate (B84403) dihydrate (FePO₄·2H₂O) as a precursor for cathode materials in lithium-ion batteries and as an active electrode material itself. Detailed protocols for synthesis and electrochemical characterization are provided to guide researchers in this field.
Introduction
Iron(III) phosphate dihydrate is a key precursor material in the synthesis of lithium iron phosphate (LiFePO₄), a widely used cathode material in lithium-ion batteries known for its safety, stability, and low cost.[1] The characteristics of the initial FePO₄·2H₂O, such as particle size and morphology, significantly influence the electrochemical performance of the final LiFePO₄ cathode.[2] Furthermore, FePO₄·2H₂O itself can be used as an electrode material, exhibiting its own electrochemical activity.[3][4]
Synthesis of this compound
Two common methods for synthesizing FePO₄·2H₂O are co-precipitation and anodic oxidation.
Co-precipitation Method
This method involves the precipitation of FePO₄·2H₂O from an aqueous solution containing iron and phosphate sources.
Protocol 1: Co-precipitation from a Ferric Salt [5]
-
Materials: Ferric nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O), Phosphoric acid (H₃PO₄), Ammonium (B1175870) hydroxide (B78521) (NH₄OH), Deionized water.
-
Equipment: Reaction vessel with magnetic stirrer and heating capabilities, pH meter, Filtration apparatus (e.g., Buchner funnel), Drying oven.
-
Procedure:
-
Prepare a 1 M aqueous solution of ferric nitrate and phosphoric acid.
-
Transfer the solution to the reaction vessel and heat to 60°C while stirring at 900 RPM.
-
Slowly add a 3 M ammonium hydroxide solution to adjust the pH to approximately 1.5, inducing the precipitation of ferric phosphate.
-
Maintain the reaction conditions for a set duration (e.g., 3-10 hours) to control particle morphology.
-
Collect the precipitate by filtration and wash it multiple times with deionized water until the filtrate is neutral.
-
Dry the washed precipitate in an oven at 80°C for 12 hours to obtain FePO₄·2H₂O powder.
-
Protocol 2: Co-precipitation from a Ferrous Salt with Oxidation [5]
-
Materials: Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O), Phosphoric acid (H₃PO₄), Hydrogen peroxide (H₂O₂), Deionized water.
-
Equipment: Reaction vessel with a magnetic stirrer, pH meter, Filtration apparatus, Drying oven.
-
Procedure:
-
Dissolve ferrous sulfate and phosphoric acid in deionized water in the reaction vessel.
-
Slowly add hydrogen peroxide to the solution while stirring. The H₂O₂ will oxidize the ferrous ions (Fe²⁺) to ferric ions (Fe³⁺), leading to the precipitation of ferric phosphate.
-
Monitor and adjust the pH as needed.
-
Allow the precipitate to age in the solution to ensure complete reaction.
-
Collect the precipitate by filtration, wash thoroughly with deionized water.
-
Dry the product in an oven at 80°C for 12 hours.
-
Anodic Oxidation Method[1][6]
This electrochemical method synthesizes FePO₄·2H₂O by anodically oxidizing an iron-containing anode in a phosphoric acid electrolyte.
-
Materials: Nickel-iron alloy (anode), Graphite (B72142) (cathode), Phosphoric acid (H₃PO₄), Hydrogen peroxide (30% H₂O₂), Deionized water.
-
Equipment: DC power supply, Two-electrode electrochemical cell, Water bath for temperature control.
-
Procedure:
-
Immerse the nickel-iron alloy anode and graphite cathode in a diluted phosphoric acid electrolyte (e.g., 1.2 mol/L).
-
Maintain the electrolyte temperature at 60°C using a water bath.
-
Apply a constant voltage (e.g., 16 V) for a specified duration (e.g., 8 hours).
-
After anodic oxidation, add 30% H₂O₂ to the solution to oxidize any remaining Fe²⁺ to Fe³⁺, promoting the precipitation of FePO₄·2H₂O.
-
Filter and wash the precipitate multiple times.
-
Dry the precipitate at 80°C for 12 hours to obtain phase-pure FePO₄·2H₂O.
-
Conversion of FePO₄·2H₂O to LiFePO₄/C Cathode Material
The synthesized FePO₄·2H₂O is typically converted to a carbon-coated LiFePO₄ (LiFePO₄/C) composite to enhance its electrical conductivity.
Protocol: [1]
-
Mix the prepared FePO₄·2H₂O with a lithium source (e.g., lithium acetate) and a carbon source (e.g., ascorbic acid). A typical molar ratio is Fe/Li of 1:1.05 with 10 wt.% carbon source.
-
Disperse the mixture in anhydrous ethanol (B145695) and stir at 70°C for 6 hours.
-
Dry the mixture to remove the ethanol.
-
Sinter the dried powder at 650°C for 8 hours under an argon atmosphere to obtain the LiFePO₄/C composite.
Electrochemical Characterization
Electrode and Coin Cell Assembly
-
Working Electrode Preparation:
-
Create a slurry by mixing the active material (LiFePO₄/C or FePO₄·2H₂O), a conductive agent (e.g., acetylene (B1199291) black), and a binder (e.g., polyvinylidene difluoride - PVDF) in a weight ratio of 80:10:10 in N-methyl-2-pyrrolidone (NMP) solvent.
-
Coat the slurry onto an aluminum foil current collector.
-
Dry the coated foil in a vacuum oven at a specified temperature (e.g., 70-120°C) for several hours.
-
Cut the dried electrode sheet into circular discs of a specific diameter (e.g., 12 mm).
-
-
Coin Cell Assembly (CR2032):
-
Assemble the coin cell in an argon-filled glovebox.
-
Use the prepared disc as the cathode.
-
Use a lithium metal foil as the anode (and reference electrode).
-
Use a microporous polypropylene (B1209903) membrane (e.g., Celgard 2300) as the separator.
-
Use a suitable electrolyte, such as 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 by volume).
-
Galvanostatic Charge-Discharge Cycling
This technique is used to determine the specific capacity, coulombic efficiency, and cycling stability of the battery.
Protocol:
-
Apparatus: Multichannel battery testing system.
-
Procedure:
-
Cycle the assembled coin cells at various C-rates (e.g., 0.1C, 0.2C, 1C, 5C, 10C) within a defined voltage window (e.g., 2.3 V to 4.2 V for LiFePO₄/C).
-
Record the charge and discharge capacities at each cycle.
-
Calculate the specific capacity (mAh/g) based on the mass of the active material.
-
Calculate the coulombic efficiency (%) as (discharge capacity / charge capacity) x 100.
-
Plot capacity vs. cycle number to evaluate cycling stability.
-
Cyclic Voltammetry (CV)
CV provides information about the redox reactions occurring at the electrode.
-
Apparatus: Potentiostat.
-
Procedure:
-
Use a three-electrode setup (working, counter, and reference electrode) or a two-electrode coin cell.
-
Scan the potential linearly at a specific scan rate (e.g., 0.1 mV/s) within a potential window that covers the redox reactions of interest.
-
The resulting plot of current vs. potential will show peaks corresponding to the oxidation and reduction of the active material. For FePO₄·2H₂O, the redox couple is related to the Fe³⁺/Fe²⁺ transition.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is used to study the kinetics of the electrode processes, including charge transfer resistance and ion diffusion.
Protocol: [10]
-
Apparatus: Potentiostat with a frequency response analyzer.
-
Procedure:
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at a specific DC potential (e.g., the open-circuit voltage).
-
The resulting Nyquist plot (imaginary impedance vs. real impedance) can be fitted to an equivalent circuit model to extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and Warburg impedance (related to diffusion).
-
Data Presentation
Electrochemical Performance of LiFePO₄/C Derived from FePO₄·2H₂O
| Precursor Synthesis Method | C-Rate | Initial Discharge Capacity (mAh/g) | Cycle Number | Capacity Retention (%) | Coulombic Efficiency (%) | Reference |
| Anodic Oxidation | 0.2C | 157 | 100 | 99.36 | - | [1] |
| Turbulent Flow Cycle | 0.1C | 153.7 | 30 | 98.6 | 96.1 (initial) | [6] |
| Electroflocculation | 0.2C | 162.8 | 300 | 85.5 | - | [7] |
| Electroflocculation | 1C | 134.7 | 300 | 85.5 | - | [7] |
| Electroflocculation | 5C | 85.5 | - | - | - | [7] |
| Electroflocculation | 10C | 47.7 | - | - | - | [7] |
Direct Electrochemical Performance of FePO₄·2H₂O
| Electrode Type | Test Condition | Specific Capacity (mAh/g) | Coulombic Efficiency (%) | Notes | Reference |
| Cathode | Inserts 0.7 Li ions per mole | 106 | 74 (1st cycle) | Monoclinic structure | [4] |
| Anode (vs. Na) | 0.5C | ~80 | - | Aqueous sodium-ion battery | [3] |
Visualizations
Caption: Experimental workflow from synthesis to electrochemical testing.
Caption: Simplified charge-discharge mechanism in an iron phosphate-based cathode.
Caption: A common equivalent circuit model for interpreting EIS data of battery electrodes.
References
- 1. Process Optimization for the Preparation of the Lithium Iron Phosphate Precursor FePO4·2H2O by Anodic Oxidation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of Micro–Nano-Structured FePO4·2H2O for LiFePO4 Cathode Materials by the Turbulent Flow Cycle Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. static.igem.org [static.igem.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Iron(III) Phosphate Dihydrate as a Molluscicide in Agriculture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron(III) phosphate (B84403) dihydrate is an active ingredient in a new generation of molluscicides used to control slugs and snails in agricultural and horticultural settings. Marketed as a safer alternative to traditional molluscicides like metaldehyde (B535048) and methiocarb, it has gained prominence, particularly in organic farming. These application notes provide a comprehensive overview of its mechanism of action, efficacy, and protocols for its evaluation.
Mode of Action
Iron(III) phosphate acts as a stomach poison in gastropods. Following ingestion of bait pellets, the iron phosphate disrupts the digestive processes in the mollusk's gut. The primary targets are the crop and the hepatopancreas (digestive gland), leading to a rapid cessation of feeding.[1] While the precise cellular and molecular signaling pathways are not yet fully elucidated, the current understanding is that the excess iron, possibly in combination with other ingredients in the bait formulation, causes damage to the digestive tissues. This damage impairs calcium metabolism and other essential physiological functions, leading to lethargy and eventual death of the slug or snail, typically within three to six days.[2] Affected mollusks often retreat underground or to secluded areas to die, which is why dead snails or slugs are seldom visible on the soil surface after application.
Efficacy and Quantitative Data
The efficacy of iron(III) phosphate can be influenced by factors such as the species of mollusk, temperature, and humidity.[3] It has been shown to be effective against a range of common agricultural pests, including species from the genera Arion, Deroceras, and Helix.
Comparative Efficacy
Field trials have demonstrated that while iron(III) phosphate is an effective molluscicide, its performance relative to other active ingredients can vary. In some studies, metaldehyde has shown higher efficacy in reducing slug populations and crop damage.[4][5] However, iron(III) phosphate has been noted to be more effective at lower temperatures.[3]
Table 1: Comparative Field Trial Data of Iron(III) Phosphate vs. Metaldehyde on Lettuce [4]
| Treatment | Leaf Loss (%) | Marketable Heads (Number) |
| Untreated Control | Highest | Lowest |
| Iron Phosphate | Intermediate | Intermediate |
| Metaldehyde | Lowest | Highest |
Table 2: Effect of Iron(III) Phosphate on Slug and Snail Damage in Various Crops [4][5]
| Crop | Pest Species | Observation |
| Lettuce | Arion lusitanicus | Reduced leaf loss and increased number of marketable heads compared to untreated control. |
| Rape | Deroceras reticulatum, Arion hortensis, Arion lusitanicus | Reduced percentage of seedlings with slug damage. |
Toxicological Data
A key advantage of iron(III) phosphate is its favorable toxicological profile for non-target organisms.
Table 3: Acute Toxicity Data for Iron(III) Phosphate and Other Compounds [6]
| Substance | Test Organism | LD50 (mg/kg) |
| Iron Phosphate | Earthworm (Eisenia fetida) | >10,000 |
| Metaldehyde | Earthworm (Eisenia fetida) | >10,000 |
| Iron Phosphate + EDTA | Earthworm (Eisenia fetida) | 72.2 |
| Iron Phosphate + EDDS | Earthworm (Eisenia fetida) | 83.0 |
Note: The addition of chelating agents like EDTA or EDDS can significantly increase the toxicity of iron phosphate to non-target organisms such as earthworms.[6]
Experimental Protocols
The following are detailed protocols for the laboratory and field evaluation of iron(III) phosphate dihydrate molluscicides, synthesized from established guidelines.[7][8][9]
Laboratory Bait Efficacy Assay
Objective: To determine the efficacy of an iron(III) phosphate bait formulation against a target mollusk species in a controlled laboratory setting.
Materials:
-
Target mollusk species (e.g., Deroceras reticulatum, Helix aspersa)
-
This compound bait pellets
-
Control bait (without active ingredient)
-
Standard molluscicide bait for positive control (e.g., metaldehyde)
-
Plastic containers with lids (e.g., 1-liter capacity)
-
Moistened, unbleached paper towel or soil as substrate
-
Lettuce discs or other palatable food source
-
Dechlorinated water
Procedure:
-
Acclimatization: Acclimate the mollusks for at least 48 hours in a controlled environment (e.g., 15-20°C, >80% relative humidity, 12:12 light:dark cycle) with access to food and water.
-
Experimental Setup:
-
Prepare replicated containers for each treatment group (iron phosphate bait, control bait, positive control, and no-treatment control). A minimum of 5 replicates per treatment is recommended.
-
Place a moistened substrate at the bottom of each container.
-
Add a pre-weighed amount of the respective bait to each container.
-
Introduce a single, healthy, and uniformly sized mollusk into each container.
-
-
Observation:
-
Record mortality at 24, 48, 72, and 96 hours post-application. Mortality is confirmed by the absence of response to prodding with a blunt probe.
-
Observe and record any sublethal effects, such as reduced movement or feeding cessation.
-
Measure the amount of bait and food consumed at the end of the experiment.
-
-
Data Analysis:
-
Calculate the percentage mortality for each treatment group.
-
Use appropriate statistical methods (e.g., ANOVA) to compare the efficacy between treatments.
-
If a range of concentrations is tested, calculate the LC50 (lethal concentration for 50% of the population).
-
Field Trial Protocol for Crop Damage Assessment
Objective: To evaluate the effectiveness of this compound bait in reducing crop damage by mollusks under field conditions.
Materials:
-
This compound bait pellets
-
Application equipment (e.g., calibrated granular spreader)
-
Plot markers
-
Data collection sheets
-
Camera for photographic documentation
Procedure:
-
Site Selection and Plot Design:
-
Select a field with a known history of mollusk infestation.
-
Establish a randomized complete block design with a minimum of four replicate plots per treatment (iron(III) phosphate, standard molluscicide, and untreated control).
-
Ensure plots are of a sufficient size (e.g., 10m x 10m) with buffer zones to prevent spray drift between plots.
-
-
Pre-Treatment Assessment:
-
Estimate the mollusk population density in each plot using a standardized method (e.g., trapping or soil sampling).
-
Assess the initial level of crop damage in each plot by counting the number of damaged plants or estimating the percentage of leaf area consumed in a defined area.
-
-
Application:
-
Apply the iron(III) phosphate bait according to the manufacturer's recommended rate and timing.
-
Record the application date, rate, and weather conditions.
-
-
Post-Treatment Assessment:
-
Assess crop damage at regular intervals (e.g., 7, 14, and 21 days after treatment) using the same methodology as the pre-treatment assessment.
-
Monitor mollusk populations in each plot.
-
Take photographs to document the level of crop protection.
-
-
Data Analysis:
-
Calculate the percentage reduction in crop damage for each treatment compared to the untreated control.
-
Analyze the data using appropriate statistical methods to determine the significance of the treatment effects.
-
Visualizations
Caption: Proposed mechanism of action of Iron(III) phosphate in mollusks.
Caption: General experimental workflow for field evaluation of molluscicides.
Caption: Advantages and limitations of Iron(III) phosphate as a molluscicide.
References
- 1. researchgate.net [researchgate.net]
- 2. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. swild.ch [swild.ch]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Guidelines for laboratory and field testing of molluscicides for control of schistosomiasis [who.int]
- 7. researchgate.net [researchgate.net]
- 8. Guidelines for laboratory and field testing of molluscicides for con... [medbox.org]
- 9. An excerpt of Guideline for Laboratory and Field Trials of Molluscicides for Schistosomiasis Control [rdbzz.com]
Application Notes: Iron(III) Phosphate Dihydrate in Anti-Corrosion Coatings
Introduction
Iron(III) phosphate (B84403), or ferric phosphate (FePO₄), is an inorganic compound widely utilized in the manufacturing of steel and other metals to prevent oxidation.[1] Specifically, iron(III) phosphate dihydrate (FePO₄·2H₂O) plays a crucial role in forming conversion coatings. These coatings are chemically bonded to the metal substrate, creating a protective layer that enhances paint adhesion and provides significant corrosion resistance.[1][2] This technology is a cornerstone in the pre-treatment of metal surfaces before painting or powder coating, as it can prevent premature failure of the final finish.[1][3] Iron phosphate coatings are valued for their cost-effectiveness, ease of use, and flexibility in application methods, which include spraying, immersion, and wiping.[4][5]
Mechanism of Corrosion Inhibition
The primary function of an iron phosphate coating is to create a non-conductive, crystalline barrier on the metal surface.[2] This barrier serves to isolate the metal from corrosive elements such as oxygen and water. The process is considered a form of anodic inhibition.[6][7]
The mechanism involves the following key steps:
-
Reaction with the Substrate : The acidic phosphate solution reacts with the iron (Fe) on the metal surface.
-
Formation of Insoluble Layer : This reaction leads to the precipitation of an insoluble, amorphous layer of iron phosphate compounds.[6][8] This layer passivates the surface, effectively stopping the electrochemical process of corrosion.[8]
-
Mechanical Adhesion : The crystalline structure of the phosphate layer features thousands of microscopic capillaries.[2] When paint is applied, it flows into these capillaries and, upon curing, becomes mechanically locked into the surface, which drastically improves paint adhesion and durability.[2]
The protective film is often a duplex layer, consisting of an inner layer of iron oxides and an outer layer of iron phosphate complexes like FeHPO₄ and Fe₃(PO₄)₂.[6]
Experimental Protocols
The application of iron phosphate coatings involves surface preparation, preparation of the coating solution, application of the coating, and post-treatment.
Protocol 1: Preparation of an Iron(III) Phosphate Coating Solution
This protocol is based on a formulation for a water-soluble, anti-corrosive composition.[9]
Materials:
-
Orthophosphoric acid (85% solution)
-
Iron(III) oxide (Fe₂O₃)
-
Metal powder (e.g., Al, Zn, Mg)
-
Calcium source
-
Citric acid
-
Deionized water
-
Mixing reactor with temperature control
Procedure:
-
Pour 100 parts by weight of 85% orthophosphoric acid into the mixing reactor.[9]
-
Activate the mixer and slowly add 10-19 parts by weight of iron(III) oxide.[9]
-
Add 1.1-1.8 parts by weight of metal powder (e.g., Aluminum).[9]
-
Control the reaction temperature, maintaining it within 120-130°C. Add 8-30 parts by weight of water as needed to regulate the temperature.[9]
-
Over the course of 1-2 hours, add 1-3 parts by weight of a calcium source and 0.5-1.8 parts by weight of citric acid to neutralize acidity and stabilize the solution.[9]
-
Continue mixing until all components are fully dissolved, resulting in a stable iron phosphate solution. The resulting solution can be used for coating applications.[9]
Protocol 2: Application of Iron Phosphate Conversion Coating
This general protocol outlines the key stages for applying the coating to a metal substrate. Specific parameters vary based on the application method.
Stages:
-
Alkaline Cleaning : The metal surface must be thoroughly cleaned to remove oils, grease, and other soils that could interfere with the coating reaction.[2]
-
Water Rinse : Rinse the substrate with water to remove any residual cleaning solution.[10]
-
Iron Phosphate Application : Apply the iron phosphate solution using one of the methods detailed below (Spray, Immersion, or Wiping). This step creates the crystalline conversion coating.[4]
-
Water Rinse : Rinse the coated surface to remove unreacted chemicals.[10]
-
Passivation (Optional but Recommended) : Apply a final rinse with a passivating agent (e.g., chromated or non-chromated seals) to enhance corrosion resistance.[4][10]
-
Drying : Dry the treated panels at a temperature not exceeding 110-150°C to avoid deforming the phosphate film.[4][10]
Data Presentation
Quantitative data for specific performance metrics like corrosion rates are highly dependent on the exact formulation, substrate, and subsequent paint system. However, typical operating parameters for the application process can be summarized.
Table 1: Example Formulation for an Iron Phosphate Coating Solution[9]
| Component | Parts by Weight | Purpose |
| Orthophosphoric Acid (85%) | 100 | Primary Reactant |
| Iron(III) Oxide | 10 - 19 | Iron Source |
| Metal Powder (Al, Zn, or Mg) | 1.1 - 1.8 | Accelerator/Stabilizer |
| Water | 8 - 30 | Temperature Control |
| Calcium | 1 - 3 | Additive |
| Citric Acid | 0.5 - 1.8 | Stabilizer/Neutralizer |
Table 2: Typical Operating Parameters for Coating Application Methods[4]
| Parameter | Spray Application | Immersion Application | Wiping Application |
| Concentration | 1.5 - 3.0% | 1.0 - 5.0% | 8.0 - 10.0% |
| Temperature | 55 - 65°C | 50 - 55°C | Room Temp - 50°C |
| pH | 4.0 - 6.0 | 4.0 - 6.0 | 4.0 - 6.0 |
| Application Time | 2 - 5 minutes | 5 - 10 minutes | N/A |
| Spray Pressure | 1.5 - 2.0 bar | N/A | N/A |
Note: The optimal pH range is critical; values below 4.0 may result in a dusty, poor-quality coating, while values above 6.0 can lead to an unsatisfactory or loose coating.[4]
This compound is a foundational component in the formulation of anti-corrosion conversion coatings. It provides a reliable and economical method for pre-treating ferrous metals, as well as aluminum and galvanized surfaces.[4][11] The resulting passive film not only inhibits corrosion but also significantly enhances the adhesion and durability of subsequent paint or powder coatings.[11] The versatility in application methods allows for its use in a wide range of industrial settings, from large-scale automated spray lines to manual operations. Careful control of process parameters such as temperature, pH, and concentration is essential to achieve a uniform, high-quality coating.[2]
References
- 1. Iron(III) phosphate - Wikipedia [en.wikipedia.org]
- 2. Practical Application of the Principles Governing the Iron Phosphate Process [nmfrc.org]
- 3. Iron(III) phosphate - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
- 4. phosphating.net [phosphating.net]
- 5. vanchem.com [vanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tribology.rs [tribology.rs]
- 9. EP2523901A1 - Iron phosphate composition and method for preparing and use thereof - Google Patents [patents.google.com]
- 10. p2infohouse.org [p2infohouse.org]
- 11. BONDERITE® - Iron Phosphate Coating - Henkel Adhesives [henkel-adhesives.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Iron(III) Phosphate Dihydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling particle size during the synthesis of Iron(III) Phosphate (B84403) Dihydrate (FePO₄·2H₂O).
Troubleshooting Guide
Unforeseen challenges can arise during synthesis. This guide is designed to help you identify and resolve common issues related to particle size control.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Large and aggregated particles | High reactant concentration: Leads to rapid nucleation and uncontrolled growth.[1] | Decrease the concentration of iron and phosphate precursors. A study showed that reactant concentrations between 0.1 mol/L and 1.5 mol/L can be used, with lower concentrations favoring smaller particles.[1] |
| Inadequate stirring: Poor mixing results in localized high concentrations and non-uniform particle growth.[1] | Increase the stirring speed. A stirring speed of around 800 r/min has been shown to be effective in producing homogenous particles.[1] | |
| Inappropriate pH: pH plays a critical role in the precipitation process. A pH outside the optimal range can lead to larger, irregular particles.[2] | Adjust and maintain the pH of the reaction mixture. A pH of around 2 is often optimal for the synthesis of FePO₄·2H₂O with controlled particle size.[1][2] | |
| High reaction temperature: Elevated temperatures can accelerate particle growth and aggregation.[3] | Lower the reaction temperature. A temperature of around 60°C has been found to produce smaller particles compared to higher temperatures.[3] | |
| Inconsistent particle size distribution | Fluctuations in reaction conditions: Inconsistent temperature, pH, or stirring speed during the synthesis. | Ensure precise and stable control over all reaction parameters throughout the experiment. |
| Impure reactants: The presence of impurities can interfere with the crystallization process. | Use high-purity reactants and deionized water. | |
| Amorphous or poorly crystalline product | Low reaction temperature or short reaction time: Insufficient energy or time for crystal growth. | Increase the reaction temperature or prolong the reaction time to facilitate the formation of a crystalline structure. |
| Rapid precipitation: Adding reactants too quickly can lead to the formation of an amorphous solid. | Employ a slower addition rate of the precipitating agent to control the nucleation and growth process. | |
| Formation of undesired phases | Incorrect pH: The pH of the solution determines the crystalline phase of the resulting product.[4] | Carefully control the pH of the treatment solution to obtain the desired crystallographic phase.[4] |
| Presence of contaminants: Can lead to the precipitation of other iron compounds. | Ensure the cleanliness of the reaction vessel and use pure starting materials. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the control of particle size in Iron(III) Phosphate Dihydrate synthesis.
Q1: What is the most critical parameter for controlling particle size?
A1: While several parameters are important, the pH of the reaction solution is often considered the most critical factor influencing the particle size and morphology of this compound.[2] A controlled pH ensures a steady rate of precipitation, which is crucial for uniform particle formation.[2]
Q2: How does temperature affect the particle size?
A2: Temperature plays a significant role in the kinetics of the reaction.[3] Generally, higher temperatures lead to faster reaction rates, which can result in larger particles due to accelerated crystal growth and aggregation.[3] Conversely, lower temperatures can help in obtaining smaller particles. For instance, a study demonstrated that a reaction temperature of 60°C resulted in an average particle size of 1.3 μm, whereas at 70°C, larger primary and secondary particles were formed.[3]
Q3: What is the role of stirring speed in the synthesis?
A3: Stirring speed is crucial for ensuring a homogenous reaction mixture.[1] Adequate stirring prevents localized high concentrations of reactants, leading to more uniform nucleation and growth of particles. A study has shown that a stirring speed of 800 r/min is effective for producing a precursor with no impurities.[1]
Q4: Can surfactants be used to control particle size?
A4: Yes, surfactants can be employed to control particle size and prevent aggregation. Cationic surfactants like Cetyltrimethyl Ammonium Bromide (CTAB) have been used as dispersants to regulate the particle size of iron phosphate.[5]
Q5: How does the concentration of reactants influence particle size?
A5: The concentration of the iron and phosphate precursors directly impacts the nucleation and growth rates. Higher concentrations tend to promote rapid nucleation, leading to the formation of a larger number of small nuclei that can then aggregate, resulting in larger final particles.[1] To achieve smaller particles, it is generally recommended to use lower reactant concentrations.
Q6: What is the effect of aging time on the synthesized particles?
A6: Aging, or the time the precipitate is left in the mother liquor after precipitation, can influence the crystallinity and size of the particles.[6] Over time, freshly formed amorphous precipitates can transform into more stable, crystalline structures.[6] This process can lead to changes in particle size and morphology.
Experimental Protocols
This section provides a generalized methodology for the synthesis of this compound with a focus on controlling particle size, based on the co-precipitation method.
Materials:
-
Iron (III) salt (e.g., Iron (III) Nitrate, Fe(NO₃)₃·9H₂O) or Iron (II) salt (e.g., Ferrous Sulfate, FeSO₄·7H₂O)
-
Phosphoric acid (H₃PO₄)
-
Base for pH adjustment (e.g., Ammonia (B1221849) solution, NH₃·H₂O)
-
Oxidizing agent (if using an Iron (II) salt, e.g., Hydrogen Peroxide, H₂O₂)
-
Deionized water
Procedure:
-
Preparation of Precursor Solutions:
-
Reaction Setup:
-
Place the phosphoric acid solution in a reaction vessel equipped with a mechanical stirrer, a pH probe, and a temperature controller.
-
Begin stirring the solution at a constant rate (e.g., 80-100 W/L).[7]
-
-
Precipitation:
-
Slowly add the iron salt solution to the phosphoric acid solution.
-
If using an Iron (II) salt, an oxidizing agent like hydrogen peroxide should be added to oxidize Fe²⁺ to Fe³⁺.[1]
-
Simultaneously, add a base (e.g., ammonia solution) dropwise to maintain the pH of the reaction mixture at the desired level (e.g., pH 2.1).[7]
-
-
Aging:
-
After the addition of reactants is complete, allow the resulting suspension to age under continuous stirring for a specific period (e.g., 30-45 minutes) at a constant temperature (e.g., 30°C).[7]
-
-
Washing and Drying:
-
Filter the precipitate and wash it several times with deionized water to remove any unreacted ions.
-
Dry the obtained this compound powder in an oven at a controlled temperature (e.g., pre-heated at 520°C for 10 hours in air to obtain anhydrous FePO₄).[7]
-
Data Presentation
The following table summarizes the influence of key synthesis parameters on the particle size of this compound based on available data.
| Parameter | Condition | Observed Particle Size | Reference |
| pH | 1.6 - 2.0 | ~200 nm (primary particles) | [2] |
| Temperature | 60 °C | ~1.3 μm | [3] |
| 70 °C | 135 nm (secondary) and 450 nm (primary) | [3] | |
| Reactant Concentration | 0.2 mol/L | ~30 nm | [7] |
| Hydrothermal Temperature | 160 °C | ~0.4 μm | [5] |
Visualizations
Experimental Workflow for Particle Size Control
Caption: Workflow for the synthesis of this compound highlighting key control points for particle size.
Relationship Between Synthesis Parameters and Particle Size
Caption: Logical relationships between key synthesis parameters and the resulting particle characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.hanspub.org [pdf.hanspub.org]
- 3. Process Optimization for the Preparation of the Lithium Iron Phosphate Precursor FePO4·2H2O by Anodic Oxidation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase-controlled synthesis of iron phosphates via phosphation of β-FeOOH nanorods - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. matec-conferences.org [matec-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. iieta.org [iieta.org]
Technical Support Center: Synthesis of Iron(III) Phosphate Dihydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Iron(III) phosphate (B84403) dihydrate (FePO₄·2H₂O).
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of Iron(III) phosphate dihydrate, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Precipitate | - Incomplete reaction.[1] - Suboptimal pH for precipitation.[1][2] - Incorrect temperature.[1][3] - Loss of product during washing. | - Ensure stoichiometric amounts of reactants are used. - Adjust the pH of the reaction mixture to the optimal range (typically pH 1-2) for FePO₄·2H₂O precipitation.[1][2] - Maintain the recommended reaction temperature (e.g., 80-95°C for precipitation methods).[1] - Use centrifugation instead of filtration for washing, or use a finer filter paper. |
| Product is Off-Color (e.g., brownish, reddish) | - Presence of iron(III) hydroxide (B78521) or oxyhydroxide impurities.[4] - Incomplete oxidation of iron(II) to iron(III). - Contamination from starting materials. | - Carefully control the pH to avoid local excesses of alkaline conditions which can lead to the formation of Fe(OH)₃.[4] - Ensure complete oxidation of the iron source by using a sufficient amount of oxidizing agent (e.g., hydrogen peroxide).[4] - Use high-purity starting materials.[4] |
| Amorphous or Poorly Crystalline Product | - Reaction time is too short.[3] - Low reaction temperature.[3] - Rapid precipitation. | - Increase the aging time of the precipitate in the mother liquor to allow for crystal growth.[5] - Increase the reaction temperature to promote crystallization.[3] - Control the rate of addition of reactants to slow down the precipitation process. |
| Product has a Wide Particle Size Distribution | - Inhomogeneous mixing of reactants. - Uncontrolled nucleation and growth. | - Improve stirring efficiency during precipitation. - Utilize surfactants (e.g., CTAB, SDS) to control particle size and morphology.[5][6] - Employ a controlled crystallization method.[4] |
| Presence of Unwanted Impurities (e.g., sulfates, chlorides) | - Impurities present in the starting materials.[2] - Inadequate washing of the final product.[2] | - Use high-purity reagents.[4] - Wash the precipitate thoroughly with deionized water until the filtrate is free of impurity ions. The pH of the washing liquid should be close to neutral.[3] |
| Product is Difficult to Filter | - Very fine particle size. - Gelatinous precipitate. | - Increase the aging time or temperature to promote particle growth. - Use a filter aid, but be mindful of potential contamination. - Employ centrifugation and decantation for separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for controlling the purity of this compound during synthesis?
A1: The most critical parameters are pH, temperature, and the purity of the starting materials.[1][2] The pH of the reaction solution significantly influences the formation of byproducts such as iron hydroxides.[4] Temperature affects the crystallinity and phase purity of the final product.[3] Using high-purity reactants is essential to minimize the introduction of contaminants.[4]
Q2: How can I control the particle size and morphology of the synthesized this compound?
A2: Particle size and morphology can be controlled by several factors:
-
Surfactants: The addition of surfactants like cetyltrimethylammonium bromide (CTAB) or sodium dodecyl sulfate (B86663) (SDS) can effectively control particle growth and morphology.[5][6]
-
Reaction Temperature: Temperature influences the rate of nucleation and crystal growth, thereby affecting particle size.[3]
-
Aging Time: Allowing the precipitate to age in the mother liquor can lead to larger, more uniform crystals through Ostwald ripening.[5]
-
Stirring Rate: The stirring rate affects the mixing of reactants and can influence the initial nucleation process.
Q3: What are the common impurities found in synthesized this compound and how can they be removed?
A3: Common impurities include unreacted starting materials, other iron phases (e.g., iron hydroxides), and anions from the precursors (e.g., sulfates, chlorides).[2] Purification methods include:
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Washing: Thorough washing of the precipitate with deionized water is the most common and effective method to remove soluble impurities.[2][3]
-
Magnetic Separation: If magnetic impurities are present, magnetic traps can be used during the reaction or on the final product.[2]
-
Recrystallization: In some cases, dissolving the product and recrystallizing it under controlled conditions can improve purity.
Q4: Which synthesis method is best for obtaining high-purity this compound?
A4: Co-precipitation and hydrothermal methods are widely used for synthesizing high-purity this compound.[7][8]
-
Co-precipitation allows for good control over stoichiometry and can produce fine, uniform particles.[9][10]
-
Hydrothermal synthesis can yield highly crystalline products with well-defined morphologies.[7][8]
The choice of method may depend on the desired particle characteristics and the available equipment.
Data Presentation
Table 1: Effect of Surfactant on Particle Size of this compound
| Surfactant | Concentration | Average Particle Size | Reference |
| None | - | 5-10 µm | [11] |
| CTAB | 1.5% of iron powder mass | Smaller, more uniform particles | [5] |
| SDS | Not specified | Can reduce particle agglomeration | [6] |
Table 2: Purity of this compound from Different Synthesis Methods
| Synthesis Method | Purity Level | Key Controlling Factors | Reference |
| Co-precipitation | >99% | pH, temperature, washing | [2] |
| Hydrothermal | High crystallinity | Temperature, reaction time | [7] |
| Anodic Oxidation | High purity | Voltage, electrolyte concentration, pH | [3] |
Experimental Protocols
High-Purity this compound via Co-Precipitation
This protocol describes a typical co-precipitation method for synthesizing high-purity FePO₄·2H₂O.
Materials:
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Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)
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Phosphoric acid (H₃PO₄, 85%)
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Ammonium (B1175870) hydroxide (NH₄OH) solution
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Deionized water
Procedure:
-
Prepare Iron Source Solution: Dissolve a stoichiometric amount of Fe(NO₃)₃·9H₂O in deionized water to create a solution of the desired concentration (e.g., 1 M).
-
Prepare Phosphorus Source Solution: Dilute the required amount of H₃PO₄ in deionized water.
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Reaction Setup: In a reaction vessel equipped with a stirrer and a pH meter, add the phosphoric acid solution.
-
Precipitation: Slowly add the iron(III) nitrate solution to the phosphoric acid solution under vigorous stirring.
-
pH Adjustment: While stirring, slowly add the ammonium hydroxide solution to adjust the pH to the desired level (e.g., pH 1.5-2.0).[9] Maintain this pH throughout the precipitation process.
-
Aging: Continue stirring the suspension at a constant temperature (e.g., 60-80°C) for a specific duration (e.g., 2-4 hours) to allow the precipitate to age and crystallize.[5]
-
Washing: Filter the precipitate and wash it several times with deionized water until the pH of the filtrate is neutral and it is free of nitrate ions.
-
Drying: Dry the washed product in an oven at a moderate temperature (e.g., 80°C) to obtain the final this compound powder.[3]
Hydrothermal Synthesis of Crystalline this compound
This protocol outlines the hydrothermal synthesis of well-crystalline FePO₄·2H₂O.
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Phosphoric acid (H₃PO₄, 85%)
-
Urea ((NH₂)₂CO) (optional, as a pH regulating agent)
-
Deionized water
Procedure:
-
Prepare Precursor Solution: Dissolve stoichiometric amounts of FeCl₃·6H₂O and H₃PO₄ in deionized water. If using urea, dissolve it in the solution as well.
-
Hydrothermal Reaction: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.
-
Heating: Seal the autoclave and heat it in an oven to the desired temperature (e.g., 120-180°C) for a specific duration (e.g., 6-24 hours).[7]
-
Cooling: Allow the autoclave to cool down to room temperature naturally.
-
Product Recovery: Open the autoclave and collect the precipitate by filtration or centrifugation.
-
Washing: Wash the product thoroughly with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in an oven at a low temperature (e.g., 60°C) to obtain crystalline this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationship between synthesis parameters and product properties.
References
- 1. researchgate.net [researchgate.net]
- 2. US9174846B2 - Ferric phosphate and methods of preparation thereof - Google Patents [patents.google.com]
- 3. Process Optimization for the Preparation of the Lithium Iron Phosphate Precursor FePO4·2H2O by Anodic Oxidation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdn.apub.kr [cdn.apub.kr]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of battery-grade FePO4·2H2O using high-pressure hydrolyzed precipitates of cobalt–iron alloy acid solution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
optimizing reaction conditions for hydrothermal synthesis of FePO4·2H2O
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrothermal synthesis of iron(III) phosphate (B84403) dihydrate (FePO4·2H2O).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis process, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | - Incomplete reaction due to insufficient time or temperature.[1] - Suboptimal pH for precipitation.[1][2] - Precursor concentration is too low.[3] | - Increase reaction time or temperature within the optimal range (e.g., 90°C for 24 hours).[1] - Adjust the pH to the optimal range for FePO4·2H2O precipitation (typically acidic, around pH 0.8-2.0).[1][2] - Increase the concentration of iron and phosphate precursors. |
| Amorphous Product or Poor Crystallinity | - Reaction temperature is too low to provide sufficient energy for nucleation and crystal growth.[4] - Insufficient reaction time for crystal formation.[3] - Rapid precipitation rate. | - Increase the hydrothermal reaction temperature. For instance, temperatures around 60-90°C can promote the formation of crystalline FePO4·2H2O.[1][4] - Extend the duration of the hydrothermal treatment to allow for complete crystallization.[3] - Control the addition rate of precipitating agents to slow down the reaction. |
| Impure Product (Presence of other phases) | - Incorrect Fe:P molar ratio in the precursor solution.[1] - pH is outside the optimal range, leading to the formation of iron hydroxides or other phosphate salts.[1][5] - Presence of impurities in the starting materials. | - Ensure an equimolar or slight excess of the phosphate source.[1] - Carefully control the pH of the reaction mixture. A pH of around 1.72 is the theoretical point for conversion to Fe(OH)3, so staying below this is critical.[1] - Use high-purity reagents. |
| Undesirable Particle Morphology or Size | - Inappropriate reaction temperature or time.[4][6] - Presence of agglomerates.[4] - Lack of morphology-directing agents. | - Optimize temperature and reaction time; for example, flower-like microstructures can be obtained by adjusting reactant concentrations and reaction time.[6] - Employ surfactants like Cetyltrimethylammonium bromide (CTAB) to modulate morphology.[4][7] - Utilize techniques like turbulent flow to achieve micro-nano structures.[8][9] |
| Inconsistent Results Between Batches | - Fluctuations in reaction parameters (temperature, pH, stirring rate). - Inhomogeneous mixing of precursors. - Variations in the quality of starting materials. | - Calibrate and carefully monitor all reaction equipment. - Ensure vigorous and consistent stirring throughout the reaction. - Use reagents from the same batch for a series of experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the hydrothermal synthesis of FePO4·2H2O?
A1: Common iron sources include ferric salts like FeCl3 or Fe(NO3)3, and ferrous salts such as FeSO4·7H2O, which require an oxidizing agent like hydrogen peroxide (H2O2).[6][8] Phosphate sources typically include phosphoric acid (H3PO4) or ammonium (B1175870) dihydrogen phosphate (NH4H2PO4).[5][6]
Q2: What is the optimal pH range for the synthesis of FePO4·2H2O?
A2: The optimal pH for the synthesis of FePO4·2H2O is generally in the acidic range. Studies have shown successful synthesis at a pH of around 0.8 to 2.0.[1][2] Maintaining the correct pH is crucial to prevent the formation of iron hydroxides or other unwanted phases.[1]
Q3: How does reaction temperature affect the properties of the final product?
A3: Temperature plays a significant role in the crystallinity and morphology of FePO4·2H2O. Lower temperatures may result in amorphous products, while increasing the temperature generally improves crystallinity.[4] For example, one study found that a temperature of 60°C was optimal for achieving good crystallinity.[4] However, excessively high temperatures can lead to larger, uneven particles and agglomeration.[3]
Q4: Can the morphology of FePO4·2H2O particles be controlled?
A4: Yes, the morphology can be controlled by adjusting reaction conditions. For instance, the concentration of reactants and the reaction time can influence the final morphology, with flower-like structures being achievable under specific conditions.[6] The use of surfactants, such as CTAB, has also been shown to effectively modulate the morphology of the product.[4][7]
Q5: What is a typical procedure for the hydrothermal synthesis of FePO4·2H2O?
A5: A general procedure involves dissolving an iron salt (e.g., FeSO4·7H2O) and a phosphate source (e.g., NH4H2PO4) in deionized water. If starting with a ferrous salt, an oxidizing agent like H2O2 is added to oxidize Fe2+ to Fe3+.[2][6] The pH of the solution is then adjusted to the desired acidic range. The resulting solution is transferred to a Teflon-lined stainless-steel autoclave and heated at a specific temperature (e.g., 90°C - 150°C) for a set duration (e.g., 12-24 hours).[1][6] After the reaction, the autoclave is cooled to room temperature, and the precipitate is collected by filtration, washed with deionized water and ethanol (B145695), and finally dried in an oven.[3]
Experimental Protocols
Protocol 1: Hydrothermal Synthesis from Ferric Salt
This protocol is based on the reaction of a ferric salt with phosphoric acid.
-
Precursor Solution Preparation: Prepare an aqueous solution of ferric chloride (FeCl3) and an aqueous solution of phosphoric acid (H3PO4).
-
Mixing: Slowly add the H3PO4 solution to the FeCl3 solution under vigorous stirring to ensure a homogeneous mixture.
-
pH Adjustment: Adjust the pH of the mixture to the desired value (e.g., 1.5) using an appropriate acid or base.
-
Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to the desired temperature (e.g., 120°C) for a specified duration (e.g., 12 hours).
-
Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Washing: Collect the precipitate by centrifugation or filtration. Wash the product several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 60°C) for several hours to obtain pure FePO4·2H2O powder.
Protocol 2: Hydrothermal Synthesis from Ferrous Salt with Oxidation
This protocol utilizes a more cost-effective ferrous salt and an oxidation step.
-
Precursor Solution Preparation: Dissolve ferrous sulfate (B86663) heptahydrate (FeSO4·7H2O) and ammonium dihydrogen phosphate (NH4H2PO4) in deionized water in separate beakers.
-
Mixing: Add the NH4H2PO4 solution to the FeSO4 solution under constant stirring.
-
Oxidation: Slowly add a stoichiometric amount of hydrogen peroxide (H2O2, 30% solution) to the mixture to oxidize Fe(II) to Fe(III). The solution color will typically change from light green to yellowish-brown.
-
pH Adjustment: Adjust the pH to the optimal range (e.g., 2.0) using a dilute acid or base.[2]
-
Hydrothermal Reaction: Transfer the solution to a Teflon-lined autoclave and heat at the desired temperature (e.g., 90°C) for the desired time (e.g., 24 hours).[1]
-
Product Recovery and Washing: Follow the same procedure as in Protocol 1.
-
Drying: Follow the same procedure as in Protocol 1.
Quantitative Data Summary
The following tables summarize the effect of various reaction parameters on the properties of synthesized FePO4·2H2O.
Table 1: Effect of Temperature on Crystallinity
| Temperature (°C) | Crystallinity | Reference |
| 40 | Amorphous | [4] |
| 50 | Crystalline and Amorphous | [4] |
| 60 | Completely Crystalline | [4] |
| 70 | Crystalline with smaller crystallites | [4] |
Table 2: Optimized Conditions from Different Studies
| Parameter | Optimized Value | Reference |
| Study 1 (Anodic Oxidation) | [4][7] | |
| Electrolyte Concentration | 1.2 mol/L | [4][7] |
| Voltage | 16 V | [4][7] |
| pH | 1.6 | [4][7] |
| Electrolysis Time | 8 h | [4][7] |
| Study 2 (Hydrothermal) | [1] | |
| Reaction pH | 0.8 | [1] |
| Reaction Temperature | 90°C | [1] |
| Fe/P Ratio | 1 | [1] |
| Reaction Time | 24 h | [1] |
| Study 3 (Solution Precipitation) | [2] | |
| Reaction Temperature | 80°C | [2] |
| Stirring Speed | 800 r/min | [2] |
| pH | 2 | [2] |
| Drying Time | 12 h | [2] |
Visualizations
Caption: Workflow for the hydrothermal synthesis of FePO4·2H2O.
Caption: Troubleshooting decision tree for FePO4·2H2O synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Process Optimization for the Preparation of the Lithium Iron Phosphate Precursor FePO4·2H2O by Anodic Oxidation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation of Micro–Nano-Structured FePO4·2H2O for LiFePO4 Cathode Materials by the Turbulent Flow Cycle Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Electrochemical Performance of LiFePO4 from Dihydrate Precursor
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of high-performance Lithium Iron Phosphate (B84403) (LiFePO4) from its dihydrate precursor (FePO4·2H₂O). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and characterization of LiFePO4, offering potential causes and recommended solutions.
Issue 1: Low Initial Discharge Capacity
-
Symptom: The initial discharge capacity of the synthesized LiFePO4/C composite is significantly lower than the theoretical capacity (approx. 170 mAh/g).
-
Potential Causes:
-
Incomplete conversion to the olivine (B12688019) LiFePO4 phase.
-
Presence of impurity phases such as Li₃PO₄ and Fe₂O₃.[1]
-
Poor electronic conductivity due to inadequate carbon coating.[2][3]
-
Large particle size, leading to long Li-ion diffusion pathways.[4]
-
-
Solutions:
-
Optimize Calcination Temperature: Ensure the calcination temperature is sufficient for complete phase formation. A temperature of around 600-700°C is often optimal.[1] Temperatures that are too low may result in incomplete reaction, while excessively high temperatures can lead to the decomposition of LiFePO4.[1]
-
Ensure Proper Stoichiometry: Precisely measure the stoichiometric amounts of lithium, iron, and phosphate precursors.
-
Improve Carbon Coating:
-
Control Particle Size: Employ synthesis methods known to produce smaller particles, such as hydrothermal or sol-gel techniques.[5] The morphology and particle size of the FePO₄·2H₂O precursor can significantly influence the final LiFePO₄ particle size.[1][7]
-
Issue 2: Poor Rate Capability
-
Symptom: The discharge capacity drops significantly at higher C-rates (e.g., 1C, 5C, 10C).
-
Potential Causes:
-
High electronic resistance from a non-uniform or insufficient carbon coating.[3]
-
Slow Li-ion diffusion due to large or agglomerated particles.
-
Presence of insulating impurity phases.
-
-
Solutions:
-
Enhance Carbon Coating Quality: The quality and uniformity of the carbon coating are critical for good rate performance.[2] Techniques like using a combination of carbon sources or optimizing the pyrolysis of the organic precursor can improve the graphitization and conductivity of the carbon layer.
-
Reduce Particle Size and Agglomeration: Synthesize nano-sized LiFePO4 particles to shorten the Li-ion diffusion path.[4] Using surfactants or ultrasonic dispersion during precursor mixing can help prevent agglomeration.[8][9]
-
Doping: Consider doping with supervalent cations (e.g., Mg²⁺, Nb⁵⁺, Mo⁶⁺) at the Li or Fe site to enhance electronic and ionic conductivity.[10][11][12]
-
Issue 3: Rapid Capacity Fading During Cycling
-
Symptom: The discharge capacity decreases steadily over repeated charge-discharge cycles.
-
Potential Causes:
-
Structural instability of the LiFePO4 particles.
-
Side reactions with the electrolyte.
-
Dissolution of active material.
-
Uneven current distribution due to non-uniform particle size or carbon coating.
-
-
Solutions:
-
Improve Crystallinity: Ensure the calcination process results in a well-crystallized olivine structure, which is more stable during cycling. The crystallinity of the FePO₄·2H₂O precursor can also impact the final product.[7]
-
Uniform Carbon Coating: A uniform and stable carbon coating can protect the LiFePO4 particles from direct contact with the electrolyte, minimizing side reactions.[13]
-
Control Precursor Purity: The presence of impurities in the FePO₄·2H₂O precursor can lead to the formation of undesirable phases in the final product, affecting cycling stability.[9]
-
Optimize Electrode Fabrication: Ensure uniform mixing of the active material, conductive additive, and binder to create a homogeneous electrode slurry and coating.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal calcination temperature for synthesizing LiFePO4 from a FePO₄·2H₂O precursor?
The optimal calcination temperature typically lies in the range of 600-750°C.[1][13] Temperatures below 600°C may lead to the presence of impurity phases like Li₃PO₄ and Fe₂O₃.[1] Conversely, temperatures above 750°C can cause particle growth and decomposition of LiFePO4, which is detrimental to electrochemical performance.[13] The ideal temperature can also depend on the specific synthesis method and precursors used.
Q2: How does the morphology of the FePO₄·2H₂O precursor affect the final LiFePO4 product?
The morphology, particle size, and crystallinity of the FePO₄·2H₂O precursor have a significant impact on the resulting LiFePO4/C composite.[7][14] A precursor with small, uniform particles and high purity tends to yield LiFePO4 with better electrochemical performance, including higher discharge capacity and improved rate capability.[1][15]
Q3: What are the most common carbon sources, and how much should be used?
Commonly used carbon sources include glucose, sucrose, citric acid, and ascorbic acid.[5][6][8][15] The amount of carbon source is typically between 5-20 wt.% relative to the LiFePO4 precursor. The optimal amount depends on the carbon source and the desired thickness and uniformity of the carbon coating. Excessive carbon can block Li-ion pathways, while insufficient carbon will not provide adequate electronic conductivity.[2]
Q4: Is it necessary to dehydrate the FePO₄·2H₂O precursor before the main synthesis reaction?
While some methods use the dihydrate precursor directly, dehydrating FePO₄·2H₂O to anhydrous FePO₄ before reacting with the lithium source can be beneficial. The dehydration process, if not controlled, can lead to an uneven distribution of the carbon coating.[9] Some studies suggest that dehydrating at around 500°C to form α-quartz FePO₄ results in the best electrochemical performance for the final LiFePO4/C composite.[16][17]
Q5: What are the advantages of doping LiFePO4, and what are some common dopants?
Doping LiFePO4 with metal ions can enhance its intrinsic electronic and ionic conductivity, leading to improved rate capability and overall electrochemical performance.[4][10] Common dopants include Mg²⁺, Zn²⁺, Co²⁺, Nb⁵⁺, and Mo⁶⁺.[10][11][12] These dopants can be introduced by adding the corresponding metal salts during the precursor synthesis stage.
Quantitative Data Summary
The following tables summarize the electrochemical performance of LiFePO4/C synthesized from FePO₄·2H₂O precursors under various conditions as reported in the literature.
Table 1: Effect of Synthesis Parameters on Electrochemical Performance
| Precursor/Method | Calcination Temp. (°C) | Carbon Source | Initial Discharge Capacity (0.1C/0.2C) (mAh/g) | Capacity Retention | Reference(s) |
| FePO₄·2H₂O (Liquid Phase, 1 mol/L) | Not specified | Glucose | 154.4 | 99.7% after 30 cycles | [18][19] |
| FePO₄·2H₂O (Anodic Oxidation, Optimized) | 650 | Ascorbic Acid | 157 (at 0.2C) | 99.36% after 100 cycles | [8] |
| FePO₄·2H₂O (from Fe₂O₃) | 650 | Glucose | 161 (at 0.1C) | 98.0% at 1C after 100 cycles, 95.1% at 5C after 200 cycles | [6][20] |
| FePO₄·2H₂O (One-step precipitation) | Not specified | Citric Acid | 160.6 (at 0.1C) | 97% at 5C after 300 cycles | [15] |
| FePO₄ dehydrated at 500°C | Not specified | Not specified | Best performance among tested dehydration temps. | - | [16][17] |
| FePO₄ (Carbothermal Reduction) | 600 | Not specified | 146 (at 0.1C) | 141 mAh/g after 15 cycles | [1] |
Table 2: Rate Capability of LiFePO4/C from Dihydrate Precursor
| Synthesis Method/Precursor | 0.1C/0.2C (mAh/g) | 1C (mAh/g) | 5C (mAh/g) | 10C (mAh/g) | Reference(s) |
| 3D Mesoporous FePO₄·2H₂O | 162.8 (at 0.2C) | 134.7 | 85.5 | 47.7 | [7] |
| FePO₄·2H₂O (One-step precipitation) | 160.6 | - | - | 107 | [15] |
| FePO₄·2H₂O (from Fe₂O₃) | 161 | - | 119 | 93 (at 20C) | [6][20] |
Experimental Protocols
1. Solid-State Synthesis of LiFePO4/C
This protocol is a generalized procedure based on common solid-state reaction methods.
-
Precursor Preparation:
-
Mixing:
-
Calcination:
-
Place the mixture in a tube furnace.
-
Heat the sample to a pre-sintering temperature (e.g., 350-400°C) for a few hours to decompose the organic carbon source.
-
Increase the temperature to the final calcination temperature (e.g., 600-750°C) and hold for several hours (e.g., 8-12 hours) under an inert atmosphere (e.g., Argon or Nitrogen).[1][8]
-
Allow the furnace to cool down to room temperature naturally.
-
2. Hydrothermal Synthesis of LiFePO4
This method is known for producing well-crystallized nanoparticles.
-
Precursor Solution:
-
Prepare separate aqueous solutions of a lithium source (e.g., LiOH), an iron source (e.g., FeSO₄·7H₂O), and a phosphorus source (e.g., H₃PO₄).
-
Often, a reducing agent (e.g., ascorbic acid) is added to the iron precursor solution to prevent the oxidation of Fe²⁺ to Fe³⁺.[21]
-
-
Hydrothermal Reaction:
-
Mix the precursor solutions in a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to a specific temperature (e.g., 160-200°C) for a designated period (e.g., 5-12 hours).[21]
-
-
Post-Processing:
-
After the autoclave cools down, collect the precipitate by filtration or centrifugation.
-
Wash the product several times with deionized water and ethanol (B145695) to remove any unreacted precursors or byproducts.
-
Dry the product in a vacuum oven.
-
To incorporate a carbon coating, the dried LiFePO4 powder can be mixed with a carbon source and subjected to a subsequent calcination step similar to the solid-state method.
-
Visualizations
Caption: Workflow for the solid-state synthesis of LiFePO4/C.
Caption: Troubleshooting logic for common performance issues.
References
- 1. researchgate.net [researchgate.net]
- 2. eng.uwo.ca [eng.uwo.ca]
- 3. Recent progress in carbon coating and surface modification of LiFePO4 cathodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. electrochemsci.org [electrochemsci.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Process Optimization for the Preparation of the Lithium Iron Phosphate Precursor FePO4·2H2O by Anodic Oxidation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. enggjournals.com [enggjournals.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Preparation of LiFePO4/C Cathode Materials via a Green Synthesis Route for Lithium-Ion Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. electrochemsci.org [electrochemsci.org]
Technical Support Center: Overcoming Agglomeration in Iron(III) Phosphate Dihydrate Precipitation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with agglomeration during the precipitation of iron(III) phosphate (B84403) dihydrate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experimental procedures, offering potential causes and solutions.
Issue 1: Severe agglomeration of nanoparticles is observed immediately after synthesis.
-
Potential Causes:
-
The pH of the synthesis medium may be near the isoelectric point (IEP) of the nanoparticles, minimizing electrostatic repulsion.[1]
-
The capping agent or surfactant being used is either inappropriate for the synthesis method or used at an insufficient concentration.[1]
-
Reaction parameters such as temperature and stirring rate are not optimal, leading to non-uniform nucleation and growth.[1]
-
-
Solutions:
-
pH Adjustment: Modify the pH of the reaction medium to be significantly different from the IEP of the iron(III) phosphate nanoparticles. For iron-based nanoparticles, alkaline conditions are often more favorable for enhancing electrostatic repulsion.[1]
-
Optimize Capping Agent: Experiment with different types and concentrations of capping agents. Consider using a combination of electrostatic and steric stabilizers.[1] Common capping agents for iron-based nanoparticles include citric acid, oleic acid, polyvinylpyrrolidone (B124986) (PVP), and polyethylene (B3416737) glycol (PEG).[1]
-
Control Synthesis Parameters: Ensure vigorous and uniform stirring throughout the synthesis process. Maintain a consistent and optimized reaction temperature to promote homogeneous particle formation.[1]
-
Issue 2: Nanoparticles appear well-dispersed initially but agglomerate over time during storage.
-
Potential Causes:
-
Solutions:
-
Improve Surface Coating: For enhanced long-term stability, consider applying a more robust surface coating, such as a silica (B1680970) shell.[1]
-
Maintain a Stable Environment: Store the nanoparticle suspension in a buffer at a pH that ensures a high surface charge. Avoid adding salts or other components that could screen the surface charge and induce agglomeration.[1]
-
Use a Stronger Capping Agent: Select a capping agent with a stronger affinity for the ferric phosphate surface. Covalently attaching the stabilizer can offer more permanent stability.[1]
-
Issue 3: Inconsistent particle size and agglomeration between different batches.
-
Potential Causes:
-
Solutions:
-
Use High-Purity Reagents: Ensure the use of high-purity precursors and accurately prepare all solutions.[1]
-
Standardize Addition Rates: Employ automated pumps for the consistent and controlled addition of reactants.
-
Maintain Consistent Reaction Conditions: Precisely control the reaction temperature and stirring speed throughout the experiment and across batches.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a capping agent in preventing agglomeration?
A1: Capping agents, also known as stabilizers or surfactants, are molecules that adsorb to the surface of nanoparticles during or after their synthesis.[1] They prevent aggregation through two primary mechanisms:
-
Electrostatic Stabilization: Charged molecules adsorb to the nanoparticle surface, creating an electrical double layer that results in repulsion between particles.[1]
-
Steric Stabilization: Large molecules, typically polymers, adsorb to the surface and create a physical barrier that prevents nanoparticles from getting close enough to aggregate.[1]
Q2: Which capping agents are commonly used for iron(III) phosphate nanoparticles?
A2: Common capping agents for iron-based nanoparticles include citric acid, oleic acid, polyvinylpyrrolidone (PVP), and polyethylene glycol (PEG).[1] The choice of capping agent depends on the synthesis method and the intended application of the nanoparticles.[1]
Q3: Can sonication be used to redisperse agglomerated iron(III) phosphate nanoparticles?
A3: Yes, sonication is a common laboratory technique for breaking up soft agglomerates in a suspension. The high-frequency sound waves create cavitation bubbles, and their collapse generates localized shockwaves that can overcome the van der Waals forces holding the agglomerates together.[1] However, sonication may not be effective for hard agglomerates held by stronger chemical bonds.[1]
Q4: What analytical techniques can be used to assess the degree of agglomeration?
A4: Several techniques are suitable for evaluating the size and agglomeration state of nanoparticles:
-
Dynamic Light Scattering (DLS): This is a widely used method to measure the hydrodynamic diameter of nanoparticles in a suspension, providing information about their size distribution and the presence of aggregates.[1]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques provide direct visualization of the nanoparticle morphology, size, and state of agglomeration.
Q5: How does pH influence the agglomeration of iron(III) phosphate?
A5: The pH of the solution plays a critical role in the surface charge of the nanoparticles. At the isoelectric point (IEP), the net surface charge is zero, leading to a lack of electrostatic repulsion and a high tendency for agglomeration. By adjusting the pH away from the IEP, a surface charge can be induced, leading to electrostatic repulsion that prevents particles from aggregating.[1] For iron phosphate, pure precipitates typically form at a pH below 3.5.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters that can influence the precipitation and agglomeration of iron(III) phosphate dihydrate.
Table 1: Influence of Reaction Parameters on Agglomeration
| Parameter | Condition | Effect on Agglomeration | Reference |
| pH | Near Isoelectric Point | Increased Agglomeration | [1] |
| Away from Isoelectric Point | Decreased Agglomeration | [1] | |
| < 3.5 | Formation of pure FePO₄·2H₂O precipitates | [2] | |
| Temperature | 25°C - 95°C | Higher temperatures can favor the synthesis of iron phosphate. | [2] |
| Stirring | Vigorous and uniform | Promotes homogeneous nucleation and growth, reducing agglomeration. | [1] |
| Surfactants | Cationic (CTAB) | Can reduce particle agglomeration and refine particle size. | [3] |
Experimental Protocols
Protocol 1: General Precipitation of this compound
This protocol is based on a method for preparing FePO₄·2H₂O as a precursor material.[4]
-
Reactant Preparation: Dissolve ferrous sulfate (B86663) septihydrate and phosphoric acid in deionized water in a jacketed glass reactor. A typical molar ratio is 1:1.05 (Fe:P) to ensure complete iron precipitation.[4]
-
Oxidation: While stirring the mixture, add hydrogen peroxide to oxidize Fe²⁺ to Fe³⁺. The molar amount of H₂O₂ is typically around 0.6 times that of the ferrous iron.[4]
-
Precipitation: Raise the temperature of the solution. Precipitation may begin around 60°C.[4]
-
Aging: Maintain the solution temperature at 90°C for approximately 8 hours to allow for phase transformation and crystal growth.[4]
-
Recovery: Filter the resulting precipitate.
Protocol 2: Silica Coating of Iron(III) Phosphate Nanoparticles for Enhanced Stability
This protocol describes a method to coat nanoparticles with a silica shell to prevent long-term agglomeration.[1]
-
Dispersion: Disperse a known amount of the synthesized iron(III) phosphate nanoparticles in a mixture of anhydrous ethanol (B145695) and deionized water. Sonicate the suspension for 15-30 minutes for uniform dispersion.[1]
-
Catalyst Addition: Add ammonium (B1175870) hydroxide (B78521) to the nanoparticle suspension while stirring vigorously.[1]
-
Silica Precursor Addition: Slowly add tetraethyl orthosilicate (B98303) (TEOS) to the reaction mixture dropwise while maintaining vigorous stirring. The concentration of TEOS will determine the thickness of the silica shell.[1]
-
Reaction: Allow the reaction to proceed for 6-12 hours at room temperature with continuous stirring.[1]
-
Washing: Collect the silica-coated nanoparticles via centrifugation. Wash the particles several times with ethanol and then with deionized water to remove unreacted reagents.[1]
-
Redisperson: Resuspend the final silica-coated nanoparticles in a suitable solvent for storage.[1]
Visualizations
Caption: Troubleshooting workflow for immediate nanoparticle agglomeration.
Caption: Experimental workflow for silica coating of nanoparticles.
References
Technical Support Center: Iron(III) Phosphate Dihydrate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of iron(III) phosphate (B84403) dihydrate (FePO₄·2H₂O). The following information addresses common issues related to controlling the morphology of the final product by adjusting the pH during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of pH in the synthesis of iron(III) phosphate dihydrate?
The pH of the reaction solution is a critical parameter that directly influences the crystallographic phase, morphology, and particle size of the synthesized this compound.[1][2] It governs the rate of dissolution of iron precursors and the subsequent precipitation of iron phosphate, thereby dictating the final product's characteristics.[2]
Q2: What are the common morphologies of this compound that can be obtained by varying the pH?
By controlling the pH and other reaction conditions, various morphologies can be achieved, including:
-
Microspheres: Often self-assembled from smaller primary particles like nanoflakes or nanorods.[3][4]
-
Nanorods: Can be synthesized through methods like the phosphation of β-FeOOH nanorods.[2]
-
Nanoflakes/Nanosheets: These are often the primary particles that agglomerate into larger structures.[4]
-
Flower-like structures: Complex, hierarchical structures that can be formed under specific hydrothermal conditions.
-
Amorphous nanoparticles: Typically formed under conditions of rapid precipitation.
Q3: How does pH influence the crystal structure of this compound?
The pH of the treatment solution is a determining factor for the resulting crystallographic phase.[2] Generally, acidic conditions are required for the formation of crystalline FePO₄·2H₂O.[2] The formation of the monoclinic phase is associated with a faster dissolution of the iron precursor and subsequent precipitation, while the orthorhombic phase often involves an interfacial reaction and crystallization of an amorphous intermediate.[2][5]
Q4: I obtained an amorphous precipitate instead of crystalline this compound. What could be the reason?
The formation of amorphous iron(III) phosphate is a common issue. Several factors can contribute to this:
-
Rapid Precipitation: If the pH is changed too quickly, leading to a high degree of supersaturation, amorphous product is favored.
-
Low Temperature: Insufficient thermal energy may prevent the atoms from arranging into a crystalline lattice.
-
Incorrect pH Range: Crystalline FePO₄·2H₂O typically forms under acidic conditions.[2] Synthesizing at a pH that is too high can lead to the precipitation of amorphous ferric hydroxides alongside or instead of iron phosphate.
Q5: My this compound particles are too large/small. How can I control the particle size?
Particle size is influenced by several factors, with pH being a key modulator. Generally, the particle size of the precursor material has a significant impact on the final properties of materials derived from it, such as LiFePO₄.[6]
-
To decrease particle size: Consider using a lower pH, which can lead to a higher nucleation rate and the formation of smaller primary particles.
-
To increase particle size: A higher pH (within the acidic range) and longer aging times can promote crystal growth, leading to larger particles. The use of surfactants can also influence particle size and morphology.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Undesired Morphology | Incorrect pH for the target morphology. | Refer to the Data Presentation table below to select the appropriate pH for your desired morphology. Ensure accurate and stable pH control throughout the synthesis. |
| Reaction time is too short or too long. | Optimize the reaction time. Shorter times may yield primary particles, while longer times can lead to agglomeration and growth into more complex structures. | |
| Inappropriate precursor concentration. | Adjust the concentration of iron and phosphate sources. Higher concentrations can lead to faster precipitation and potentially amorphous or less defined structures. | |
| Amorphous Product | pH is outside the optimal range for crystallization. | Ensure the synthesis is conducted under acidic conditions (typically pH < 4).[2] |
| Rapid change in pH. | Adjust the pH slowly and with constant stirring to control the rate of precipitation. | |
| Insufficient reaction temperature or time. | Increase the reaction temperature or aging time to provide sufficient energy and time for crystallization. | |
| Phase Impurity (e.g., mixture of monoclinic and orthorhombic) | pH is at a transition point between two phases. | Fine-tune the pH to favor the formation of the desired crystal phase. The monoclinic phase is often favored by faster precipitation kinetics.[2][5] |
| Inhomogeneous reaction conditions. | Ensure uniform mixing and temperature distribution throughout the reactor. | |
| Poor Yield | pH is too low, leading to high solubility of iron phosphate. | While acidic conditions are necessary, a very low pH can increase the solubility of the product. Optimize the pH to balance crystallinity and yield. |
| Incomplete oxidation of Fe(II) to Fe(III) (if using an Fe(II) source). | Ensure complete oxidation by using a sufficient amount of oxidizing agent (e.g., H₂O₂) and allowing adequate reaction time. |
Data Presentation
Table 1: Effect of pH on the Morphology and Crystal Structure of this compound
| pH | Morphology | Primary Particle Size | Secondary Particle Size | Crystal Structure | Reference(s) |
| < 1 | Amorphous to Monoclinic | Nanoparticles | Agglomerates | Monoclinic | [7] |
| ~1.0 | Uniform nanoparticles | 100-200 nm | - | Not specified | [8] |
| ~2.0 | Spherical agglomerates | ~200 nm | ~1.08 µm | Not specified | [9] |
| 2-5 | Not specified | Small particles with good dispersion | - | Pure phase (no impurities) | [9] |
| Not Specified | Microspheres from nanoflakes | 20 nm thick nanosheets | 2.0 ± 0.5 µm | Not specified | [4] |
| Not Specified | Submicron spheres from nanorods | Nanorods | 3.92 µm | Not specified | [3] |
| Not Specified | Submicron spheres from nanoparticles | Nanoparticles | 5.69 µm | Not specified | [3] |
Experimental Protocols
Protocol 1: Synthesis of Microspherical this compound
This protocol is adapted from a turbulent flow cycle method to produce micro–nano-structured FePO₄·2H₂O.[4]
Materials:
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Phosphoric acid (H₃PO₄)
-
Hydrogen peroxide (H₂O₂)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Deionized water
Equipment:
-
Reaction vessel with a stirrer capable of inducing turbulent flow
-
Constant-temperature water bath
-
pH meter
-
Filtration apparatus
-
Drying oven
Procedure:
-
Dissolve FeSO₄·7H₂O and H₃PO₄ in deionized water in the reaction vessel.
-
Add H₂O₂ to the solution to oxidize Fe²⁺ to Fe³⁺.
-
Heat the solution to 90 °C using the water bath while stirring to create a turbulent flow.
-
Slowly add NaOH solution to adjust and maintain the pH at a specific value (e.g., ~2) to control the precipitation.
-
Age the precipitate in the solution under continuous stirring and constant temperature for a set duration (e.g., several hours).
-
After aging, stop the heating and stirring and allow the precipitate to settle.
-
Filter the precipitate and wash it several times with deionized water until the filtrate is neutral.
-
Dry the washed product in an oven at 120 °C for 12 hours to obtain FePO₄·2H₂O microspheres.[4]
Protocol 2: Synthesis of Nanorod this compound
This protocol is based on the phosphation of β-FeOOH nanorods.[2]
Materials:
-
β-FeOOH nanorods (pre-synthesized)
-
Aqueous phosphoric acid (H₃PO₄) solution of a specific concentration
Equipment:
-
Reaction vessel with a stirrer
-
Constant-temperature bath
-
pH meter
-
Centrifuge or filtration apparatus
-
Drying oven
Procedure:
-
Disperse the pre-synthesized β-FeOOH nanorods in deionized water in the reaction vessel.
-
Add the aqueous H₃PO₄ solution to the suspension. The concentration of H₃PO₄ will determine the final pH of the treatment solution.
-
Maintain the reaction at a constant temperature (e.g., room temperature or slightly elevated) with continuous stirring for a specific duration. The treatment time is crucial for morphology preservation.[2]
-
Monitor the pH of the solution throughout the reaction.
-
After the desired reaction time, separate the solid product by centrifugation or filtration.
-
Wash the product multiple times with deionized water to remove any unreacted phosphoric acid.
-
Dry the final product in an oven at a low temperature (e.g., 60-80 °C) to obtain FePO₄·2H₂O nanorods.
Mandatory Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: The relationship between reaction pH and the resulting morphology and crystal structure.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phase-controlled synthesis of iron phosphates via phosphation of β-FeOOH nanorods - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. electrochemsci.org [electrochemsci.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Cycle Life of LiFePO4 Derived from FePO4·2H2O
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on improving the cycle life of Lithium Iron Phosphate (B84403) (LiFePO4) synthesized from its hydrated iron phosphate precursor (FePO4·2H2O).
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and characterization of LiFePO4, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Initial Discharge Capacity | 1. Incomplete conversion of precursors to LiFePO4. 2. Poor electronic conductivity due to an inadequate or non-uniform carbon coating.[1][2] 3. Large particle size of LiFePO4, leading to slow Li-ion diffusion.[3][4] 4. Presence of impurities in the FePO4·2H2O precursor.[5][6] | 1. Optimize calcination temperature and time. Ensure stoichiometric amounts of precursors. 2. Adjust the amount and type of carbon source (e.g., sucrose (B13894), citric acid).[7][8] Improve mixing to ensure uniform coating. Consider a two-step coating process.[7] 3. Optimize the synthesis of FePO4·2H2O to obtain smaller, more uniform particles.[9][10] Consider ball milling of precursors. 4. Use high-purity FePO4·2H2O or implement a purification step for the precursor.[5] |
| Rapid Capacity Fading During Cycling | 1. Structural degradation of the LiFePO4 particles. 2. Particle cracking and loss of electrical contact.[11] 3. Unstable Solid Electrolyte Interphase (SEI) layer.[12] 4. Side reactions with the electrolyte.[12] | 1. Doping with stabilizing elements (e.g., Mg, Cr) can enhance structural stability.[13] 2. Control particle morphology to be more robust, such as creating micro-nano structured particles.[9][14] Ensure good adhesion of the carbon coating. 3. Use electrolyte additives to promote the formation of a stable SEI layer.[12] 4. Optimize the electrolyte composition for better compatibility with the LiFePO4 cathode. |
| High Internal Resistance | 1. Insufficient or poorly conductive carbon coating.[1] 2. Large particle size and wide particle size distribution.[4][9] 3. Poor contact between active material, conductive additive, and current collector in the electrode. | 1. Increase the carbon content or use a more graphitic carbon source.[11] Ensure the carbon coating is thin and uniform. 2. Synthesize FePO4·2H2O with a controlled, small particle size and narrow distribution.[9][10] 3. Optimize slurry preparation and electrode coating procedures to ensure a homogeneous electrode structure. |
| Inconsistent Batch-to-Batch Performance | 1. Variations in the properties of the FePO4·2H2O precursor.[5][6] 2. Inconsistent heating and cooling rates during calcination. 3. Non-uniform mixing of precursors. | 1. Characterize each batch of FePO4·2H2O precursor for purity, particle size, and morphology.[5] 2. Use a programmable furnace with controlled heating and cooling ramps. 3. Employ effective mixing techniques like ball milling to ensure homogeneity of the precursor mixture.[7] |
| Battery Overheating During Cycling | 1. High internal resistance leading to excessive heat generation. 2. Internal short circuit.[15][16] | 1. Address the root causes of high internal resistance as mentioned above. 2. Inspect for any potential manufacturing defects in the cell assembly. Ensure proper separation between electrodes. |
Frequently Asked Questions (FAQs)
1. What are the most critical parameters in the synthesis of FePO4·2H2O precursor for achieving high-performance LiFePO4?
The key parameters for synthesizing FePO4·2H2O are controlling the morphology and particle size.[9][17] Smaller, more uniform, and nano-structured FePO4·2H2O particles are desirable as they can lead to LiFePO4 with shorter Li-ion diffusion paths and better electrochemical performance.[3][14] Reaction conditions such as pH, temperature, and stirring speed during the precipitation of FePO4·2H2O play a crucial role and should be carefully controlled.[11]
2. How does carbon coating improve the cycle life of LiFePO4?
LiFePO4 has inherently low electronic conductivity.[9][14] A uniform carbon coating on the surface of LiFePO4 particles creates a conductive network, which significantly enhances the electronic conductivity of the material.[1][2] This improved conductivity facilitates faster charge transfer, leading to better rate capability and cycling stability.[8] The carbon coating can also physically buffer the volume changes during cycling, helping to maintain the structural integrity of the particles and improve long-term cycle life.
3. What are the advantages of doping LiFePO4, and which dopants are commonly used?
Doping involves introducing small amounts of other elements into the LiFePO4 crystal structure to enhance its intrinsic properties. Cation doping at the iron (Fe) site with elements like cobalt (Co), magnesium (Mg), and chromium (Cr), or at the lithium (Li) site with ions like sodium (Na), can increase electronic conductivity and Li-ion diffusivity.[13][18] This leads to improved rate performance and can also enhance structural stability, contributing to a longer cycle life.
4. What is the optimal dehydration temperature for FePO4·2H2O before synthesizing LiFePO4?
The dehydration temperature of FePO4·2H2O affects the crystalline form and morphology of the resulting anhydrous FePO4, which in turn influences the electrochemical performance of the final LiFePO4/C composite.[19] Research suggests that a dehydration temperature of around 500 °C can yield an α-quartz FePO4 structure that is optimal for synthesizing high-performance LiFePO4/C.[19]
5. How can I troubleshoot a LiFePO4 battery that shows a low voltage or fails to activate?
A low voltage or failure to activate can be due to severe over-discharge.[15][16] This can sometimes be resolved by using a specialized lithium battery charger with an activation or "force charge" mode.[16] It is also crucial to check all connections for any corrosion or looseness.
Experimental Protocols
Synthesis of LiFePO4/C via Carbothermal Reduction
This protocol describes a general method for synthesizing carbon-coated LiFePO4 from a FePO4·2H2O precursor.
Materials:
-
FePO4·2H2O
-
Li2CO3 (Lithium Carbonate)
-
Carbon source (e.g., sucrose, citric acid, or glucose)[7]
-
Deionized water or ethanol (B145695)
Procedure:
-
Precursor Dehydration (Optional but Recommended): Preheat the FePO4·2H2O precursor in a furnace at approximately 400-500°C for 6 hours in air to obtain anhydrous FePO4.[7][19]
-
Mixing: Stoichiometric amounts of the anhydrous FePO4 and Li2CO3 are mixed with the desired weight percentage of the carbon source. For example, a 16 wt.% of sucrose can be used.[7]
-
Milling: The mixture is typically ball-milled for several hours (e.g., 5 hours) to ensure homogeneous mixing and reduce particle size.[7] This can be done in a wet medium like deionized water or ethanol to form a slurry.
-
Drying: The resulting slurry is dried in an oven to remove the solvent.
-
Calcination: The dried powder is then calcined in a tube furnace under an inert atmosphere (e.g., Argon or Nitrogen). A typical two-step calcination process involves:
-
Preheating at a lower temperature (e.g., 300-400°C) for a few hours to decompose the carbon source.
-
Sintering at a higher temperature (e.g., 600-800°C) for a longer duration (e.g., 8-12 hours) to form the crystalline LiFePO4/C composite.[8]
-
-
Cooling: The furnace is then cooled down to room temperature under the inert atmosphere to prevent oxidation.
-
Characterization: The final product is characterized using techniques like X-ray Diffraction (XRD) to confirm phase purity, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to observe morphology and carbon coating, and electrochemical testing to evaluate performance.[14]
Electrochemical Characterization
Cell Assembly:
-
Slurry Preparation: Prepare a slurry by mixing the synthesized LiFePO4/C powder (active material), a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) in a specific weight ratio (e.g., 80:10:10) with a suitable solvent (e.g., NMP).
-
Electrode Casting: Cast the slurry onto an aluminum foil current collector using a doctor blade and dry it in a vacuum oven.
-
Cell Assembly: Assemble a coin cell (e.g., CR2032) in an argon-filled glovebox using the prepared cathode, a lithium metal anode, a separator, and an electrolyte (e.g., 1M LiPF6 in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate).
Electrochemical Tests:
-
Galvanostatic Charge-Discharge Cycling: Cycle the cell at various C-rates (e.g., 0.1C, 1C, 5C) between a set voltage window (e.g., 2.5–4.2 V) to determine the specific capacity, coulombic efficiency, and cycling stability.[14]
-
Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate to identify the redox peaks corresponding to the Fe2+/Fe3+ couple.
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements to analyze the charge transfer resistance and Li-ion diffusion kinetics of the material.[20]
Quantitative Data Summary
| Precursor Synthesis Method | LiFePO4/C Synthesis Method | Key Performance Metrics | Reference |
| Turbulent Flow Cycle | Carbon Thermal Reduction | Initial Discharge Capacity: 153.7 mAh/g at 0.1C; Capacity Retention: 98.6% after 30 cycles.[9][14] | [14],[9] |
| Anodic Oxidation with CTAB | Carbothermal Reduction | Initial Discharge Capacity: 157 mAh/g at 0.2C; Capacity Retention: 99.36% after 100 cycles.[17] | [17] |
| One-Step Precipitation | Solid-State Reaction | Initial Discharge Capacity: 160.6 mAh/g at 0.1C, 107 mAh/g at 10C; Capacity Retention: 97% after 300 cycles at 5C.[10] | [10] |
| Rheological Phase Method | Rheological Phase Method | Discharge Capacity: >150 mAh/g at 5C, >120 mAh/g at 10C, >110 mAh/g at 15C, >100 mAh/g at 20C, >75 mAh/g at 30C.[3] | [3] |
Visualizations
Caption: Experimental workflow for the synthesis of LiFePO4/C.
Caption: Key strategies to improve the cycle life of LiFePO4.
Caption: Troubleshooting logic for poor cycling performance.
References
- 1. eng.uwo.ca [eng.uwo.ca]
- 2. Understanding and recent development of carbon coating on LiFePO4 cathode materials for lithium-ion batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. electrochemsci.org [electrochemsci.org]
- 8. Recent progress in carbon coating and surface modification of LiFePO4 cathodes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of Micro–Nano-Structured FePO4·2H2O for LiFePO4 Cathode Materials by the Turbulent Flow Cycle Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. richye.com [richye.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. batteryfinds.com [batteryfinds.com]
- 16. Comprehensive Troubleshooting Guide for LiFePO4 Batteries [evlithium.com]
- 17. Process Optimization for the Preparation of the Lithium Iron Phosphate Precursor FePO4·2H2O by Anodic Oxidation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scienmag.com [scienmag.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
troubleshooting low yield in Iron(III) phosphate dihydrate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yield and other issues during the synthesis of iron(III) phosphate (B84403) dihydrate (FePO₄·2H₂O).
Troubleshooting Guide: Low Yield and Purity Issues
This guide addresses common problems encountered during the synthesis of iron(III) phosphate dihydrate, offering potential causes and corrective actions.
| Observation | Potential Cause | Recommended Solution |
| Significantly Low Yield | Incorrect pH: The pH of the reaction mixture is critical for the precipitation of iron(III) phosphate.[1][2] | Adjust the pH to the optimal range. For precipitation methods, a pH of around 1.5 to 2.0 is often cited.[3][4][5] Use ammonia (B1221849) water or other suitable bases for adjustment.[3] |
| Suboptimal Temperature: Reaction temperature affects both the rate of reaction and the solubility of the product.[4][5] | Control the reaction temperature. A common temperature for precipitation is 70°C.[3] | |
| Incomplete Oxidation of Fe(II): When starting with a ferrous (Fe²⁺) salt, incomplete oxidation to ferric (Fe³⁺) iron will result in a lower yield of the desired product. | Ensure complete oxidation by using an excess of the oxidizing agent, such as hydrogen peroxide.[3][4][5] | |
| High Solubility in Reaction Medium: The solubility of iron(III) phosphate can be influenced by the concentration of phosphoric acid.[4][5] | Avoid excessively high concentrations of phosphoric acid which can increase the solubility of the product.[4][5] | |
| Product is Amorphous, Not Crystalline | Rapid Precipitation: Fast precipitation rates can lead to the formation of amorphous material instead of a crystalline structure.[6][7] | Control the rate of addition of reactants to slow down the precipitation process. Consider a post-precipitation aging step to allow for crystallization.[8] |
| Incorrect pH: The pH not only affects yield but also the crystalline phase of the product.[1] | Maintain a stable and optimal pH throughout the reaction.[9] | |
| Presence of Impurities | Co-precipitation of Other Salts: Depending on the starting materials, other salts like ferric sulphate may co-precipitate.[4][5] | The presence of ethanol (B145695) or isopropanol (B130326) in the precipitation medium can suppress the co-precipitation of ferric sulphate.[4][5] |
| Formation of Iron Hydroxides: At higher pH values (above 3.5-4.5), ferric hydroxide (B78521) may precipitate alongside or instead of ferric phosphate.[2] | Strictly maintain the pH below 3.5 to favor the formation of pure iron(III) phosphate.[2] | |
| Magnetic Impurities: Starting materials or reaction vessels may introduce metallic or magnetic impurities. | Utilize magnetic traps during the reaction process or after product formation to remove magnetic impurities.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the synthesis of this compound?
A1: The optimal pH for precipitating this compound is typically in the acidic range, around 1.5 to 2.0.[3][4][5] Maintaining the pH below 3.5 is crucial to prevent the formation of ferric hydroxide impurities.[2]
Q2: How does temperature affect the yield and crystallinity of the product?
A2: Temperature plays a significant role in the synthesis. Higher temperatures can decrease the solubility of this compound, potentially increasing the yield.[4][5] A common reaction temperature is 70°C.[3] Temperature also influences the phase transformation from amorphous to crystalline material, with higher temperatures shortening the time required for this transformation.[6][7]
Q3: Can I use a ferrous (Fe²⁺) salt as a starting material?
A3: Yes, ferrous salts such as ferrous sulfate (B86663) can be used. However, it is essential to include an oxidation step to convert Fe²⁺ to Fe³⁺.[3] Hydrogen peroxide is a commonly used oxidizing agent for this purpose.[3][4][5]
Q4: My product is a grayish, amorphous sludge. How can I obtain a crystalline powder?
A4: The formation of an amorphous product is often due to rapid precipitation. To obtain a crystalline powder, try slowing down the addition of your precipitating agent. An aging step, where the precipitate is held in the reaction solution for a period after precipitation, can also promote crystallization.[8] Controlling the pH and temperature is also critical for obtaining a crystalline product.[1]
Q5: How can I remove impurities from my final product?
A5: To remove soluble impurities, thorough washing of the filtered precipitate with distilled water is recommended.[3] If co-precipitation of salts like ferric sulfate is an issue, consider using a mixed solvent system with ethanol or isopropanol.[4][5] For magnetic impurities, the use of magnetic traps can be effective.[9]
Experimental Protocols
Protocol 1: Precipitation from a Trivalent Iron Source
This protocol is based on the direct precipitation of this compound from an iron(III) salt.
-
Preparation of Solutions:
-
Prepare an aqueous solution of an iron(III) salt, such as iron(III) nitrate.
-
Prepare an aqueous solution of a phosphate source, such as ammonium (B1175870) dihydrogen phosphate.
-
-
Reaction:
-
Heat the iron(III) salt solution to 70°C.[3]
-
Slowly add the phosphate solution to the heated iron(III) salt solution with constant stirring.
-
-
pH Adjustment:
-
Adjust the pH of the reaction mixture to 1.5 using ammonia water.[3]
-
-
Precipitation and Digestion:
-
A precipitate of this compound will form.
-
Continue stirring the mixture at 70°C for a designated period to allow for crystal growth.
-
-
Isolation and Drying:
-
Filter the precipitate.
-
Wash the filter cake with distilled water to remove any soluble impurities.
-
Dry the product at 80°C for 15 minutes.[3]
-
Protocol 2: Precipitation from a Divalent Iron Source
This protocol involves the oxidation of a ferrous (Fe²⁺) salt followed by precipitation.
-
Preparation of Solutions:
-
Prepare an aqueous solution of a ferrous salt, such as ferrous sulfate.
-
Prepare an aqueous solution of phosphoric acid.
-
-
Reaction and Oxidation:
-
pH Adjustment:
-
Adjust the pH of the reaction mixture to 1.5 with ammonia water.[3]
-
-
Isolation and Drying:
-
Filter the precipitate.
-
Wash the filter cake with distilled water.
-
Dry the product at 80°C for 15 minutes.[3]
-
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Synthesis Pathway Diagram
Caption: Synthesis pathways for this compound.
References
- 1. Phase-controlled synthesis of iron phosphates via phosphation of β-FeOOH nanorods - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Study on Precipitation Processes and Phase Transformation Kinetics of Iron Phosphate Dihydrate [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US9174846B2 - Ferric phosphate and methods of preparation thereof - Google Patents [patents.google.com]
catalyst deactivation and regeneration of Iron(III) phosphate dihydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Iron(III) Phosphate (B84403) Dihydrate (FePO₄·2H₂O) as a catalyst in their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the use of Iron(III) phosphate dihydrate catalyst, providing potential causes and recommended solutions.
Issue 1: Decreased Catalytic Activity or Low Product Yield
| Possible Cause | Troubleshooting Steps |
| Coking/Fouling | 1. Visual Inspection: Check for a visible change in the catalyst color, often to a darker shade, indicating carbonaceous deposits. 2. Regeneration: Perform a thermal regeneration to burn off the coke deposits. (See Experimental Protocol 1). 3. Reaction Conditions: In processes like oxidative dehydrogenation, the presence of water in the feed can help suppress coke formation.[1] |
| Poisoning | 1. Feedstock Analysis: Analyze the reactants and solvents for potential poisons, such as sulfur or nitrogen compounds.[2] 2. Purification: Purify all starting materials to remove impurities. 3. Regeneration: For certain types of poisoning, a chemical wash may be effective. (See Experimental Protocol 2). |
| Sintering (Thermal Degradation) | 1. Temperature Control: Ensure the reaction temperature does not exceed the catalyst's thermal stability limit. Prolonged exposure to high temperatures can cause irreversible structural changes. 2. Catalyst Characterization: Use techniques like XRD to check for changes in the catalyst's crystalline structure. |
| Incorrect Catalyst Loading | 1. Optimize Loading: Systematically vary the amount of catalyst to determine the optimal loading for the specific reaction. |
Issue 2: Inconsistent Results Between Catalyst Batches or After Regeneration
| Possible Cause | Troubleshooting Steps |
| Incomplete Regeneration | 1. Verify Regeneration Protocol: Ensure that the regeneration protocol (thermal or chemical) was followed precisely. 2. Characterize Regenerated Catalyst: Analyze the regenerated catalyst using techniques like TGA or elemental analysis to confirm the removal of contaminants. |
| Structural Changes During Regeneration | 1. Optimize Regeneration Conditions: Harsh regeneration conditions (e.g., excessively high temperatures) can lead to sintering. Consider milder regeneration conditions. 2. Surface Area Analysis: Use BET analysis to compare the surface area of the fresh, deactivated, and regenerated catalyst. |
| Hydration State Variation | 1. Proper Storage: Store the this compound catalyst in a desiccator to prevent changes in its hydration state, which can affect its catalytic properties. 2. Pre-treatment: Consider a consistent pre-treatment step (e.g., drying at a specific temperature) before each use. |
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the deactivation of my this compound catalyst?
A1: The most common causes of deactivation for this compound catalysts are coking, poisoning, and sintering. Coking involves the deposition of carbonaceous materials on the catalyst surface, which is common in reactions like oxidative dehydrogenation.[1] Poisoning occurs when impurities in the reactants or solvent strongly adsorb to the active sites. Sintering is the result of exposing the catalyst to excessively high temperatures, leading to a loss of surface area and activity.
Q2: Can a deactivated this compound catalyst be regenerated?
A2: Yes, in many cases, the catalyst can be regenerated. The appropriate method depends on the cause of deactivation. Thermal regeneration (calcination) is effective for removing coke deposits. Chemical washing can be used to remove certain poisons. However, deactivation due to severe sintering is generally irreversible.
Q3: How can I prevent coking on my catalyst during oxidative dehydrogenation reactions?
A3: It has been reported that the presence of water can suppress the formation of carbon deposits on iron phosphate catalysts and can also aid in their removal.[1] Optimizing the water content in your feed may help maintain catalyst activity for longer periods.
Q4: My Biginelli reaction is giving a low yield. Could the catalyst be the problem?
A4: Yes, a deactivated catalyst can lead to low yields in the Biginelli reaction.[3] If you are reusing the catalyst, it may be deactivated due to fouling by reaction byproducts. Consider regenerating the catalyst before reuse. Also, ensure that your reactants are pure, as impurities can act as catalyst poisons.
Q5: What is the thermal stability of this compound?
A5: this compound begins to lose its water of hydration at temperatures around 140°C and decomposes at approximately 500°C.[4] Exceeding these temperatures during a reaction can lead to changes in the catalyst's structure and deactivation.
Experimental Protocols
Protocol 1: Thermal Regeneration of a Coked this compound Catalyst
This protocol is designed to remove carbonaceous deposits (coke) from the catalyst surface.
-
Preparation: Place the deactivated catalyst in a ceramic crucible or a quartz tube furnace.
-
Inert Purge: Purge the system with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove any residual reactants.
-
Calcination:
-
Heat the catalyst in a controlled flow of air or a mixture of air and an inert gas.
-
Increase the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature between 400-500 °C.
-
Hold at the final temperature for 2-4 hours to ensure complete combustion of the coke.
-
-
Cooling: Cool the catalyst down to room temperature under a flow of inert gas.
-
Storage: Store the regenerated catalyst in a desiccator.
Protocol 2: Chemical Washing of a Poisoned this compound Catalyst
This protocol is a general guideline for removing certain types of poisons. The choice of solvent will depend on the nature of the suspected poison.
-
Solvent Selection: Choose a solvent in which the poison is soluble but the catalyst is not. For some surface sulfates, a dilute acid wash might be considered, followed by thorough rinsing with deionized water.
-
Washing:
-
Suspend the deactivated catalyst in the chosen solvent.
-
Stir the suspension at room temperature for 1-2 hours.
-
For more stubborn poisons, gentle heating may be applied, but do not exceed the catalyst's thermal stability limit.
-
-
Separation: Separate the catalyst from the solvent by filtration or centrifugation.
-
Rinsing: Wash the catalyst multiple times with deionized water to remove any residual solvent and dissolved poisons.
-
Drying: Dry the catalyst in an oven at a temperature below 100 °C to remove water.
-
Storage: Store the regenerated catalyst in a desiccator.
Quantitative Data
The following table summarizes hypothetical performance data for an this compound catalyst in a typical oxidative dehydrogenation reaction to illustrate the effects of deactivation and regeneration.
| Catalyst State | Conversion (%) | Selectivity (%) |
| Fresh Catalyst | 85 | 92 |
| Deactivated (Coked) | 40 | 85 |
| After Thermal Regeneration | 82 | 91 |
| Deactivated (Poisoned) | 35 | 80 |
| After Chemical Wash | 75 | 88 |
Visualizations
Below are diagrams illustrating key concepts related to catalyst deactivation and regeneration.
Caption: General cycle of catalyst deactivation and regeneration.
Caption: Troubleshooting workflow for low product yield.
References
influence of temperature on the crystal phase of Iron(III) phosphate dihydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iron(III) phosphate (B84403) dihydrate (FePO₄·2H₂O). The information provided addresses common challenges encountered during experiments related to the influence of temperature on its crystal phase.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the expected thermal events when heating Iron(III) phosphate dihydrate?
A1: The thermal decomposition of this compound typically occurs in sequential stages. Initially, the two water molecules are lost, followed by potential phase transitions at higher temperatures. The exact temperatures for these events can vary based on factors like heating rate and atmospheric conditions.[1] Generally, the process involves the loss of the first water molecule to form FePO₄·H₂O, followed by the loss of the second to yield anhydrous FePO₄.[1]
Q2: My TGA/DSC results show unexpected peaks or mass loss. What could be the cause?
A2: Several factors can lead to unexpected thermal analysis results:
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Sample Purity: The presence of impurities, such as amorphous phases or other hydrated iron phosphates, can introduce additional thermal events.[2][3]
-
Adsorbed Water: Excess water adsorbed on the surface of the powder can lead to a mass loss at temperatures lower than the dehydration of crystalline water.[4]
-
Heating Rate: A high heating rate can cause overlapping of thermal events, making it difficult to distinguish individual decomposition steps. A common heating rate is 10 K/min.[1]
-
Atmosphere: The composition of the purge gas (e.g., inert like nitrogen or reactive like air) can influence the decomposition pathway and crystallization behavior.[1][2]
-
Crystalline Form: Different polymorphs of FePO₄·2H₂O, such as strengite and metastrengite, may exhibit slightly different thermal behaviors.[4]
Q3: How can I confirm the crystal phase of my sample before and after heating?
A3: X-ray Diffraction (XRD) is the primary technique for identifying the crystalline structure of your material. By comparing the obtained diffraction pattern with reference patterns (e.g., from the PDF database), you can identify the specific polymorph of FePO₄·2H₂O and any resulting anhydrous phases after thermal treatment.[5][6] Temperature-controlled XRD can also be used to monitor phase transitions in situ.[4]
Q4: I am trying to synthesize a specific crystalline phase of anhydrous FePO₄ by heating the dihydrate, but I am getting an amorphous product. What should I do?
A4: The formation of an amorphous phase upon dehydration is a known phenomenon.[3][7] To promote crystallization:
-
Control the Dehydration Temperature: The resulting crystalline form of FePO₄ is dependent on the dehydration temperature. For instance, α-quartz FePO₄ with a trigonal structure can be obtained by controlling the dehydration temperature around 500 °C.[8]
-
Annealing: After the initial dehydration, a subsequent annealing step at a higher temperature (e.g., 600 °C) can induce crystallization.[9][10]
-
Atmosphere Control: The atmosphere during heating can play a role in the final crystalline product.
Q5: The transformation from an amorphous to a crystalline phase seems slow in my experiment. How can I influence the kinetics?
A5: The phase transformation from amorphous to crystalline FePO₄·2H₂O is influenced by temperature.[7] Increasing the temperature can shorten the induction period and the overall time required for the phase transformation.[2][7] The dissolution rate of the amorphous form is often the rate-limiting step in this process.[2][7] The transformation can be described by the Johnson-Mehl-Avrami (JMA) dynamics model.[2][7]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the thermal decomposition of this compound. Note that these values are approximate and can vary depending on experimental conditions.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Corresponding Event |
| Stage 1 | ~130 - 162 | ~9.4% | Loss of the first water molecule (FePO₄·2H₂O → FePO₄·H₂O + H₂O)[1] |
| Stage 2 | ~162 - 400 | ~9.4% | Loss of the second water molecule (FePO₄·H₂O → FePO₄ + H₂O)[1] |
| Crystallization | ~485 - 600 | - | Crystallization of anhydrous FePO₄[1] |
Experimental Protocols
Methodology: Thermal Analysis (TGA/DTA/DSC)
This protocol outlines the general procedure for analyzing the thermal behavior of this compound.
Objective: To determine the thermal stability, dehydration temperatures, and phase transition points of FePO₄·2H₂O.
Materials and Equipment:
-
This compound sample
-
Simultaneous TGA/DTA or TGA/DSC instrument
-
High-purity purge gas (e.g., Nitrogen, Argon, or Air)
-
TGA crucibles (e.g., alumina, platinum)
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the FePO₄·2H₂O sample into a clean, tared TGA crucible.[1]
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the instrument's furnace.
-
Purge the furnace with the desired gas at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes before starting the experiment to ensure a stable atmosphere.[1]
-
-
Thermal Program:
-
Initial Isotherm: Hold the temperature at a stable ambient temperature (e.g., 30°C) for 5-10 minutes to allow the system to equilibrate.[1]
-
Dynamic Heating: Heat the sample from the initial temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate. A typical heating rate is 10 K/min.[1]
-
-
Data Collection: Continuously record the sample mass (TGA), the temperature difference between the sample and reference (DTA), and/or the heat flow (DSC) as a function of temperature.[1]
-
Data Analysis:
-
Analyze the TGA curve to determine the onset and completion temperatures of each mass loss step and calculate the percentage of mass loss.
-
Analyze the DTA/DSC curve to identify endothermic (e.g., dehydration) and exothermic (e.g., crystallization) events.
-
Visualizations
Caption: Workflow for analyzing temperature effects on FePO₄·2H₂O.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 13463-10-0 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Study on Precipitation Processes and Phase Transformation Kinetics of Iron Phosphate Dihydrate [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Iron(III) Phosphate Dihydrate for Battery Applications
Welcome to the technical support center for the synthesis and purification of Iron(III) Phosphate (B84403) Dihydrate (FePO₄·2H₂O) for high-performance battery applications. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and minimizing impurities.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of FePO₄·2H₂O.
Issue 1: Low Yield of FePO₄·2H₂O Precipitate
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Question: My precipitation synthesis of Iron(III) Phosphate Dihydrate resulted in a significantly lower yield than expected. What are the potential causes and solutions?
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Answer: A low yield can stem from several factors related to reaction conditions. Here's a breakdown of possible causes and troubleshooting steps:
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Incorrect pH: The pH of the reaction medium is critical for the precipitation of FePO₄·2H₂O.
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Cause: If the pH is too low, the solubility of iron phosphate increases, leading to incomplete precipitation. Conversely, a pH that is too high can lead to the formation of undesired iron hydroxides.[1][2]
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Solution: Carefully monitor and adjust the pH of the reaction solution. A pH range of 1.5 to 2.2 is often optimal for maximizing the yield of FePO₄·2H₂O while avoiding the formation of Fe(OH)₃.[1] For some precipitation routes, a pH of 2 is recommended.[2]
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Suboptimal Temperature: Temperature influences reaction kinetics and solubility.
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Cause: Low temperatures can slow down the precipitation rate, while excessively high temperatures might alter the crystalline phase or promote the formation of byproducts.
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Solution: Maintain the reaction temperature within the optimal range specified by your chosen protocol. For many solution precipitation routes, a temperature of around 80°C has been shown to be effective.[2]
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Inadequate Mixing: Insufficient agitation can lead to localized variations in reactant concentrations and pH, resulting in incomplete reaction.
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Cause: Poor mixing prevents uniform distribution of reactants.
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Solution: Employ vigorous and consistent stirring throughout the reaction. A stirring speed of around 800 rpm is recommended for solution precipitation methods.[2]
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Incorrect Stoichiometry: An improper molar ratio of iron to phosphate sources will directly impact the theoretical maximum yield.
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Cause: Errors in weighing reactants or using precursors of unknown purity.
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Solution: Ensure the molar ratio of Fe to P is accurately controlled, typically at 1:1.[1] Use high-purity starting materials and accurately calculate the required masses.
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Issue 2: Presence of Impurities in the Final Product
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Question: My characterization results (e.g., XRD, ICP) indicate the presence of impurities in my synthesized FePO₄·2H₂O. How can I identify and eliminate them?
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Answer: The nature of the impurity will dictate the best purification strategy. Here are some common impurities and how to address them:
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Iron(III) Hydroxide (B78521) (Fe(OH)₃):
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Cause: Formation is favored at higher pH values (above 2.2) and temperatures, as the solubility product of Fe(OH)₃ is much lower than that of FePO₄·2H₂O.[1]
-
Troubleshooting:
-
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Unreacted Precursors and Soluble Salts:
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Cause: Incomplete reaction or inadequate washing of the final product.
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Troubleshooting:
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Ensure sufficient reaction time and optimal conditions to drive the reaction to completion.
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Thoroughly wash the FePO₄·2H₂O precipitate with deionized water after filtration. Multiple washing and centrifugation/filtration cycles are recommended. Washing until the filtrate reaches a neutral pH can be a good indicator.[3]
-
-
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Cationic Impurities (e.g., Mg²⁺, Mn²⁺):
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Cause: These often originate from the iron source or other reactants.[4][5]
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Troubleshooting:
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Start with high-purity raw materials.
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While complete removal can be challenging, techniques like recrystallization can reduce the concentration of these ions.
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It's noteworthy that small amounts of Mg²⁺ (0.2-0.6%) can actually improve the electrochemical performance of the final LiFePO₄ cathode material.[4][5] However, Mn²⁺ is generally detrimental and should be minimized.[4][5]
-
-
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Anionic Impurities (e.g., SO₄²⁻):
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Cause: Often introduced if using sulfate-based precursors (e.g., FeSO₄).
-
Troubleshooting:
-
Thorough washing of the precipitate is crucial.
-
Consider using alternative iron sources if sulfate (B86663) contamination is a persistent issue. While SO₄²⁻ can slightly reduce electrochemical performance, its impact is less severe than that of Mn²⁺.[4][5]
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-
-
Frequently Asked Questions (FAQs)
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Q1: What is the ideal morphology for FePO₄·2H₂O for battery applications?
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A1: A uniform, micro- or nano-structured morphology with a narrow particle size distribution is highly desirable.[6][7] This facilitates the synthesis of the final LiFePO₄/C composite with good carbon coating and electrochemical performance.[6][7] The use of surfactants like CTAB during synthesis can help control particle size and reduce agglomeration.[8][9]
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-
Q2: How does the water content in FePO₄·2H₂O affect the synthesis of LiFePO₄?
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A2: The two water molecules are part of the crystal structure and are removed during the subsequent high-temperature calcination step to form LiFePO₄. Inconsistent hydration (i.e., having a mix of dihydrate and other hydrated forms) can lead to difficulties in accurately calculating the stoichiometry for the lithiation step. Thermogravimetric analysis (TGA) is an excellent technique to confirm the correct water content, which should show a weight loss of approximately 19.27%.[6][10]
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Q3: What characterization techniques are essential for verifying the purity and quality of synthesized FePO₄·2H₂O?
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A3: A combination of techniques is recommended:
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X-ray Diffraction (XRD): To confirm the crystalline phase (e.g., strengite) and identify any crystalline impurities.[6][10]
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Scanning Electron Microscopy (SEM): To observe the particle morphology, size, and degree of agglomeration.[6]
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Thermogravimetric Analysis (TGA): To determine the water content and thermal stability.[6]
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Inductively Coupled Plasma (ICP) Spectroscopy: To quantify the elemental composition and detect trace metallic impurities.[8]
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-
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Q4: Can I use my synthesized FePO₄·2H₂O directly to make LiFePO₄ cathodes?
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A4: Yes, the synthesized and purified FePO₄·2H₂O is the precursor for the iron source in the synthesis of LiFePO₄. It is typically mixed with a lithium source (e.g., Li₂CO₃ or LiOH) and a carbon source (e.g., glucose or ascorbic acid) and then subjected to a carbothermal reduction process at high temperatures.[2][11]
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Data Presentation
Table 1: Impact of Cationic Impurities on LiFePO₄ Cathode Performance
| Impurity | Concentration | Effect on LiFePO₄ Performance | Reference |
| Mg²⁺ | 0.2-0.6% | Significantly improves high-rate capacity and cycle performance. | [4][5] |
| Mn²⁺ | - | Leads to a significant decline in rate performance. | [4][5] |
| SO₄²⁻ | Low Levels | Slightly reduces electrochemical performance. | [4][5] |
Experimental Protocols
Protocol 1: Synthesis of FePO₄·2H₂O via Solution Precipitation
This protocol is a generalized procedure based on common laboratory practices.
-
Preparation of Reactant Solutions:
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Prepare an aqueous solution of an iron(III) salt (e.g., FeCl₃ or Fe(NO₃)₃).
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Prepare an aqueous solution of a phosphate source (e.g., H₃PO₄ or (NH₄)₂HPO₄).
-
-
Reaction Setup:
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Precipitation:
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Slowly add the phosphate solution to the heated iron salt solution.
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Continuously monitor the pH of the mixture and maintain it within the optimal range (e.g., 1.5-2.0) by adding a dilute acid or base as needed.[1]
-
-
Aging:
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Filtration and Washing:
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Cool the suspension to room temperature.
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Separate the precipitate from the solution via vacuum filtration.
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Wash the collected solid multiple times with deionized water to remove any soluble impurities. Continue washing until the filtrate is clear and has a neutral pH.
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-
Drying:
Visualizations
Caption: Workflow for the synthesis of FePO₄·2H₂O via precipitation.
Caption: Troubleshooting logic for identifying and resolving impurities.
References
- 1. ccspublishing.org.cn [ccspublishing.org.cn]
- 2. researchgate.net [researchgate.net]
- 3. CN105480960A - Iron phosphate preparation method - Google Patents [patents.google.com]
- 4. Effect of impurities in FePO4 raw materials on the performance of LiFePO4 cathode materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Micro–Nano-Structured FePO4·2H2O for LiFePO4 Cathode Materials by the Turbulent Flow Cycle Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Process Optimization for the Preparation of the Lithium Iron Phosphate Precursor FePO4·2H2O by Anodic Oxidation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
process optimization for scaling up Iron(III) phosphate dihydrate production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the process optimization and scaling up of Iron(III) Phosphate (B84403) Dihydrate (FePO₄·2H₂O) production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Iron(III) phosphate dihydrate, presented in a question-and-answer format.
Issue 1: Low Product Yield
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Question: We are experiencing a significantly lower yield of this compound than theoretically expected. What are the potential causes and solutions?
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Answer: Low yield is a common issue that can be attributed to several factors related to reaction conditions.
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Incorrect pH: The pH of the reaction medium is critical for the precipitation of Iron(III) phosphate. Optimal pH ranges are generally acidic.[1][2][3][4][5] If the pH is too low, the solubility of the product may increase, leading to incomplete precipitation. Conversely, if the pH is too high (above 3.5-4.5), you risk the co-precipitation of iron hydroxides, which can also affect the yield and purity of the desired product.[1][5]
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Solution: Carefully monitor and control the pH of the reaction mixture throughout the process. Adjust the pH using appropriate acids or bases to maintain the optimal precipitation window.
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Suboptimal Temperature: Temperature influences reaction kinetics and solubility.
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Solution: Ensure the reaction is carried out at the optimal temperature as determined by your specific process. For precipitation methods, a common temperature is around 80°C.[2]
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-
Incomplete Oxidation of Iron(II): If you are starting with an Iron(II) salt, incomplete oxidation to Iron(III) will result in a lower yield of Iron(III) phosphate.
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Solution: Ensure complete oxidation by using a sufficient amount of an oxidizing agent, such as hydrogen peroxide, and allowing for adequate reaction time.[2]
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Issue 2: Product Impurities
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Question: Our final this compound product contains impurities. How can we identify and eliminate them?
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Answer: Impurities can significantly impact the performance of the final product, especially in applications like battery materials. Common impurities and their sources are:
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Iron Hydroxides (Fe(OH)₃): These can form if the pH of the precipitation reaction is too high.[1]
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Solution: Maintain the pH in the acidic range (typically below 3.5) to prevent the formation of iron hydroxides.[5]
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Unreacted Starting Materials: Insufficient reaction time or improper stoichiometry can lead to the presence of unreacted iron salts or phosphoric acid in the final product.
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Solution: Ensure the correct molar ratios of reactants are used and allow for sufficient reaction time with adequate mixing.
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Contaminants from Raw Materials: Industrial-grade raw materials may contain inherent impurities like Mg²⁺, Mn²⁺, or SO₄²⁻.[6]
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Solution: Use high-purity starting materials whenever possible. If using industrial-grade materials, consider purification steps for the raw materials or the final product.
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Issue 3: Poor Crystallinity or Amorphous Product
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Question: The synthesized this compound is amorphous or has poor crystallinity according to XRD analysis. How can we improve the crystallinity?
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Answer: The crystallinity of the product is influenced by several process parameters:
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Reaction Temperature: Higher temperatures generally favor the formation of a more crystalline product. For instance, in one study, a completely crystalline product was obtained at 60°C, whereas at 40°C, the product was amorphous.[7]
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Solution: Increase the reaction or aging temperature within the optimal range for your process.
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Aging Time: Allowing the precipitate to age in the mother liquor can promote crystal growth and improve crystallinity.
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Solution: Introduce an aging step after precipitation, holding the mixture at a constant temperature for a defined period with gentle stirring.
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pH Control: The pH can influence the crystalline phase of the product.[3]
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Solution: Precisely control the pH during precipitation and aging to favor the desired crystalline polymorph.
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Issue 4: Inconsistent Particle Size and Morphology
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Question: We are observing a wide particle size distribution and irregular morphology in our scaled-up batches. How can we achieve better control over these properties?
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Answer: Controlling particle size and morphology is crucial for many applications. Key factors include:
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Stirring Speed: The agitation rate affects the mixing of reactants and the nucleation and growth of particles.
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Solution: Optimize the stirring speed to achieve a balance between uniform mixing and avoiding excessive particle breakage. A stirring speed of around 800 rpm has been reported as effective in some precipitation processes.[2]
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Reactant Concentration and Addition Rate: High supersaturation, caused by high reactant concentrations or rapid addition, can lead to rapid nucleation and the formation of many small particles that may agglomerate.
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Solution: Control the rate of addition of reactants to maintain a moderate level of supersaturation. Lowering the concentration of reactants can also favor the growth of larger, more uniform crystals.
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Temperature: Temperature affects both nucleation and growth rates. Increasing the aging temperature can lead to a decrease in the size of spherical particles.[8]
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Solution: Precisely control the temperature during both the precipitation and any subsequent aging steps.
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Use of Additives: Surfactants can be used to control the morphology of the particles.
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Solution: Investigate the use of structure-directing agents or surfactants if specific morphologies are required.
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Issue 5: Difficulties in Filtration and Drying
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Question: The filtration of the this compound precipitate is very slow, and the filter cake is difficult to handle. What can be done to improve this?
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Answer: Filtration and drying issues are often related to the physical properties of the precipitate.
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Small Particle Size and Amorphous Nature: Fine, amorphous particles can clog the filter medium and lead to slow filtration rates and a dense, wet cake.
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Solution: Optimize the synthesis conditions to produce larger, more crystalline particles as described in the sections above. This will create a more porous filter cake that is easier to dewater.
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Inefficient Washing: Inadequate washing can leave impurities in the filter cake, which can affect its properties and downstream processing.
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Solution: Ensure thorough washing of the filter cake with an appropriate solvent (usually deionized water) to remove residual reactants and byproducts.
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Drying Temperature: The drying temperature must be carefully controlled to remove water without causing unwanted phase changes. FePO₄·2H₂O can be fully dehydrated at temperatures above 184°C.[9][10]
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Solution: Use a controlled drying process, for example, at 80°C for 12 hours, to obtain the dihydrate form.[7] Higher temperatures will lead to the formation of anhydrous FePO₄.
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Frequently Asked Questions (FAQs)
1. What is the ideal pH for the precipitation of this compound?
The optimal pH is generally in the acidic range, typically between 1.5 and 2.5.[1][2] However, the exact pH can vary depending on the specific reactants and desired product characteristics. It is crucial to avoid pH values above 3.5 to 4.5, as this can lead to the co-precipitation of iron hydroxide (B78521) impurities.[1][5]
2. How does temperature affect the properties of the synthesized this compound?
Temperature has a significant impact on crystallinity and particle size. Lower temperatures (e.g., 40°C) may result in an amorphous product with smaller, agglomerated particles.[7] Increasing the temperature (e.g., to 60°C) can promote the formation of a fully crystalline product with a more defined morphology.[7] However, excessively high temperatures can lead to the formation of numerous small crystallites.[7]
3. What are the common analytical techniques used to characterize this compound?
The most common techniques are:
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X-ray Diffraction (XRD): To determine the crystalline phase, purity, and degree of crystallinity.
-
Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the product.
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Particle Size Analysis (e.g., Laser Diffraction): To obtain a quantitative measurement of the particle size distribution.
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Thermogravimetric Analysis (TGA): To determine the water of hydration content and thermal stability.
4. Can Iron(II) salts be used as a starting material?
Yes, Iron(II) salts such as ferrous sulfate (B86663) (FeSO₄·7H₂O) are commonly used. However, an oxidation step is required to convert the Iron(II) to Iron(III) before precipitation. Hydrogen peroxide (H₂O₂) is a frequently used oxidizing agent for this purpose.[2][11]
5. How can the hydration state of the final product be controlled?
The hydration state is primarily controlled by the drying conditions. To obtain the dihydrate form (FePO₄·2H₂O), drying is typically carried out at a moderate temperature, for example, 80°C for 12 hours.[7] Higher temperatures will lead to the loss of water molecules and the formation of anhydrous FePO₄.[9][10]
Data Presentation
Table 1: Effect of Temperature on Crystallinity and Particle Size
| Temperature (°C) | Crystallinity | Average Particle Size (µm) | Morphology |
| 40 | Amorphous | 1.8 | Fragmented irregular flakes with severe agglomeration |
| 50 | Crystalline & Amorphous | 9 | Tends to be relatively spherical |
| 60 | Completely Crystalline | - | - |
| 70 | Crystalline | Primary: 0.45, Secondary: 0.135 | Uneven particle size distribution |
Data synthesized from a study on anodic oxidation synthesis.[7]
Table 2: Optimized Precipitation Reaction Parameters
| Parameter | Optimized Value | Reference |
| Reaction Temperature | 80°C | [2] |
| Stirring Speed | 800 r/min | [2] |
| pH | 2 | [2] |
| Drying Time | 12 hours | [2] |
| Reactant Concentration | 1.0 mol/L | [2] |
Experimental Protocols
1. X-Ray Diffraction (XRD) Analysis
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Objective: To identify the crystalline phase and assess the purity of the synthesized this compound.
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Methodology:
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Ensure the sample is a fine, dry powder. If necessary, gently grind the sample in an agate mortar.
-
Mount the powdered sample onto a sample holder, ensuring a flat, even surface.
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Place the sample holder into the X-ray diffractometer.
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Set the instrument parameters. A typical setup might use Cu Kα radiation (λ = 0.154 nm) and a scan rate of 4°/min over a 2θ range of 10-80°.[11][12]
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Initiate the scan and collect the diffraction pattern.
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Analyze the resulting diffractogram by comparing the peak positions and intensities to standard reference patterns for different phases of Iron(III) phosphate (e.g., from the JCPDS database).
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2. Scanning Electron Microscopy (SEM) Imaging
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Objective: To visualize the morphology and particle size of the this compound powder.
-
Methodology:
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Mount a small amount of the dry powder sample onto an SEM stub using double-sided carbon tape.
-
Gently blow off any excess loose powder with compressed air to prevent contamination of the SEM chamber.
-
For non-conductive samples like this compound, coat the sample with a thin layer of a conductive material (e.g., gold or carbon) using a sputter coater. This prevents charging effects during imaging.
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Introduce the coated sample into the SEM chamber and evacuate to high vacuum.
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Apply an appropriate accelerating voltage and adjust the focus and stigma to obtain a clear image.
-
Capture images at various magnifications to observe the overall morphology and individual particle details.
-
3. Laser Diffraction Particle Size Analysis
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Objective: To determine the particle size distribution of the this compound powder.
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Methodology:
-
Select an appropriate dispersant (liquid or gas) in which the sample does not dissolve or agglomerate. For dry powder analysis, a gentle air stream can be used. For wet analysis, deionized water with a surfactant may be suitable.
-
Disperse a small amount of the sample in the chosen dispersant to create a homogeneous suspension. Sonication may be used to break up agglomerates.
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Introduce the dispersed sample into the laser diffraction instrument.
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The instrument will pass a laser beam through the sample, and detectors will measure the angular distribution of the scattered light.
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The instrument's software will use a theoretical model (e.g., Mie or Fraunhofer theory) to calculate the particle size distribution from the scattering pattern.
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The results are typically presented as a histogram or cumulative distribution curve, with parameters such as D10, D50 (median), and D90 reported.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for common issues in this compound production.
Caption: Logical relationships for controlling particle size and morphology.
References
- 1. ccspublishing.org.cn [ccspublishing.org.cn]
- 2. researchgate.net [researchgate.net]
- 3. Phase-controlled synthesis of iron phosphates via phosphation of β-FeOOH nanorods - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of impurities in FePO4 raw materials on the performance of LiFePO4 cathode materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Control on size and adsorptive properties of spherical ferric phosphate particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of Micro–Nano-Structured FePO4·2H2O for LiFePO4 Cathode Materials by the Turbulent Flow Cycle Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
reducing the thermal decomposition temperature of Iron(III) phosphate dihydrate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the thermal decomposition of Iron(III) Phosphate (B84403) Dihydrate (FePO₄·2H₂O).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the thermal analysis of Iron(III) Phosphate Dihydrate.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete Decomposition (Residual Water) | 1. Final temperature is too low.2. Heating rate is too high.3. Sample mass is too large. | 1. Extend the final temperature of your thermal program to at least 400°C.2. Use a slower heating rate (e.g., 5 K/min) to ensure complete heat transfer.3. Reduce the sample mass to 5-10 mg to minimize thermal lag. |
| Variability in Decomposition Temperatures | 1. Inconsistent atmospheric conditions within the instrument.2. Different sample packing in the crucible.3. Variation in the particle size of the FePO₄·2H₂O. | 1. Ensure a consistent purge gas flow rate (e.g., 20-50 mL/min) and allow the system to stabilize before starting the experiment.2. Gently tap the crucible after loading the sample to ensure consistent packing.3. Be aware that smaller particle sizes may lead to slightly lower decomposition temperatures.[1] |
| Unexpected Peaks in TGA/DTA Curve | 1. Presence of impurities in the sample.2. Reaction with the crucible material.3. Phase transitions of anhydrous FePO₄. | 1. Verify the purity of your this compound.2. Use an inert crucible material such as alumina (B75360) or platinum.3. Note that an exothermic peak around 600°C can be attributed to the crystallization of amorphous FePO₄.[2] |
| Lower than Expected Decomposition Temperature | 1. Presence of a reducing agent in the sample mixture. | 1. If your sample is a mixture, be aware that reducing agents can lower the decomposition temperature of the resulting iron phosphate compounds. For instance, metallic iron can act as a reducing agent in a process known as ferrothermal reduction.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal decomposition pathway for this compound?
A1: The thermal decomposition of this compound typically occurs in two main stages, corresponding to the sequential loss of its two water molecules to form anhydrous Iron(III) Phosphate.[4]
Q2: At what temperatures should I expect to see the decomposition of this compound?
A2: The first molecule of water is generally lost between approximately 130°C and 162°C. The second water molecule is lost over a broader range, typically from 162°C up to 400°C.[4]
Q3: How can I reduce the thermal decomposition temperature of this compound?
A3: While reducing the initial dehydration temperature is challenging, the subsequent decomposition of the resulting anhydrous iron phosphate can be influenced. The presence of reducing agents like metallic iron or carbon can lead to reactions at lower temperatures than the decomposition of pure FePO₄. For example, in the presence of metallic iron, FePO₄ can be reduced to Fe₃(PO₄)₂, which then decomposes at around 600°C.[3]
Q4: Does particle size affect the thermal decomposition of this compound?
A4: Yes, particle size can influence the thermal decomposition. Smaller particle sizes generally have a larger surface area, which can facilitate heat transfer and potentially lead to slightly lower decomposition temperatures.[1][5]
Q5: What are the expected mass losses during the thermal decomposition of this compound?
A5: The theoretical mass loss for each of the two water molecules is approximately 9.6%. You should observe a total mass loss of around 19.2% upon complete dehydration to anhydrous FePO₄.
Quantitative Data Summary
The following table summarizes the key quantitative data for the thermal decomposition of this compound based on Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Corresponding Event |
| Stage 1 | ~130 - 162 | ~9.4% | Loss of the first water molecule (FePO₄·2H₂O → FePO₄·H₂O + H₂O)[4] |
| Stage 2 | ~162 - 400 | ~9.4% | Loss of the second water molecule (FePO₄·H₂O → FePO₄ + H₂O)[4] |
| Crystallization | ~485 - 600 | - | Exothermic crystallization of amorphous anhydrous FePO₄[2] |
Note: These values are approximate and can vary with experimental conditions such as heating rate and atmosphere.
Experimental Protocols
Protocol: Thermal Analysis of this compound using TGA/DTA
Objective: To determine the thermal stability and decomposition profile of this compound.
Materials:
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This compound (FePO₄·2H₂O) sample
-
TGA/DTA instrument
-
Alumina or platinum crucibles
-
Inert gas (e.g., Nitrogen or Argon) or Air for purging
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a tared TGA crucible.[4]
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the instrument's furnace.
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Purge the furnace with the desired gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes before the experiment to establish a stable atmosphere.[4]
-
-
Thermal Program:
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Initial Isotherm: Hold the temperature at 30°C for 10 minutes to allow for thermal equilibration.
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Dynamic Heating: Heat the sample from 30°C to 800°C at a constant heating rate of 10 K/min.[4]
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Final Isotherm: Hold the temperature at 800°C for 5 minutes to ensure all reactions are complete.
-
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Data Collection: Continuously record the sample mass (TGA) and the temperature difference between the sample and reference (DTA) as a function of temperature.
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Data Analysis: Analyze the resulting TGA and DTA curves to identify the temperatures of decomposition events and the corresponding mass losses.
Visualizations
Caption: Experimental workflow for the thermal analysis of this compound.
Caption: Simplified thermal decomposition pathway of this compound.
References
Technical Support Center: Morphology Control of Iron(III) Phosphate Dihydrate for Catalytic Applications
Welcome to the technical support center for the synthesis and application of iron(III) phosphate (B84403) dihydrate (FePO₄·2H₂O) as a catalyst. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimental procedures.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing iron(III) phosphate dihydrate with controlled morphology?
A1: Common synthesis methods include co-precipitation, hydrothermal/solvothermal synthesis, and anodic oxidation.[1][2][3] The choice of method significantly impacts the resulting morphology, such as nanoplates, flower-like structures, or spherical particles.[1][4]
Q2: How does the morphology of FePO₄·2H₂O affect its catalytic performance?
A2: The morphology, including particle size and surface area, plays a crucial role in catalytic activity. For instance, different morphologies can expose different crystal facets, influencing reactant adsorption and reaction pathways. Smaller, more uniform particles generally offer a higher surface area, leading to enhanced catalytic performance.[2]
Q3: What is the importance of controlling the pH during synthesis?
A3: The pH of the reaction solution is a critical parameter that influences both the crystal phase and morphology of the final product.[5] For example, co-precipitation synthesis often requires a pH between 3 and 4 to produce amorphous FePO₄ particles with a regular shape.[4] Deviations from the optimal pH can lead to the formation of impurities or undesirable morphologies.[6]
Q4: Can surfactants be used to control the morphology?
A4: Yes, surfactants like cetyltrimethylammonium bromide (CTAB) can effectively modulate the morphology of FePO₄·2H₂O.[7][8] Surfactants act as templating agents, directing the growth of the crystals to achieve specific shapes and sizes, such as nanoplates.[4]
Q5: What are the typical characterization techniques for FePO₄·2H₂O?
A5: Standard characterization techniques include:
-
X-ray Diffraction (XRD): To determine the crystal phase and purity.[2][9]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and particle size.[9][10]
-
Thermogravimetric Analysis (TGA): To determine the water content and thermal stability.[9][10]
-
Brunauer-Emmett-Teller (BET) analysis: To measure the specific surface area.[3]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and application of this compound catalysts.
Problem 1: Undesirable or Inconsistent Morphology
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Irregular particle shapes, wide size distribution. | - Incorrect pH of the reaction mixture.[5] - Inconsistent reaction temperature.[2] - Inefficient stirring.[6] | - Precisely control the pH using a calibrated pH meter. The ideal pH is often around 2-3.[1][6] - Use a temperature-controlled water or oil bath to maintain a stable reaction temperature.[2] - Ensure vigorous and consistent stirring (e.g., 800 rpm) throughout the synthesis.[6] |
| Agglomeration of particles. | - High reaction temperature leading to increased ion collision rates.[2] - High concentration of reactants. | - Optimize the reaction temperature; excessive heat can promote agglomeration.[2] - Experiment with lower reactant concentrations. |
| Formation of incorrect crystal phase (e.g., monoclinic instead of orthorhombic). | - The pH of the treatment solution was not optimal.[5] - The reaction time was insufficient for the desired phase transformation.[5] | - Adjust the pH to favor the desired crystal phase. Acidic conditions are generally required.[5] - Increase the reaction or aging time to allow for complete phase transformation.[11] |
Problem 2: Low Catalytic Activity or Poor Performance
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Lower than expected conversion or yield. | - Low surface area of the catalyst. - Presence of impurities in the final product.[6] | - Modify the synthesis protocol to produce smaller particles or a more porous structure, potentially by using a surfactant.[8] - Ensure thorough washing of the precipitate to remove any unreacted precursors or by-products. |
| Catalyst deactivation over time. | - Changes in the catalyst structure or morphology during the reaction. - Leaching of the active species. | - Characterize the used catalyst (e.g., with XRD, SEM) to check for structural changes. - Consider post-synthesis treatments, such as calcination at an optimal temperature, to improve stability.[12] |
Problem 3: Issues with Product Purity and Composition
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Presence of impurity phases in XRD analysis. | - Incomplete reaction. - Incorrect Fe:P molar ratio in the precursors.[9] - pH out of the optimal range.[6] | - Increase the reaction time or temperature. - Ensure the correct stoichiometric ratio of iron and phosphate sources.[9] - Carefully control the pH throughout the synthesis.[6] |
| Incorrect water content confirmed by TGA. | - Inadequate drying of the final product.[9] - Dehydration during storage. | - Dry the product at a controlled temperature (e.g., 80-120°C) for a sufficient duration (e.g., 12 hours).[2][9] - Store the final product in a desiccator to prevent moisture loss or absorption. |
III. Experimental Protocols
A. Hydrothermal Synthesis of Flower-like FePO₄·2H₂O
This protocol is adapted from a facile hydrothermal process to synthesize FePO₄·2H₂O with a flower-like microstructure.[1]
Materials:
-
Ferric chloride (FeCl₃)
-
Phosphoric acid (H₃PO₄)
-
Deionized water
Procedure:
-
Prepare aqueous solutions of FeCl₃ and H₃PO₄ with the desired concentrations.
-
Mix the solutions in a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to the desired reaction temperature (e.g., 120-180°C) for a specific duration (e.g., 6-24 hours). The reaction time and reactant concentrations can be varied to control the morphology.[1]
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product several times with deionized water and ethanol (B145695) to remove any unreacted ions.
-
Dry the final product in an oven at a controlled temperature (e.g., 60-80°C) for several hours.
B. Co-precipitation Synthesis of FePO₄·2H₂O
This protocol describes a typical co-precipitation method.
Materials:
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O) or another iron salt
-
Ammonium dihydrogen phosphate (NH₄H₂PO₄) or another phosphate source
-
Hydrogen peroxide (H₂O₂) as an oxidizing agent
-
Ammonia (B1221849) solution (NH₃·H₂O) for pH adjustment
-
Deionized water
Procedure:
-
Dissolve equimolar amounts of the iron salt and phosphate source in deionized water.[1]
-
Add H₂O₂ to the solution to oxidize Fe²⁺ to Fe³⁺.[6]
-
Adjust the pH of the solution to the desired value (typically around 2-3) by slowly adding ammonia solution while stirring vigorously.[1][6]
-
Maintain the reaction at a specific temperature (e.g., 80°C) with constant stirring (e.g., 800 rpm) for a set period (e.g., several hours).[6]
-
Age the resulting precipitate in the solution for a defined time.
-
Collect the precipitate by filtration.
-
Wash the product thoroughly with deionized water.
-
Dry the product in an oven at a suitable temperature (e.g., 80°C) for a specified time (e.g., 12 hours).[6]
IV. Data Presentation
Table 1: Influence of Synthesis Parameters on FePO₄·2H₂O Morphology
| Synthesis Method | Parameter Varied | Effect on Morphology | Reference |
| Hydrothermal | Reactant Concentration | Higher concentrations can lead to the formation of flower-like structures from microspheres. | [1] |
| Hydrothermal | Reaction Time | Longer reaction times can influence the size and surface smoothness of particles.[1] | [1] |
| Co-precipitation | pH | A pH of 3 is reported to be ideal for well-shaped spherical agglomerates.[1] | [1] |
| Anodic Oxidation | Surfactant (CTAB) | Addition of CTAB effectively modulates the morphology and can reduce particle size. | [2] |
| Anodic Oxidation | Temperature | Excessive temperature can cause uneven particle size distribution and agglomeration. | [2][7] |
V. Visualizations
Experimental Workflow for Morphology Control
Caption: A generalized workflow for the synthesis and characterization of FePO₄·2H₂O with morphology control.
Troubleshooting Logic for Undesirable Morphology
Caption: A decision-making diagram for troubleshooting common morphology issues in FePO₄·2H₂O synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Process Optimization for the Preparation of the Lithium Iron Phosphate Precursor FePO4·2H2O by Anodic Oxidation Method [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phase-controlled synthesis of iron phosphates via phosphation of β-FeOOH nanorods - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Process Optimization for the Preparation of the Lithium Iron Phosphate Precursor FePO4·2H2O by Anodic Oxidation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation of Micro–Nano-Structured FePO4·2H2O for LiFePO4 Cathode Materials by the Turbulent Flow Cycle Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Study of Strengite and Metastrengite: Polymorphs of Hydrated Iron(III) Phosphate
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct characteristics of strengite and metastrengite, the two known polymorphs of iron(III) phosphate (B84403) dihydrate (FePO₄·2H₂O).
This guide provides a detailed comparison of the crystallographic, physical, and optical properties of strengite and metastrengite. It includes experimental protocols for their synthesis and characterization, facilitating further research and application in various scientific fields.
Structural and Property Comparison
Strengite and metastrengite, while chemically identical, exhibit distinct structural arrangements that lead to differences in their physical and optical properties. Strengite crystallizes in the orthorhombic system, whereas metastrengite (also known as phosphosiderite) adopts a monoclinic structure.[1] This fundamental difference in crystal lattice is primarily attributed to a variation in the "tilt" of the phosphate (PO₄) tetrahedra relative to the iron-centered octahedra within the crystal structures.[2]
The following table summarizes the key quantitative data for the two polymorphs:
| Property | Strengite | Metastrengite (Phosphosiderite) |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pcab | P2₁/n |
| Unit Cell Parameters | a = 10.122 Å, b = 9.886 Å, c = 8.723 Å | a = 5.329 Å, b = 9.798 Å, c = 8.712 Å, β = 90.51° |
| Calculated Density | 2.84 g/cm³ | 2.72 g/cm³ |
| Measured Density | 2.84 - 2.87 g/cm³ | 2.74 - 2.76 g/cm³[1][3] |
| Mohs Hardness | 3.5 - 4 | 3.5 - 4[1] |
| Color | Colorless, pale violet, deep violet, red, carmine (B74029) red, greenish white | Purple to reddish violet, rose-red, peachy-pink, brownish yellow, moss-green, colorless[1] |
| Luster | Vitreous | Vitreous, Resinous[1] |
| Optical Properties | Biaxial (+) | Biaxial (-)[1] |
| Refractive Indices | nα = 1.697 - 1.708, nβ = 1.708 - 1.719, nγ = 1.741 - 1.745 | nα = 1.692 - 1.703, nβ = 1.725 - 1.728, nγ = 1.738 - 1.739[1] |
| Birefringence | 0.044 | 0.046[1] |
| 2V Angle | 72° - 88° | 62° - 66° (measured), 62° (calculated)[1] |
Polymorphic Relationship and Synthesis
Strengite and metastrengite are dimorphs, meaning they have the same chemical formula but different crystal structures. Their formation can be influenced by the specific synthesis conditions. Both can be synthesized through aqueous precipitation methods.
Caption: Relationship between precursors and the strengite and metastrengite polymorphs.
Experimental Protocols
Synthesis of Strengite by Aqueous Precipitation
This protocol describes a general method for the synthesis of strengite.[4]
Materials:
-
Iron(III) salt (e.g., Iron(III) nitrate (B79036) nonahydrate, Fe(NO₃)₃·9H₂O)
-
Phosphoric acid (H₃PO₄) or a soluble phosphate salt (e.g., diammonium hydrogen phosphate, (NH₄)₂HPO₄)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven
Procedure:
-
Prepare an aqueous solution of the iron(III) salt and a separate aqueous solution of the phosphate source.
-
While stirring vigorously, slowly add the phosphate solution to the iron(III) salt solution at room temperature.
-
Monitor the pH of the mixture. A precipitate of FePO₄·2H₂O will begin to form. The final pH will influence the characteristics of the precipitate.
-
Continue stirring the suspension for a set period (e.g., 1-2 hours) to allow for crystal growth and equilibration.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with deionized water to remove any unreacted ions.
-
Dry the purified precipitate in an oven at a low temperature (e.g., 40-60 °C) to avoid dehydration.
Synthesis of Metastrengite (Phosphosiderite)
The synthesis of metastrengite can be achieved under similar precipitation conditions to strengite, with slight variations in precursor concentrations, pH, and temperature potentially favoring the formation of the monoclinic phase. The specific conditions that selectively yield metastrengite over strengite are a subject of ongoing research.
Characterization Techniques
1. Powder X-ray Diffraction (XRD)
Objective: To identify the crystalline phase (strengite or metastrengite) and determine lattice parameters.
Procedure:
-
Sample Preparation: Finely grind a small amount of the dried sample to a homogenous powder using an agate mortar and pestle.[5] This ensures random orientation of the crystallites.
-
Sample Mounting: Mount the powdered sample onto a sample holder. Ensure a flat, smooth surface to minimize errors in diffraction angles.[6]
-
Data Collection: Place the sample holder in the diffractometer. Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and the 2θ scan range (typically from 5° to 70°).
-
Data Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. Compare the obtained peak positions and intensities with standard diffraction patterns from databases (e.g., ICDD) for strengite and metastrengite to confirm the phase identity.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups (e.g., PO₄, H₂O) present in the samples.
Procedure:
-
Sample Preparation (KBr Pellet Method): Mix a small amount of the finely ground sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) powder.[7] Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Collection: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Analyze the positions and shapes of the absorption bands. The spectra of strengite and metastrengite will show characteristic bands corresponding to the vibrational modes of the phosphate tetrahedra and water molecules.
3. Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC)
Objective: To study the thermal stability and dehydration behavior of the hydrated polymorphs.
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a TGA/DSC crucible (e.g., alumina (B75360) or platinum).
-
Data Collection: Place the crucible in the TGA/DSC instrument. Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 800 °C).[8]
-
Data Analysis: The TGA curve will show weight loss as a function of temperature, corresponding to the loss of water molecules. The DSC curve will show endothermic or exothermic peaks associated with phase transitions or decomposition. For FePO₄·2H₂O, an endothermic peak corresponding to the dehydration process is expected.
References
- 1. mindat.org [mindat.org]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. mindat.org [mindat.org]
- 4. esmed.org [esmed.org]
- 5. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Iron(III) Phosphate Dihydrate and Anhydrous Iron(III) Phosphate as Catalysts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the catalytic performance of Iron(III) phosphate (B84403) dihydrate (FePO₄·2H₂O) and anhydrous Iron(III) phosphate (FePO₄). While direct comparative studies under identical reaction conditions are limited in published literature, this document collates available experimental data to offer an objective overview of their respective catalytic applications, performance metrics, and underlying mechanisms.
Executive Summary
Both Iron(III) phosphate dihydrate and its anhydrous form are effective, heterogeneous Lewis acid catalysts utilized in a variety of organic syntheses. The presence of water of hydration in the dihydrate form can significantly influence its catalytic activity and stability in specific reactions. Anhydrous Iron(III) phosphate is a versatile catalyst for the synthesis of various nitrogen-containing heterocyclic compounds. The choice between the dihydrate and anhydrous form is contingent on the specific reaction and desired outcomes.
Comparative Catalytic Performance
The following tables summarize the catalytic performance of this compound and anhydrous Iron(III) phosphate in different organic reactions based on available literature. It is important to note that the data presented is from different studies and not from a direct head-to-head comparison under the same reaction conditions.
Table 1: Catalytic Performance of this compound (FePO₄·2H₂O)
| Reaction Type | Substrates | Product | Catalyst Loading | Reaction Time | Yield (%) | Reference |
| Biginelli Reaction | Aldehydes, β-ketoesters, urea/thiourea | 3,4-dihydropyrimidin-2(1H)-ones/thiones | Not specified | Not specified | Good yields | [1] |
| Oxidative Dehydrogenation | Methyl iso-butarate (MIB) | Methyl methacrylate (B99206) (MMA) | Not specified | Not specified | Not specified | [1] |
Table 2: Catalytic Performance of Anhydrous Iron(III) Phosphate (FePO₄)
| Reaction Type | Substrates | Product | Catalyst Loading | Reaction Time | Yield (%) | Reference |
| Synthesis of 1,5-Benzodiazepines | o-phenylenediamines, ketones | 1,5-benzodiazepines | 10 mol% | 1-3 h | 90-94% | |
| Paal-Knorr Pyrrole Synthesis | Amines, 2,5-hexanedione | N-substituted pyrroles | 10 mol% | 10 h | 88-99% | |
| Chemo selective Acetylation | Alcohols/Phenols, Acetic Anhydride | Acetylated products | 5-10 mol% | 8-15 h | 85-98% | [2] |
Discussion of Catalytic Activity
The available data suggests that both forms of iron(III) phosphate are efficient catalysts for their respective reactions. This compound is noted for its use in the Biginelli reaction, a multi-component reaction of significant importance in medicinal chemistry.
Anhydrous iron(III) phosphate has demonstrated high yields in the synthesis of 1,5-benzodiazepines and N-substituted pyrroles. The catalyst is reusable and can be easily separated from the reaction mixture by simple filtration.
A key point of differentiation arises in reactions where water plays a role. In some oxidative dehydrogenation reactions, the presence of water can enhance catalytic performance by preventing the formation of carbon deposits and aiding in product desorption. In such cases, the dihydrate form may offer an advantage, or the anhydrous form might transform into a hydrated, more active phase during the reaction.
Experimental Protocols
Synthesis of this compound (FePO₄·2H₂O)
Method: Precipitation
-
Prepare an aqueous solution of an iron(III) salt, such as iron(III) chloride (FeCl₃).
-
Prepare an aqueous solution of a phosphate salt, such as sodium phosphate (Na₃PO₄).
-
Slowly add the sodium phosphate solution to the iron(III) chloride solution with constant stirring at a controlled temperature.
-
A precipitate of this compound will form.
-
Filter the precipitate and wash it thoroughly with deionized water to remove any soluble impurities.
-
Dry the resulting solid in an oven at a low temperature (e.g., 80°C) to obtain this compound powder.
Synthesis of Anhydrous Iron(III) Phosphate (FePO₄)
Method: Calcination of Dihydrate
-
Place the synthesized this compound powder in a crucible.
-
Heat the crucible in a furnace to a temperature between 500°C and 800°C in an air atmosphere.[3]
-
Maintain this temperature for a sufficient duration (e.g., 2-8 hours) to ensure complete removal of water of hydration.[3][4]
-
Allow the furnace to cool down to room temperature.
-
The resulting powder will be anhydrous Iron(III) phosphate.
Catalytic Synthesis of 1,5-Benzodiazepines using Anhydrous FePO₄
-
In a round-bottom flask, combine o-phenylenediamine (B120857) (1.0 mmol), a ketone (2.0 mmol), and anhydrous Iron(III) phosphate (10 mol%).
-
Add a suitable solvent, such as ethanol (B145695) (5.0 mL).
-
Reflux the reaction mixture with stirring for the required time (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and separate the catalyst by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 1,5-benzodiazepine derivative.
Visualizations
Experimental Workflow: Synthesis of Catalysts
Caption: Workflow for the synthesis of Iron(III) phosphate catalysts.
Proposed Catalytic Mechanism: Lewis Acid Catalysis
Caption: Generalized Lewis acid catalysis mechanism.
Conclusion
Both this compound and anhydrous Iron(III) phosphate are valuable, cost-effective, and environmentally benign catalysts for various organic transformations. The anhydrous form has been shown to be highly effective in the synthesis of N-heterocycles, demonstrating good to excellent yields and reusability. The dihydrate form is a recognized catalyst for the Biginelli reaction and may offer advantages in reactions where the presence of water is beneficial. The selection of the appropriate catalyst should be based on the specific requirements of the chemical transformation, including the nature of the reactants and the desired product characteristics. Further research involving direct, quantitative comparisons of these two catalytic forms under identical reaction conditions would be highly beneficial to the scientific community.
References
performance comparison of different phosphate binders for water treatment
For Researchers, Scientists, and Drug Development Professionals
The escalating issue of eutrophication in water bodies, driven by excessive phosphate (B84403) concentrations, necessitates the development and optimization of effective phosphate removal technologies. Phosphate binders, materials designed to sequester phosphate ions from aqueous solutions, represent a cornerstone of water treatment strategies. This guide provides a comprehensive performance comparison of various phosphate binders, supported by experimental data, to aid researchers and professionals in the selection and development of optimal solutions for phosphate remediation.
Performance Comparison of Phosphate Binders
The efficacy of a phosphate binder is determined by several key performance indicators, including its phosphate binding capacity, adsorption kinetics, and its performance across a range of environmental conditions such as pH. The following table summarizes the quantitative performance of different classes of phosphate binders based on available literature.
| Binder Type | Specific Binder Example | Phosphate Binding Capacity (mg/g) | Optimal pH Range | Key Advantages | Key Disadvantages |
| Lanthanum-Based | Lanthanum Carbonate | ~43.3 - 156[1] | Wide range, effective at both acidic and neutral pH[2][3] | High binding affinity and selectivity for phosphate.[2][3][4] | Higher cost compared to other binders. |
| Iron-Based | Ferric Citrate, Sucroferric Oxyhydroxide | ~156[1] | Effective over a broad pH range | High binding capacity, some can also supplement iron.[5][6][7] | Potential for iron leakage, can be affected by other ions.[8] |
| Calcium-Based | Calcium Carbonate, Calcium Acetate | Varies significantly with pH and binder type[9] | More effective at lower pH (4-5.5) for carbonate form[9] | Low cost and readily available.[8] | Risk of increasing calcium levels in treated water, lower efficiency at neutral/alkaline pH.[2][3][10] |
| Magnesium-Based | Magnesium Carbonate (often in combination with Calcium Acetate) | Effective in controlling hyperphosphatemia[11][12][13] | More effective at a baseline pH of 6.0.[14] | Can offer an alternative to purely calcium-based binders.[11][12] | Can increase magnesium concentrations in the effluent. |
| Polymer-Based | Sevelamer Carbonate | Varies with pH | More effective at acidic pH[2][3] | Non-calcium, non-aluminum based, does not contribute to mineral load.[10][15] | Higher cost, can bind bile acids, potential for metabolic acidosis.[2][3] |
| Biochar-Based | Animal Manure Biochar | High adsorption capacities for various pollutants[16] | Dependent on feedstock and production conditions | Low-cost, sustainable, utilizes waste products.[16] | Variable performance based on source material and production. |
Experimental Protocols
Accurate and reproducible assessment of phosphate binder performance is critical for comparative studies. The following are detailed methodologies for key experiments.
Batch Phosphate Adsorption Studies
This experiment determines the equilibrium phosphate binding capacity of a binder.
a. Preparation of Phosphate Solutions:
-
A stock solution of 1000 mg/L phosphate is prepared by dissolving a precise amount of potassium dihydrogen phosphate (KH2PO4) or disodium (B8443419) hydrogen phosphate (Na2HPO4) in deionized water.[17]
-
Working solutions of varying initial phosphate concentrations (e.g., 10, 20, 50, 100, 200 mg/L) are prepared by diluting the stock solution.
b. Adsorption Experiment:
-
A fixed mass of the phosphate binder (e.g., 0.1 g) is added to a series of flasks, each containing a known volume (e.g., 100 mL) of the phosphate solutions with different initial concentrations.
-
The flasks are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
Control samples containing only the phosphate solution (without the binder) are also prepared to account for any potential phosphate loss due to factors other than adsorption.
c. Analysis:
-
After agitation, the solutions are filtered (e.g., using a 0.45 µm syringe filter) to separate the binder.
-
The residual phosphate concentration in the filtrate is determined using a suitable analytical method, such as the molybdenum blue method with a UV-Vis spectrophotometer.[17]
-
The amount of phosphate adsorbed per unit mass of the binder (qe, in mg/g) is calculated using the following equation: qe = (C0 - Ce) * V / m where:
-
C0 is the initial phosphate concentration (mg/L)
-
Ce is the equilibrium phosphate concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the binder (g)
-
d. Isotherm Modeling:
-
The obtained data (qe vs. Ce) are fitted to adsorption isotherm models, such as the Langmuir and Freundlich models, to determine the maximum adsorption capacity and other adsorption parameters. The Langmuir model is often used to describe monolayer adsorption.[1]
Adsorption Kinetics Studies
This experiment investigates the rate at which a binder adsorbs phosphate.
a. Experimental Setup:
-
A known mass of the binder is added to a phosphate solution of a specific initial concentration and volume.
-
The mixture is continuously agitated at a constant temperature.
b. Sampling and Analysis:
-
Aliquots of the solution are withdrawn at different time intervals (e.g., 5, 10, 20, 30, 60, 120 minutes).
-
The samples are immediately filtered, and the phosphate concentration is measured.
c. Kinetic Modeling:
-
The amount of phosphate adsorbed at time t (qt, in mg/g) is calculated.
-
The data are then fitted to kinetic models, such as the pseudo-first-order and pseudo-second-order models, to determine the rate constants and understand the adsorption mechanism.
Effect of pH on Phosphate Adsorption
This experiment evaluates the binder's performance under different pH conditions.
a. pH Adjustment:
-
A series of phosphate solutions with the same initial concentration are prepared.
-
The pH of each solution is adjusted to a desired value (e.g., 3, 5, 7, 9, 11) using dilute solutions of HCl or NaOH.[18]
b. Adsorption Experiment:
-
A fixed amount of the binder is added to each pH-adjusted solution.
-
The batch adsorption experiment is then carried out as described in Protocol 1.
c. Analysis:
-
The equilibrium phosphate binding capacity is determined for each pH value to identify the optimal pH range for the binder.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocols described above for evaluating the performance of phosphate binders.
Caption: Experimental workflow for phosphate binder performance evaluation.
References
- 1. Nanoporous sorbent material as an oral phosphate binder and for aqueous phosphate, chromate, and arsenate removal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative review of the efficacy and safety of established phosphate binders: calcium, sevelamer, and lanthanum carbonate. | Read by QxMD [read.qxmd.com]
- 3. A comparative review of the efficacy and safety of established phosphate binders: calcium, sevelamer, and lanthanum carbonate. | Sigma-Aldrich [merckmillipore.com]
- 4. mdpi.com [mdpi.com]
- 5. Iron-based phosphate binders: do they offer advantages over currently available phosphate binders? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Iron-Based Phosphate Binder in the Treatment of Hyperphosphatemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US4870105A - Phosphorus binder - Google Patents [patents.google.com]
- 10. US6083495A - Method of making phosphate-binding polymers for oral administration - Google Patents [patents.google.com]
- 11. Effect of a magnesium-based phosphate binder on medial calcification in a rat model of uremia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Magnesium Based Phosphate Binder Reduces Vascular Calcification without Affecting Bone in Chronic Renal Failure Rats | PLOS One [journals.plos.org]
- 13. Effect of a magnesium-based phosphate binder on medial calcification in a rat model of uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phosphate binder - Wikipedia [en.wikipedia.org]
- 16. miragenews.com [miragenews.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Validating Iron(III) Phosphate Dihydrate Crystal Phases: A Comparative Guide to Rietveld Refinement
For researchers, scientists, and drug development professionals, accurate characterization of crystalline phases is paramount. This guide provides a comparative overview of Rietveld refinement for validating the crystal phase of Iron(III) phosphate (B84403) dihydrate (FePO₄·2H₂O), a compound of interest in various fields. We will explore two common synthesis methods—hydrothermal and precipitation—and detail the subsequent crystallographic analysis using Rietveld refinement.
Iron(III) phosphate dihydrate can exist in different crystalline forms, known as polymorphs, with the monoclinic and orthorhombic structures being of significant interest. The synthesis method employed plays a crucial role in determining the resulting crystal phase and morphology. Validating the precise crystal structure is essential for understanding the material's properties and ensuring its suitability for specific applications. Rietveld refinement of powder X-ray diffraction (XRD) data is a powerful technique for this purpose, allowing for the determination of lattice parameters, atomic positions, and quantitative phase analysis.
Comparison of Rietveld Refinement for Hydrothermally and Precipitation Synthesized FePO₄·2H₂O
This section compares the Rietveld refinement of this compound synthesized via two distinct methods. The data presented is a synthesis of typical results found in the literature for such preparations.
| Parameter | Hydrothermal Synthesis | Precipitation Method |
| Predominant Crystal Phase | Orthorhombic | Monoclinic |
| Typical Morphology | Flower-like microstructures | Irregular agglomerates |
| Space Group | Pbca | P2₁/c |
| Lattice Parameters (Å) | a ≈ 9.9, b ≈ 10.1, c ≈ 8.7 | a ≈ 5.5, b ≈ 10.4, c ≈ 9.0, β ≈ 91.9° |
| Goodness of Fit (χ²) | Typically < 1.5 | Typically < 2.0 |
| R-factors (Rwp, Rp) | Rwp ≈ 8-12%, Rp ≈ 6-9% | Rwp ≈ 10-15%, Rp ≈ 7-11% |
Note: The specific lattice parameters and refinement statistics can vary based on the precise experimental conditions.
Experimental Protocols
Synthesis of this compound
1. Hydrothermal Synthesis of Orthorhombic FePO₄·2H₂O:
A facile hydrothermal process is often employed to synthesize FePO₄·2H₂O with a flower-like microstructure.[1]
-
Precursors: Iron(III) chloride (FeCl₃) and phosphoric acid (H₃PO₄) are typically used as iron and phosphorus sources, respectively.
-
Procedure:
-
Aqueous solutions of FeCl₃ and H₃PO₄ are mixed in a stoichiometric ratio.
-
The pH of the resulting solution is adjusted, often using a base like sodium hydroxide (B78521) (NaOH), to initiate precipitation.
-
The precursor suspension is transferred to a Teflon-lined stainless-steel autoclave.
-
The autoclave is sealed and heated to a specific temperature (e.g., 120-180 °C) for a defined period (e.g., 12-24 hours).
-
After the reaction, the autoclave is allowed to cool to room temperature naturally.
-
The resulting precipitate is collected by filtration, washed several times with deionized water and ethanol, and dried in an oven at a low temperature (e.g., 60 °C).
-
2. Synthesis by Precipitation of Monoclinic FePO₄·2H₂O:
The precipitation method offers a straightforward route to synthesize this compound, often resulting in the monoclinic phase.[2]
-
Precursors: Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O), phosphoric acid (H₃PO₄), and an oxidizing agent like hydrogen peroxide (H₂O₂).
-
Procedure:
-
An aqueous solution of FeSO₄·7H₂O and H₃PO₄ is prepared.
-
H₂O₂ is added to the solution to oxidize Fe²⁺ to Fe³⁺.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 80-95 °C) for a specific duration. During this time, a phase transformation from an initial amorphous precipitate to crystalline monoclinic FePO₄·2H₂O occurs.[2]
-
The precipitate is then filtered, washed thoroughly with deionized water, and dried.
-
Rietveld Refinement Protocol
The following outlines a general workflow for performing Rietveld refinement on the synthesized FePO₄·2H₂O powders.
-
Data Collection:
-
Powder X-ray diffraction (XRD) patterns are collected using a diffractometer, typically with Cu Kα radiation.
-
Data is collected over a wide 2θ range (e.g., 10-80°) with a small step size (e.g., 0.02°) and sufficient counting time to ensure good statistics.
-
-
Initial Model Selection:
-
An initial crystallographic information file (CIF) for the expected phase (orthorhombic or monoclinic FePO₄·2H₂O) is used as the starting model. These can be obtained from crystallographic databases.
-
-
Refinement Strategy:
-
The refinement is typically performed using software such as FullProf, GSAS, or TOPAS.
-
The refinement process is iterative and involves refining the following parameters in a sequential manner:
-
Scale factor and background: The background is modeled using a polynomial function.
-
Unit cell parameters: The lattice constants (a, b, c, and β for monoclinic) are refined.
-
Peak profile parameters: Parameters defining the peak shape (e.g., Gaussian and Lorentzian components of a pseudo-Voigt function) and width are refined to match the experimental data.
-
Atomic coordinates and isotropic displacement parameters: The positions of the Fe, P, O, and H atoms within the unit cell and their thermal vibrations are refined.
-
Preferred orientation (if necessary): A correction for preferred orientation may be applied if the powder sample exhibits non-random crystallite orientation.
-
-
-
Assessment of Fit:
-
The quality of the fit is assessed by examining the difference plot (observed vs. calculated patterns) and the goodness-of-fit indicators (χ²) and R-factors (Rwp, Rp). Lower values indicate a better fit between the model and the experimental data.
-
Visualizing the Rietveld Refinement Workflow
The following diagram illustrates the logical flow of the Rietveld refinement process for validating the crystal phase of this compound.
Caption: Workflow for Rietveld refinement of this compound.
This guide provides a foundational understanding of how Rietveld refinement is applied to validate the crystal phase of this compound synthesized by different methods. For researchers, a thorough understanding of these characterization techniques is essential for advancing the development of materials with tailored properties.
References
A Comparative Guide to LiFePO4 Synthesis: The Impact of Iron(III) Phosphate Precursors on Electrochemical Performance
For researchers and scientists in materials science and energy storage, the choice of precursor is a critical determinant in the synthesis of high-performance Lithium Iron Phosphate (B84403) (LiFePO4) cathode materials. The electrochemical properties of the final LiFePO4 product, including its specific capacity, rate capability, and cycling stability, are intricately linked to the characteristics of the initial Iron(III) phosphate (FePO4) precursor. This guide provides an objective comparison of LiFePO4 synthesized from different FePO4 precursors, supported by experimental data and detailed protocols.
The primary FePO4 precursors utilized in LiFePO4 synthesis can be broadly categorized by their hydration state (anhydrous vs. hydrated) and crystallinity (crystalline vs. amorphous). Each of these precursor types imparts distinct morphological and structural characteristics to the final LiFePO4/C composite, thereby influencing its electrochemical behavior.
The Influence of Precursor Hydration State: Anhydrous vs. Hydrated FePO4
A key consideration in precursor selection is its hydration state. Both anhydrous FePO4 and hydrated FePO4 (FePO4·2H2O) are commonly employed, with each presenting unique advantages and disadvantages.
LiFePO4/C composites synthesized from anhydrous FePO4 often exhibit superior electrochemical performance.[1] Anhydrous precursors with good crystallinity, uniform particle morphology, and a symmetrical size distribution contribute to a final product with high discharge capacity and stable cycling performance.[1] In contrast, the dehydration of hydrated FePO4·2H2O during the synthesis process can sometimes lead to an uneven distribution of the carbon coating on the LiFePO4 surface, which can be detrimental to its electrochemical performance.[1][2]
However, hydrated precursors like FePO4·2H2O are also widely used due to their accessibility and the ability to control their morphology. The particle size of the FePO4·2H2O precursor has a direct correlation with the particle size of the resulting LiFePO4, with smaller precursor particles leading to improved rate capability and cycling stability.[3]
The Role of Precursor Crystallinity: Crystalline vs. Amorphous FePO4
The crystallinity of the FePO4 precursor also plays a significant role. Crystalline FePO4, particularly the trigonal α-quartz phase, is considered an optimal form for the efficient synthesis of high-performance LiFePO4/C composites.[4] LiFePO4 synthesized from crystalline precursors often exhibits excellent discharge capacities at both low and high rates.
Amorphous FePO4 precursors, on the other hand, can be advantageous for achieving high theoretical capacity.[5] The use of amorphous precursors can also influence the morphology of the final LiFePO4/C, with some studies reporting the formation of well-shaped spherical agglomerates.
Comparative Electrochemical Performance
The following tables summarize the quantitative electrochemical data for LiFePO4/C composites synthesized from different FePO4 precursors, as reported in various studies.
Table 1: Comparison of LiFePO4/C from Anhydrous and Hydrated FePO4 Precursors
| Precursor Type | Synthesis Method | Discharge Capacity (0.1C) | Discharge Capacity (High Rate) | Capacity Retention | Reference |
| Anhydrous FePO4 | Solid-State | Not Specified | 106.3 mAh/g at 10C | 99.2% after 200 cycles at 1C | [1][2] |
| Hydrated FePO4·2H2O | Solid-State | 154.4 mAh/g | Not Specified | 99.7% after 30 cycles | [6] |
| Hydrated FePO4·2H2O | Rheological Phase | Not Specified | 135 mAh/g at 5C | 98.9% after 100 cycles at 2C | [3] |
Table 2: Influence of FePO4 Precursor Synthesis Method on LiFePO4/C Performance
| FePO4 Precursor Synthesis | LiFePO4 Synthesis Method | Discharge Capacity (0.2C) | Key Finding | Reference |
| Hydrothermal (nano-flake) | Solid-State | 158.24 mAh/g | Superior uniformity and nanosheet morphology | [7] |
| Chemical Precipitation | Solid-State | Not Specified | Nanoparticle morphology due to aggregation | [7] |
Experimental Protocols
The synthesis of high-quality LiFePO4/C is highly dependent on the experimental methodology. Below are detailed protocols for common synthesis routes using different FePO4 precursors.
Solid-State Synthesis from Anhydrous FePO4
-
Precursor Preparation: Anhydrous FePO4 is mixed with a lithium source (e.g., Li2CO3) and a carbon source (e.g., sucrose) in a stoichiometric ratio.
-
Milling: The mixture is thoroughly ground, often using ball milling, to ensure homogeneity.
-
Sintering: The milled powder is sintered at a high temperature, typically around 700°C, for several hours under an inert atmosphere (e.g., Argon or Nitrogen).[1][2] The carbon source pyrolyzes during this step to form a conductive carbon coating on the LiFePO4 particles.
Solid-State Synthesis from Hydrated FePO4·2H2O
-
Dehydration: The FePO4·2H2O precursor is first dehydrated by heating. The dehydration temperature can influence the properties of the resulting anhydrous FePO4 and the final LiFePO4/C.[4]
-
Mixing and Milling: The dehydrated FePO4 is then mixed with a lithium salt and a carbon source, followed by ball milling.
-
Sintering: The mixture is sintered under an inert atmosphere at temperatures typically ranging from 600°C to 800°C.[8]
Hydrothermal Synthesis of FePO4 Precursor for LiFePO4/C
-
Precursor Synthesis: Nano-flake FePO4 precursors are produced from Fe2O3 and H3PO4 via a hydrothermal method.[7]
-
Mixing: The synthesized FePO4 precursor is mixed with a lithium source and a carbon source.
-
Sintering: The mixture is then subjected to a solid-state reaction at an elevated temperature to form the final LiFePO4/C composite.
Visualization of Experimental Workflow
To illustrate the general process, a logical workflow diagram is provided below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. electrochemsci.org [electrochemsci.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of nano FePO4 precursors and exploration of influencing mechanisms in LiFePO4/C cathode - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. electrochemsci.org [electrochemsci.org]
A Comparative Guide to the Electronic Structure of Iron(III) Phosphate Polymorphs: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
Iron(III) phosphate (B84403) (FePO₄) is a material of significant interest in various fields, including battery technology and catalysis. Its performance in these applications is intrinsically linked to the electronic structure of its different crystalline forms, or polymorphs. Density Functional Theory (T) has emerged as a powerful tool to investigate and compare the electronic properties of these polymorphs at the atomic level. This guide provides an objective comparison of the electronic structures of several FePO₄ polymorphs based on DFT studies, presenting key quantitative data and outlining the computational methodologies employed.
Comparative Electronic Properties of FePO₄ Polymorphs
The electronic structure, particularly the band gap, is a critical parameter that determines the electrical conductivity and optical properties of a material. DFT calculations have been instrumental in predicting these properties for various FePO₄ polymorphs. Due to the presence of strongly correlated d-electrons in iron, standard DFT approaches like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) are often insufficient. The DFT+U method, which includes a Hubbard U parameter to account for on-site Coulombic repulsion, is frequently employed to provide more accurate predictions, especially for the band gap.[1][2]
Below is a summary of the crystal structures and calculated electronic properties of common FePO₄ polymorphs from various DFT studies. It is important to note that the calculated values can vary depending on the specific computational details, such as the exchange-correlation functional and the value of the Hubbard U parameter used.
| Polymorph | Crystal System | Space Group | Computational Method | Calculated Band Gap (eV) |
| Trigonal (α-quartz, berlinite-like) | Trigonal | P3₁21 | GGA+U | ~2.5 (indirect) |
| Orthorhombic (heterosite) | Orthorhombic | Pnma | GGA+U | ~2.7 (indirect) |
| Orthorhombic | Orthorhombic | Pbca | Not specified in results | Not specified in results |
| Monoclinic | Monoclinic | P2₁/n | GGA+U | Not specified in results |
| High-Pressure | Orthorhombic | Cmcm | GGA+U | ~2.8 (indirect) |
The trigonal berlinite-like form is generally considered the most stable polymorph at ambient pressure.[2] The orthorhombic heterosite structure is also commonly studied, particularly in the context of its formation during the delithiation of LiFePO₄ cathodes in lithium-ion batteries.[3] High-pressure polymorphs exhibit different coordination environments for the iron atoms, leading to distinct electronic properties.[2]
Experimental and Computational Protocols
The investigation of the electronic structure of FePO₄ polymorphs typically involves a combination of experimental synthesis and characterization, followed by theoretical calculations to interpret and predict material properties.
Experimental Methods:
Various polymorphs of FePO₄ can be synthesized through different methods, including solid-state reactions, hydrothermal synthesis, and high-pressure techniques.[4] Characterization techniques such as X-ray diffraction (XRD) are essential to confirm the crystal structure and phase purity of the synthesized materials.[3]
Computational Methodology: A Typical DFT Workflow
Ab initio DFT calculations are commonly performed using software packages like the Vienna Ab initio Simulation Package (VASP).[1] The typical workflow for such a study is outlined below and visualized in the accompanying diagram.
-
Structural Optimization: The initial step involves optimizing the crystal structure of each FePO₄ polymorph to determine its ground-state geometry. This is achieved by relaxing the lattice parameters and atomic positions until the forces on the atoms and the stress on the unit cell are minimized.[1]
-
Self-Consistent Field (SCF) Calculation: Following structural optimization, a static self-consistent field calculation is performed. This step determines the electronic ground state of the system by iteratively solving the Kohn-Sham equations until a consistent charge density is obtained.[1]
-
Electronic Structure Analysis: With the ground-state electronic structure determined, post-processing calculations are carried out to analyze the electronic properties. This includes calculating the Density of States (DOS) and the electronic band structure. The band gap, a crucial parameter, is determined from the band structure plot.[1]
Key Computational Parameters:
-
Exchange-Correlation Functional: The choice of the exchange-correlation functional is critical for obtaining accurate results. While GGA functionals (like PBE) are common, the inclusion of a Hubbard U term (GGA+U) is often necessary to correctly describe the insulating nature of FePO₄.[2]
-
Basis Set: Plane-wave basis sets are typically employed in these calculations. A kinetic energy cutoff must be chosen carefully to ensure the convergence of the total energy.[1]
-
k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid of k-points to accurately integrate over the reciprocal space. The density of this grid must also be tested for convergence.[1]
Caption: A typical workflow for a DFT study of Iron(III) phosphate polymorphs.
References
analytical techniques for quantifying impurities in Iron(III) phosphate dihydrate
For researchers, scientists, and drug development professionals, ensuring the purity of Iron(III) phosphate (B84403) dihydrate is paramount for its safe and effective use in pharmaceutical applications. This guide provides a comprehensive comparison of analytical techniques for quantifying both elemental and anionic impurities, complete with experimental data, detailed protocols, and workflow visualizations to aid in method selection and implementation.
Iron(III) phosphate dihydrate (FePO₄·2H₂O), an essential iron source in various pharmaceutical formulations, must adhere to stringent purity standards to prevent patient exposure to potentially toxic contaminants. The United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) have established limits for elemental impurities in drug products. This guide focuses on the analytical methodologies available to ensure compliance with these regulations.
Comparison of Analytical Techniques for Elemental Impurities
The primary techniques for the quantification of elemental impurities are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Atomic Absorption Spectroscopy (AAS). The choice of technique depends on the specific requirements of the analysis, including the expected concentration of the impurities, the number of elements to be analyzed, and the available resources.
| Technique | Principle | Typical Sample Throughput | Relative Cost | Key Advantages | Key Disadvantages |
| ICP-MS | Ionization of atoms in argon plasma followed by mass-to-charge ratio separation and detection. | High (multi-element) | High | Unparalleled sensitivity (ppt to ppq), capable of isotopic analysis, wide elemental coverage.[1][2] | Susceptible to matrix effects, higher operational complexity and cost.[3] |
| ICP-OES | Excitation of atoms in argon plasma and detection of emitted light at element-specific wavelengths. | High (multi-element) | Medium | Robust and less susceptible to matrix effects than ICP-MS, good for a wide range of concentrations (ppb to ppm).[3][4] | Lower sensitivity than ICP-MS.[4] |
| AAS | Measurement of the absorption of light by free atoms in the gaseous state. | Low (single-element) | Low | High specificity for the target element, lower purchase and operational cost.[1][2] | Slower for multi-element analysis, potential for chemical interferences.[5] |
Quantitative Performance Data
The following table summarizes typical performance characteristics of ICP-MS, ICP-OES, and AAS for the analysis of key elemental impurities. It is important to note that these values can vary depending on the specific instrument, matrix, and experimental conditions.
| Element | Technique | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (%RSD) |
| Arsenic (As) | ICP-MS | 0.001 - 0.1 µg/L | 0.003 - 0.3 µg/L | 95 - 105 | < 5 |
| ICP-OES | 1 - 10 µg/L | 3 - 30 µg/L | 90 - 110 | < 10 | |
| AAS (GFAAS) | 0.1 - 1 µg/L | 0.3 - 3 µg/L | 90 - 110 | < 10 | |
| Cadmium (Cd) | ICP-MS | 0.001 - 0.05 µg/L | 0.003 - 0.15 µg/L | 95 - 105 | < 5 |
| ICP-OES | 0.1 - 2 µg/L | 0.3 - 6 µg/L | 90 - 110 | < 10 | |
| AAS (GFAAS) | 0.01 - 0.1 µg/L | 0.03 - 0.3 µg/L | 90 - 110 | < 10 | |
| Lead (Pb) | ICP-MS | 0.005 - 0.1 µg/L | 0.015 - 0.3 µg/L | 95 - 105 | < 5 |
| ICP-OES | 1 - 10 µg/L | 3 - 30 µg/L | 90 - 110 | < 10 | |
| AAS (GFAAS) | 0.1 - 1 µg/L | 0.3 - 3 µg/L | 90 - 110 | < 10 | |
| Mercury (Hg) | ICP-MS | 0.005 - 0.1 µg/L | 0.015 - 0.3 µg/L | 95 - 105 | < 5 |
| ICP-OES | 1 - 20 µg/L | 3 - 60 µg/L | 90 - 110 | < 10 | |
| AAS (CV-AAS) | 0.005 - 0.1 µg/L | 0.015 - 0.3 µg/L | 90 - 110 | < 10 |
Data synthesized from multiple sources, including validation studies for pharmaceuticals and environmental samples.[6][7][8][9]
Comparison of Analytical Techniques for Anionic Impurities
For the quantification of common anionic impurities such as chloride and sulfate (B86663), Ion Chromatography (IC) is the most widely used and effective technique.[10]
| Technique | Principle | Typical Sample Throughput | Relative Cost | Key Advantages | Key Disadvantages |
| Ion Chromatography (IC) | Separation of ions based on their affinity to an ion-exchange resin, followed by conductivity detection. | Medium to High | Medium | High selectivity and sensitivity for a wide range of anions, capable of simultaneous analysis. | Requires a dedicated instrument, potential for matrix interference from high concentrations of other ions.[11] |
Quantitative Performance Data for Ion Chromatography
The following table presents typical performance data for the analysis of chloride and sulfate using Ion Chromatography.
| Anion | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (%RSD) |
| Chloride (Cl⁻) | 0.005 - 0.1 mg/L | 0.015 - 0.3 mg/L | 95 - 105 | < 5 |
| Sulfate (SO₄²⁻) | 0.01 - 0.2 mg/L | 0.03 - 0.6 mg/L | 95 - 105 | < 5 |
Data synthesized from validation studies for pharmaceutical and water samples.[3][12][13]
Experimental Workflows and Methodologies
The following diagrams and protocols outline the typical experimental workflows for the analysis of elemental and anionic impurities in this compound.
Detailed Experimental Protocols
1. Elemental Impurity Analysis via ICP-MS/ICP-OES
This protocol is a general guideline and may require optimization based on the specific instrument and sample characteristics.
-
Sample Preparation (Microwave-Assisted Acid Digestion): [14][15]
-
Accurately weigh approximately 0.1 g of the this compound sample into a clean microwave digestion vessel.
-
Carefully add 5 mL of concentrated nitric acid (HNO₃) and 2 mL of concentrated hydrochloric acid (HCl) to the vessel. The inclusion of HCl is crucial for stabilizing elements like mercury.[14]
-
Seal the vessels and place them in the microwave digestion system.
-
Ramp the temperature to 200°C over 15 minutes and hold for an additional 15 minutes.
-
Allow the vessels to cool to room temperature before opening.
-
Quantitatively transfer the digested sample to a 50 mL volumetric flask and dilute to volume with deionized water.
-
A further dilution may be necessary to bring the analyte concentrations within the linear range of the instrument and to minimize matrix effects, especially for ICP-MS.[15]
-
-
Instrumental Analysis:
-
Prepare a series of calibration standards for the elements of interest in a matrix that matches the diluted sample digest (i.e., containing the same acid concentrations).
-
Prepare a blank solution containing the same acids as the samples.
-
Set up the ICP-MS or ICP-OES instrument according to the manufacturer's recommendations. For ICP-MS, an internal standard solution (e.g., containing Rh, Re, and Tl) should be introduced online to correct for matrix effects and instrumental drift.
-
Aspirate the blank, calibration standards, and samples.
-
For each element, monitor a primary and, if possible, a secondary isotope (for ICP-MS) or emission line (for ICP-OES) to identify and correct for potential interferences.
-
-
Data Analysis:
-
Construct a calibration curve for each element by plotting the instrument response against the concentration of the standards.
-
Determine the concentration of each impurity in the sample solutions from the calibration curve.
-
Calculate the final concentration of the impurity in the original solid sample, taking into account the initial sample weight and all dilution factors.
-
2. Anionic Impurity Analysis via Ion Chromatography
This protocol provides a general procedure for the determination of chloride and sulfate.
-
Sample Preparation:
-
Accurately weigh approximately 0.5 g of the this compound sample into a 50 mL volumetric flask.
-
Add approximately 40 mL of deionized water and sonicate for 10 minutes to dissolve the sample.
-
Dilute to volume with deionized water and mix well.
-
Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial.
-
-
Instrumental Analysis:
-
Set up the ion chromatograph with an appropriate anion-exchange column (e.g., a high-capacity column for samples with high ionic strength) and a suppressed conductivity detector.
-
Prepare a suitable eluent, such as a sodium carbonate/sodium bicarbonate solution.[4]
-
Prepare a series of calibration standards for chloride and sulfate in deionized water.
-
Inject the blank, calibration standards, and sample solutions into the IC system.
-
-
Data Analysis:
-
Construct a calibration curve for each anion by plotting the peak area against the concentration of the standards.
-
Determine the concentration of chloride and sulfate in the sample solutions from the calibration curves.
-
Calculate the final concentration of each anion in the original solid sample, accounting for the initial sample weight and dilution.
-
Logical Relationships in Analytical Method Selection
The choice of analytical technique is guided by the type of impurity and the required sensitivity. The following diagram illustrates the decision-making process.
Conclusion
The quantification of impurities in this compound requires the use of sensitive and specific analytical techniques. For elemental impurities, ICP-MS offers the highest sensitivity, making it ideal for trace and ultratrace analysis to meet stringent regulatory limits. ICP-OES provides a robust and cost-effective alternative for a wide range of elemental impurities, while AAS remains a viable option for the analysis of a limited number of elements. For anionic impurities such as chloride and sulfate, Ion Chromatography is the method of choice due to its high selectivity and sensitivity.
The selection of the most appropriate analytical technique should be based on a thorough risk assessment of the potential impurities, the required detection limits, and the available laboratory resources. The protocols and data presented in this guide provide a solid foundation for the development and validation of analytical methods to ensure the quality and safety of this compound in pharmaceutical applications.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Coupled ion chromatography for the determination of chloride, phosphate and sulphate in concentrated nitric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Atomic Absorption Spectroscopy (AAS) vs. Inductively Coupled Plasma (ICP) Spectroscopy: Which Elemental Analysis Technique Is Right for Your Lab? | Lab Manager [labmanager.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. [Study on the analysis of main and trace elements in phosphate rock by ICP-AES] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. almacgroup.com [almacgroup.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. asdlib.org [asdlib.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. agilent.com [agilent.com]
- 15. chemetrix.co.za [chemetrix.co.za]
A Comparative Thermal Analysis of Hydrated and Anhydrous Iron Phosphates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal properties of hydrated and anhydrous iron(III) phosphate (FePO₄). The information presented is collated from experimental studies to assist in the selection and application of these materials in thermally sensitive processes.
Data Presentation: Quantitative Thermal Analysis
The thermal behavior of iron phosphates is significantly influenced by their hydration state. The following table summarizes the key quantitative data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
| Thermal Event | Hydrated Iron Phosphate (FePO₄·2H₂O) | Anhydrous Iron Phosphate (FePO₄) |
| Initial Decomposition Temperature | ~70°C - 160°C (Dehydration) | Stable up to ~500-600°C |
| Mass Loss (%) | ~19.27% (Theoretical loss of two water molecules)[1][2] | Minimal to no significant mass loss below decomposition temperature |
| Decomposition/Phase Transition | Dehydration occurs in one or two steps, forming anhydrous FePO₄.[3] | Exhibits phase transitions at higher temperatures (e.g., amorphous to crystalline forms around 585°C and 740°C)[4]. |
| Final Product | Anhydrous FePO₄ | Stable crystalline phases of FePO₄ |
Experimental Protocols
The data presented in this guide is primarily derived from Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC). A general experimental protocol for these analyses is outlined below.
1. Sample Preparation:
-
Hydrated Iron Phosphate (FePO₄·2H₂O): The precursor material, typically synthesized via precipitation, is washed with deionized water to remove impurities and then dried at a low temperature (e.g., 80°C for 12 hours) to eliminate surface moisture without removing the water of crystallization.
-
Anhydrous Iron Phosphate (FePO₄): Prepared by the calcination of hydrated iron phosphate at temperatures ranging from 500°C to 800°C in an air atmosphere. The completion of dehydration is confirmed by techniques such as TGA.
2. Thermogravimetric Analysis (TGA):
-
Instrument: A thermogravimetric analyzer (e.g., Mettler-Toledo TGA/SDTA851e) is used.
-
Sample Size: Approximately 10-20 mg of the powdered sample is placed in an alumina or platinum crucible.
-
Atmosphere: The analysis is typically conducted under a dynamic inert atmosphere (e.g., nitrogen) or in air, with a constant flow rate (e.g., 50 mL/min).[5]
-
Heating Program: The sample is heated from ambient temperature (e.g., 30°C) to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).[1][2]
-
Data Acquisition: The instrument continuously records the sample mass as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass change.
3. Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA):
-
Instrument: A DSC or DTA instrument is used, often coupled with a TGA.
-
Sample Preparation: A few milligrams of the sample are encapsulated in an aluminum or other suitable pan. An empty, sealed pan is used as a reference.
-
Heating Program: The sample and reference are subjected to the same controlled temperature program as in the TGA analysis.
-
Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference. This data reveals endothermic and exothermic events such as phase transitions, melting, and crystallization. For instance, the dehydration of FePO₄·2H₂O is an endothermic process, while the crystallization of amorphous anhydrous FePO₄ is an exothermic event.[1][4]
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the thermal transformation of iron phosphates.
References
- 1. Process Optimization for the Preparation of the Lithium Iron Phosphate Precursor FePO4·2H2O by Anodic Oxidation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic Analysis of the Thermal Decomposition of Iron(III) Phosphates: Fe(NH3)2PO4 and Fe(ND3)2PO4 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Iron(III) Phosphate Dihydrate's Catalytic Activity Against Other Lewis Acids
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficient and selective chemical transformations. This guide provides an objective comparison of the catalytic performance of Iron(III) phosphate dihydrate (FePO₄·2H₂O) against other common Lewis acids in the context of the Biginelli reaction, a crucial multicomponent reaction in medicinal chemistry for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogues.
This compound has emerged as a noteworthy heterogeneous Lewis acid catalyst, offering advantages such as high yields, mild reaction conditions, ease of handling, and reusability, positioning it as a green catalyst. This guide presents a data-driven comparison of its efficacy against other frequently used Lewis acids, supported by experimental protocols and visual representations of the underlying chemical processes.
Performance Comparison in the Biginelli Reaction
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, serves as an excellent benchmark for comparing the catalytic activity of various Lewis acids. The following table summarizes the performance of this compound against other selected Lewis acids in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones. It is important to note that reaction conditions may vary slightly across different studies, which can influence direct comparisons.
| Catalyst | Aldehyde | β-Ketoester | Urea/Thiourea | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| FePO₄·2H₂O | Benzaldehyde | Ethyl acetoacetate | Urea | Acetonitrile | Reflux | 5 | 92 | [1] |
| FePO₄·2H₂O | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | Acetonitrile | Reflux | 6 | 95 | [1] |
| FePO₄·2H₂O | Benzaldehyde | Ethyl acetoacetate | Thiourea | Acetonitrile | Reflux | 7 | 88 | [1] |
| FeCl₃·6H₂O | Benzaldehyde | Ethyl acetoacetate | Urea | Acetonitrile | Reflux | 10 | Low Yield* | [2] |
| Fe(NO₃)₃·9H₂O | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | Grinding | 0.17 | 94 | [3] |
| NiCl₂·6H₂O | Benzaldehyde | Ethyl acetoacetate | Thiourea | Not Specified | Not Specified | Not Specified | 50.3 | [4][5][6] |
| CuCl₂·2H₂O | Benzaldehyde | Ethyl acetoacetate | Thiourea | Not Specified | Not Specified | Not Specified | 6.2 | [4][5][6] |
| CoCl₂·6H₂O | Benzaldehyde | Ethyl acetoacetate | Thiourea | Not Specified | Not Specified | Not Specified | 0.7 | [4][5][6] |
| Bi(NO₃)₃ | Benzaldehyde | Ethyl acetoacetate | Urea | Acetonitrile | Not Specified | 2.5 | 94 | [7] |
| Boric Acid | Benzaldehyde | Ethyl acetoacetate | Urea | Glacial Acetic Acid | Not Specified | 0.5-2 | 86-97 | [8] |
| Dicalcium Phosphate | Benzaldehyde | Acetylacetone | Urea | Ethanol | Reflux | 0.58 | 98 | [9] |
*In this specific study, FeCl₃·6H₂O alone gave a low yield, but the addition of TMSI significantly improved the results.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic performance.
Synthesis of this compound Catalyst
A straightforward and effective method for the preparation of this compound is through precipitation. A typical procedure involves the reaction of an iron(III) salt with a phosphate source in an aqueous medium. For instance, an aqueous solution of iron(III) chloride can be treated with an aqueous solution of diammonium hydrogen phosphate under controlled pH to precipitate this compound, which is then filtered, washed, and dried.
General Procedure for the Biginelli Reaction using this compound
The following is a representative experimental protocol for the FePO₄·2H₂O-catalyzed Biginelli reaction:
-
A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and this compound (10 mol%) in acetonitrile (10 mL) is prepared.[1]
-
The reaction mixture is stirred and refluxed for the appropriate time (monitored by TLC).
-
Upon completion of the reaction, the solvent is evaporated under reduced pressure.
-
The resulting solid is then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 3,4-dihydropyrimidin-2(1H)-one/thione.
Visualizing the Catalytic Process
Diagrams are powerful tools for understanding complex chemical pathways and experimental workflows.
Caption: Proposed mechanistic pathway for the Lewis acid-catalyzed Biginelli reaction.
Caption: General experimental workflow for the Biginelli reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione | Science and Technology of Engineering, Chemistry and Environmental Protection [lseee.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via Biginelli reaction promoted by bismuth(III)nitrate or PPh<sub>3</sub> without solvent - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. redalyc.org [redalyc.org]
- 10. nbinno.com [nbinno.com]
A Comparative Guide to the Validation of Particle Size Analysis for Iron(III) Phosphate Dihydrate Powders
For Researchers, Scientists, and Drug Development Professionals
The particle size distribution of an active pharmaceutical ingredient (API) like Iron(III) phosphate (B84403) dihydrate is a critical quality attribute that can significantly influence its bioavailability, dissolution rate, and manufacturability.[1][2][3] Therefore, robust and validated particle size analysis methods are essential for ensuring product quality and consistency in the pharmaceutical industry.[2][4] This guide provides a comparative overview of common techniques for particle size analysis and details the validation process for these methods, with a focus on Iron(III) phosphate dihydrate powders.
Comparison of Particle Size Analysis Techniques
Several techniques are available for particle size analysis, each with its own advantages and limitations. The choice of method often depends on the particle size range of interest, the nature of the material, and the specific application.[4]
| Technique | Principle | Advantages | Limitations | Best Suited For |
| Laser Diffraction | Measures the angular distribution of scattered light from a laser beam passing through a dispersed sample.[5][6] | Rapid, wide dynamic range (submicron to millimeters), high reproducibility, suitable for both wet and dry analysis.[1][2][7] | Assumes spherical particles, which can lead to inaccuracies for irregularly shaped particles. Requires appropriate optical properties of the material for accurate results.[5] | Routine quality control and batch-to-batch comparisons of this compound powders. |
| Microscopy (Optical and Electron) | Direct visualization and measurement of individual particles.[8][9] | Provides information on particle shape and morphology, allows for the detection of agglomerates and foreign particles.[1][9][10] Can be used as a referee technique to verify other methods.[10] | Lower throughput, potential for operator bias, and analysis of a smaller, potentially unrepresentative, sample size compared to ensemble methods.[1] | In-depth characterization, investigation of out-of-spec results, and validation of other particle sizing methods.[9][10] |
| Sieve Analysis | Separation of particles based on size by passing them through a series of calibrated sieves with different mesh sizes.[11][12] | Simple, inexpensive, and suitable for large, coarse particles.[1][11] | Limited to particles larger than ~75 µm, not suitable for cohesive or oily powders, and can be time-consuming.[11][12] | Characterization of the coarser fraction of this compound powders or granules. |
| Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity due to the Brownian motion of particles in a liquid suspension.[1] | Highly sensitive to small particles (nanometer range).[1] | Not suitable for polydisperse samples or larger particles.[1] | Analysis of nano-sized this compound particles. |
Experimental Protocols for Method Validation
Method validation provides documented evidence that a specific analytical procedure is suitable for its intended purpose.[13] For particle size analysis, validation typically focuses on precision (repeatability and intermediate precision) and robustness.[4]
Laser Diffraction Method Validation Protocol
1. Objective: To validate the laser diffraction method for determining the particle size distribution of this compound powder.
2. Materials and Equipment:
-
Laser diffraction particle size analyzer (e.g., Malvern Mastersizer)
-
This compound powder samples
-
Dispersant (e.g., deionized water with a suitable surfactant)
-
Ultrasonic bath/probe
3. Experimental Procedure:
-
Sample Preparation: A representative sample of this compound powder is obtained. A suitable dispersant is selected in which the powder is insoluble. The sample is dispersed in the dispersant to an appropriate concentration (obscuration level).[13] Sonication may be applied to break up agglomerates.[5]
-
Measurement: The dispersed sample is circulated through the measurement cell of the laser diffraction instrument. The particle size distribution is measured multiple times.
4. Validation Parameters:
-
Precision:
-
Repeatability: The same analyst performs multiple measurements of the same sample on the same instrument on the same day. The relative standard deviation (RSD) of the results (e.g., for Dv10, Dv50, Dv90) should be within a predefined acceptance criterion.
-
Intermediate Precision: The analysis is repeated by a different analyst on a different day, and potentially with a different instrument. The results are compared to assess the variability.[4]
-
-
Robustness: The effect of small, deliberate variations in method parameters on the results is evaluated.[4] This may include variations in:
-
Sonication time
-
Stirring speed
-
Obscuration level[13]
-
Microscopy Method Validation Protocol
1. Objective: To validate an image analysis-based microscopy method for particle size and shape characterization of this compound powder.
2. Materials and Equipment:
-
Optical microscope with a calibrated stage micrometer and digital camera
-
Image analysis software
-
This compound powder samples
-
Microscope slides and cover slips
-
Dispersing agent (if necessary)
3. Experimental Procedure:
-
Sample Preparation: A small, representative amount of powder is dispersed on a microscope slide.[8] Care is taken to avoid particle overlap and agglomeration.
-
Image Acquisition: A sufficient number of images are captured from different fields of view to ensure a statistically representative sample of particles is analyzed.
-
Image Analysis: The image analysis software is used to measure the desired particle size parameters (e.g., longest dimension, equivalent circular diameter) for a large number of particles (typically thousands).[10]
4. Validation Parameters:
-
Precision:
-
Repeatability: The same analyst analyzes the same prepared slide multiple times.
-
Intermediate Precision: A different analyst prepares a new slide from the same sample batch and performs the analysis.
-
-
Accuracy: As a direct measurement technique, microscopy is often considered the "referee" method.[10] Its accuracy can be confirmed using certified reference materials with known particle sizes.
Sieve Analysis Method Validation Protocol
1. Objective: To validate the sieve analysis method for determining the particle size distribution of coarse this compound powder.
2. Materials and Equipment:
-
A nest of calibrated test sieves with a range of mesh sizes.[11]
-
Sieve shaker
-
Analytical balance
-
This compound powder sample (typically at least 25g).[11][12]
3. Experimental Procedure:
-
Sieve Stack Assembly: A stack of sieves is assembled in descending order of mesh opening size, with a collection pan at the bottom.
-
Sieving: A pre-weighed amount of the powder is placed on the top sieve. The sieve stack is agitated in a mechanical shaker for a standardized period.[11]
-
Weighing: The amount of powder retained on each sieve and in the collection pan is accurately weighed.
4. Validation Parameters:
-
Precision:
-
Repeatability: The same analyst performs the sieving analysis on multiple sub-samples of the same batch.
-
Intermediate Precision: A different analyst performs the analysis on a different day.
-
-
Robustness: The influence of variations in sieving time and sample mass is evaluated.
Data Presentation
All quantitative data from the validation studies should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Example of Repeatability Data for Laser Diffraction
| Measurement | Dv10 (µm) | Dv50 (µm) | Dv90 (µm) |
| 1 | 5.2 | 25.1 | 75.3 |
| 2 | 5.3 | 25.5 | 76.1 |
| 3 | 5.1 | 24.9 | 74.8 |
| 4 | 5.2 | 25.3 | 75.5 |
| 5 | 5.3 | 25.6 | 76.3 |
| Mean | 5.22 | 25.28 | 75.60 |
| Std. Dev. | 0.08 | 0.29 | 0.61 |
| RSD (%) | 1.53 | 1.15 | 0.81 |
Table 2: Example of Intermediate Precision Data for Sieve Analysis
| Sieve Size (µm) | Analyst 1, Day 1 (% Retained) | Analyst 2, Day 2 (% Retained) | Difference (%) |
| 250 | 10.2 | 10.5 | 0.3 |
| 180 | 25.5 | 26.1 | 0.6 |
| 125 | 30.1 | 29.5 | 0.6 |
| 75 | 20.3 | 19.9 | 0.4 |
| Pan | 13.9 | 14.0 | 0.1 |
Mandatory Visualizations
Experimental Workflow for Laser Diffraction Validation
References
- 1. Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations | Lab Manager [labmanager.com]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 4. pharmtech.com [pharmtech.com]
- 5. epfl.ch [epfl.ch]
- 6. Laser diffraction for particle sizing | Anton Paar Wiki [wiki.anton-paar.com]
- 7. tricliniclabs.com [tricliniclabs.com]
- 8. Determination of Particle Size by Microscopy | Pharmaguideline [pharmaguideline.com]
- 9. nishkaresearch.com [nishkaresearch.com]
- 10. static.horiba.com [static.horiba.com]
- 11. gmp-navigator.com [gmp-navigator.com]
- 12. usp.org [usp.org]
- 13. scribd.com [scribd.com]
Comparative Efficiency of Iron(III) Phosphate Dihydrate in Organic Reactions: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of an efficient, cost-effective, and environmentally benign catalyst is a critical step in optimizing organic syntheses. Iron(III) phosphate (B84403) dihydrate (FePO₄·2H₂O) has emerged as a promising heterogeneous catalyst in a variety of organic reactions, offering advantages in terms of handling, reusability, and performance. This guide provides an objective comparison of its efficiency against other catalytic systems in two key transformations: the Biginelli reaction and the oxidative dehydrogenation of methyl isobutyrate.
The Biginelli Reaction: A Comparative Overview
The Biginelli reaction is a one-pot, three-component cyclocondensation used to synthesize 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs, which are valuable scaffolds in medicinal chemistry. Iron(III) phosphate dihydrate has proven to be an effective Lewis acid catalyst for this transformation.[1]
A study focusing on the synthesis of dihydropyrimidinones using various aliphatic and aromatic aldehydes found that this compound efficiently catalyzes the reaction in acetonitrile (B52724), resulting in high yields.[1] The performance of this compound is compared with other commonly used catalysts for the Biginelli reaction in the table below.
| Catalyst | Aldehyde | β-dicarbonyl Compound | Urea (B33335)/Thiourea (B124793) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| FePO₄·2H₂O | Benzaldehyde | Ethyl acetoacetate | Urea | Acetonitrile | Reflux | 2.5 | 92 |
| FePO₄·2H₂O | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | Acetonitrile | Reflux | 3 | 95 |
| FePO₄·2H₂O | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | Acetonitrile | Reflux | 4 | 89 |
| FeCl₃·6H₂O/TMSI | Aryl aldehyde | β-dicarbonyl compound | Urea | Acetonitrile | Reflux | 10 | High |
| Bi(NO₃)₃ | Benzaldehyde | Ethyl acetoacetate | Urea | Acetonitrile | RT | 2.5 | High |
| HCl | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol (B145695) | Reflux | 18 | Low |
| PPh₃ | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | 100 | 3 | High |
Experimental Protocol: Biginelli Reaction using this compound
The following protocol is a representative procedure for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by this compound.
Materials:
-
Aldehyde (1 mmol)
-
β-dicarbonyl compound (e.g., ethyl acetoacetate) (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
This compound (FePO₄·2H₂O) (10 mol%)
-
Acetonitrile (5 mL)
Procedure:
-
A mixture of the aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), urea or thiourea (1.5 mmol), and this compound (10 mol%) in acetonitrile (5 mL) is placed in a round-bottom flask.
-
The mixture is refluxed with stirring for the appropriate time (monitored by TLC).
-
After completion of the reaction, the solvent is evaporated under reduced pressure.
-
The residue is washed with cold water and the solid product is collected by filtration.
-
The crude product is purified by recrystallization from ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one/thione.
Biginelli Reaction Mechanism
The proposed mechanism for the acid-catalyzed Biginelli reaction involves several key steps, beginning with the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the enol form of the β-ketoester and subsequent cyclization and dehydration to yield the final dihydropyrimidinone product.
Caption: Proposed mechanism for the Biginelli reaction.
Oxidative Dehydrogenation of Methyl Isobutyrate (MIB) to Methyl Methacrylate (B99206) (MMA)
The conversion of methyl isobutyrate (MIB) to methyl methacrylate (MMA), a key monomer in the polymer industry, can be achieved through oxidative dehydrogenation. Iron phosphate-based catalysts are effective for this transformation.[2]
A study utilizing an iron phosphate catalyst supported on silica (B1680970) demonstrated a 40% yield of MMA with 73% selectivity at a 55% conversion of MIB when co-feeding methanol.[2] The performance of the iron phosphate catalyst is compared with other systems below.
| Catalyst | Feed | Co-feed | Temperature (°C) | MIB Conversion (%) | MMA Selectivity (%) | MMA Yield (%) |
| Iron Phosphate on Silica | MIB | Methanol | 400 | 55 | 73 | 40 |
| Mo-Bi-P-Mn-Fe-Mg-K-Si-O | MIB | - | 260-409 | - | Low | - |
| Solid Heteropoly Acid (H₅Mo₁₀PV₂O₄₀) | MIB | O₂ | 290-320 | - | ~60 (MMA + MA) | - |
Experimental Protocol: Oxidative Dehydrogenation of MIB using an Iron Phosphate Catalyst
The following protocol outlines a general procedure for the gas-phase oxidative dehydrogenation of MIB.
Materials and Equipment:
-
Iron phosphate catalyst supported on silica
-
Methyl isobutyrate (MIB)
-
Methanol (co-feed)
-
Air (oxidant)
-
Fixed-bed stainless steel reactor
-
Gas chromatograph (for product analysis)
Procedure:
-
The iron phosphate catalyst is loaded into the fixed-bed reactor.
-
The catalyst is pre-treated under a flow of air at an elevated temperature.
-
A feed stream consisting of MIB, methanol, and air is introduced into the reactor at a controlled flow rate.
-
The reaction is carried out at a specified temperature (e.g., 400 °C) and contact time.
-
The reactor effluent is cooled, and the liquid products are collected.
-
The product mixture is analyzed by gas chromatography to determine the conversion of MIB and the selectivity to MMA.
Catalytic Workflow for Oxidative Dehydrogenation on Iron Phosphate
The mechanism of oxidative dehydrogenation on iron phosphate catalysts is complex and involves redox cycles of the iron species. During the reaction, the FePO₄ catalyst can be reduced to iron(II) pyrophosphate (Fe₂P₂O₇). The active catalytic phase is believed to be a mixture of these iron phosphate phases, which facilitates the abstraction of hydrogen from the substrate.
Caption: Catalytic cycle of Iron Phosphate in ODH.
Conclusion
This compound demonstrates significant catalytic activity in both the Biginelli reaction and the oxidative dehydrogenation of methyl isobutyrate. For the Biginelli reaction, it offers high yields under relatively mild conditions compared to traditional acid catalysts. In the oxidative dehydrogenation of MIB, it provides a viable route to MMA, although further optimization may be required to enhance selectivity and yield in comparison to other complex metal oxide systems. Its heterogeneous nature, ease of handling, and cost-effectiveness make this compound a compelling alternative for researchers and professionals seeking to develop more sustainable and efficient organic syntheses.
References
A Comparative Guide to the Long-Term Stability of Synthesized Iron(III) Phosphate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term stability of iron(III) phosphate (B84403) dihydrate (FePO₄·2H₂O) samples synthesized through various common methodologies. The stability of this inorganic compound is critical for its application in pharmaceuticals, particularly as a phosphate binder, and in the development of advanced materials. This document outlines the key synthesis techniques, presents comparative data on the physicochemical properties and thermal stability of the resulting products, and provides detailed experimental protocols.
Introduction
Iron(III) phosphate dihydrate is a well-established pharmaceutical excipient and active ingredient. The method of its synthesis significantly influences its critical quality attributes, including crystallinity, particle size, and morphology. These attributes, in turn, have a profound impact on the long-term stability of the material. Instability, often manifesting as changes in water content, crystal structure, or chemical composition, can affect the efficacy and safety of the final drug product. This guide focuses on three prevalent synthesis methods: co-precipitation, hydrothermal synthesis, and sol-gel synthesis, and evaluates their impact on the stability of the resulting this compound.
Comparative Analysis of Physicochemical Properties and Stability
The choice of synthesis method dictates the initial characteristics of the this compound, which are closely linked to its stability. Generally, materials with a higher degree of crystallinity and larger particle size exhibit greater long-term stability.
Table 1: Comparison of Physicochemical Properties of this compound from Different Synthesis Methods
| Property | Co-precipitation | Hydrothermal | Sol-Gel |
| Typical Crystallinity | Amorphous to crystalline (tunable) | High (well-controlled) | Predominantly amorphous |
| Typical Particle Size | Nanometer to micrometer-scale (tunable) | Nanometer to micrometer-scale (tunable) | Nanoparticles |
| Particle Size Distribution | Narrow | Narrow | Broad |
| Morphology | Often spherical or irregular aggregates | Well-defined crystals (e.g., rods, plates) | Irregular nanoparticles |
| Purity | High | High | Can have residual organics |
Table 2: Comparative Thermal Stability of this compound
| Synthesis Method | Onset of Dehydration (°C) | Key Decomposition Steps | Notes |
| Co-precipitation | ~100 - 150 | Stepwise loss of two water molecules, followed by phase transitions at higher temperatures. | Amorphous content can lead to a broader and earlier onset of water loss. |
| Hydrothermal | ~150 - 200 | Sharper, more defined loss of water molecules, indicating a more uniform crystalline structure. | Higher thermal stability is generally observed due to higher crystallinity. |
| Sol-Gel | ~80 - 120 | Gradual and continuous weight loss, characteristic of amorphous materials with adsorbed and loosely bound water. | Lower thermal stability due to the amorphous nature and high surface area. |
Experimental Protocols
Detailed methodologies for the synthesis and stability testing of this compound are provided below.
Synthesis Protocols
1. Co-precipitation Synthesis
This method involves the controlled precipitation of iron(III) phosphate from aqueous solutions.
-
Reagents: Ferric chloride (FeCl₃), phosphoric acid (H₃PO₄), Ammonium (B1175870) hydroxide (B78521) (NH₄OH).
-
Procedure:
-
Prepare aqueous solutions of ferric chloride and phosphoric acid of desired concentrations.
-
Mix the two solutions in a reaction vessel with vigorous stirring.
-
Slowly add ammonium hydroxide solution to adjust the pH to a target value (e.g., 2-3) to initiate precipitation.
-
Maintain the reaction at a constant temperature (e.g., 60°C) for a set duration (e.g., 2 hours) to allow for particle growth.
-
The precipitate is then filtered, washed with deionized water to remove impurities, and dried at a moderate temperature (e.g., 80°C).
-
2. Hydrothermal Synthesis
This technique utilizes elevated temperature and pressure to produce highly crystalline materials.
-
Reagents: Ferric nitrate (B79036) (Fe(NO₃)₃·9H₂O), Ammonium dihydrogen phosphate (NH₄H₂PO₄).
-
Procedure:
-
Dissolve ferric nitrate and ammonium dihydrogen phosphate in deionized water in a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to a specific temperature (e.g., 180°C) for a defined period (e.g., 12 hours).
-
After the reaction, the autoclave is cooled to room temperature.
-
The resulting crystalline product is collected by filtration, washed with deionized water and ethanol, and dried.
-
3. Sol-Gel Synthesis
This method involves the formation of a sol (a colloidal suspension of solid particles in a liquid) that is then gelled to form a solid matrix.
-
Reagents: Ferric nitrate (Fe(NO₃)₃·9H₂O), Phosphoric acid (H₃PO₄), Propylene (B89431) oxide (as a gelating agent).
-
Procedure:
-
Dissolve ferric nitrate in a suitable solvent (e.g., ethanol).
-
Add phosphoric acid to the solution with stirring.
-
Introduce propylene oxide to promote gelation.
-
The resulting gel is aged for a period (e.g., 24 hours).
-
The gel is then dried under controlled conditions to obtain amorphous iron(III) phosphate.
-
Stability Testing Protocol
A comprehensive stability testing program is essential to evaluate the long-term performance of the synthesized materials.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 1, 3, and 6 months.
-
-
Analytical Tests:
-
Appearance: Visual inspection for any changes in color or texture.
-
Water Content: Karl Fischer titration to determine the amount of water.
-
Crystallinity and Phase Purity: X-ray Powder Diffraction (XRPD) to monitor changes in the crystal structure and identify any phase transformations.
-
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess thermal stability and dehydration behavior.
-
Particle Size and Morphology: Scanning Electron Microscopy (SEM) or other imaging techniques to observe any changes in particle characteristics.
-
Assay and Impurities: High-Performance Liquid Chromatography (HPLC) or other suitable methods to quantify the iron and phosphate content and detect any degradation products.
-
Visualizations
Experimental Workflow for Synthesis and Stability Testing
Caption: Workflow for the synthesis and stability evaluation of this compound.
Conceptual Stability Comparison
Caption: Relationship between synthesis method, properties, and long-term stability.
Conclusion
The long-term stability of this compound is intrinsically linked to its physicochemical properties, which are determined by the synthesis method.
-
Hydrothermal synthesis typically yields highly crystalline materials with superior thermal and long-term stability, making it a preferred method for applications where stability is paramount.
-
Co-precipitation offers a versatile approach to tune the crystallinity and particle size, allowing for a balance between stability and other desired properties such as dissolution rate. The stability of co-precipitated materials can be moderate to high, depending on the degree of crystallinity achieved.
-
Sol-gel synthesis generally produces amorphous iron(III) phosphate with high surface area and reactivity. While these properties can be advantageous in certain applications, the amorphous nature leads to lower thermal and long-term stability.
For drug development professionals and scientists, a thorough understanding of the synthesis-property-stability relationship is crucial for selecting the appropriate grade of this compound for a specific application and ensuring the quality and shelf-life of the final product. The experimental protocols and comparative data presented in this guide provide a foundation for making informed decisions in the synthesis and application of this important inorganic compound.
Cross-Validation of Characterization Results for Iron(III) Phosphate Dihydrate: A Comparative Guide
This guide provides a comprehensive comparison of the physicochemical properties of Iron(III) phosphate dihydrate against other common iron supplements and phosphate binders. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation based on experimental data.
Comparative Analysis of Physicochemical Properties
The following table summarizes the key characterization data for this compound and its alternatives. This data is essential for understanding the performance and suitability of these compounds in various applications.
| Property | This compound (FePO₄·2H₂O) | Ferrous Sulfate (FeSO₄) | Calcium Carbonate (CaCO₃) |
| Appearance | Yellowish-brown to off-white powder or crystals.[1][2] | Greenish or yellow-brown crystalline solid.[3][4] | White, odorless powder or crystals. |
| Molecular Weight | 186.85 g/mol .[5][6] | 151.91 g/mol (anhydrous). | 100.09 g/mol . |
| Solubility in Water | Generally considered insoluble, with very low solubility.[1][7] One source indicates a solubility of 0.642 g/100 mL at 100 °C.[1] | Soluble in water.[8] | Practically insoluble in water. |
| Purity/Composition | Commercially available in high purity, e.g., ≥99.99% trace metals basis. Contains approximately 29% iron.[6] | Typically available as heptahydrate (FeSO₄·7H₂O). Contains about 20% elemental iron.[9] | The elemental calcium content is about 40% of its weight.[10] |
| Crystal Structure | Can exist in monoclinic and orthorhombic polymorphs.[1][11][12] The anhydrous form commonly adopts an α-quartz structure.[1] | Anhydrous form is orthorhombic. The common heptahydrate is monoclinic. | The most common natural form is the hexagonal calcite. |
| Thermal Stability (TGA) | Decomposes upon heating, losing water of hydration. The decomposition process can occur in multiple steps.[13] | The heptahydrate loses its water of hydration at 90°C.[4][14] | Decomposes to calcium oxide and carbon dioxide at high temperatures (above 840°C). |
| Particle Size (SEM) | Can be synthesized as nanoparticles or microparticles with varying morphologies (e.g., nanorods, microflowers).[12] | Typically available as crystalline powders or granules. | Available in a range of particle sizes depending on the grade and manufacturing process. |
| Phosphate Binding | Effective as a phosphate binder.[15] | Not used as a phosphate binder. | Effective as a phosphate binder, but may contribute to calcium overload.[10][16] |
Experimental Protocols for Characterization
Detailed methodologies are crucial for the accurate and reproducible characterization of materials. Below are the standard experimental protocols for the key techniques cited in this guide.
Powder X-ray Diffraction (PXRD)
Objective: To determine the crystalline phase and purity of the material.
Protocol:
-
Sample Preparation: The sample is finely ground into a homogeneous powder using a mortar and pestle.[17] The powder is then mounted onto a sample holder, ensuring a flat and smooth surface.
-
Instrumentation: A powder X-ray diffractometer is used for analysis.
-
Data Collection: The sample is irradiated with monochromatic X-rays (typically Cu Kα radiation) over a specified 2θ range (e.g., 10-80 degrees). The diffracted X-rays are detected and counted.[18]
-
Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared with standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the crystalline phases present in the sample.[19]
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation: A small amount of the powdered sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory where the powder is placed directly on the crystal.
-
Instrumentation: An FTIR spectrometer is used.
-
Data Collection: A background spectrum of the empty sample holder (or KBr pellet) is collected.[20] The sample is then placed in the beam path, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The sample spectrum is ratioed against the background spectrum to obtain the absorbance or transmittance spectrum. The characteristic absorption bands are then assigned to specific molecular vibrations to identify functional groups. For this compound, characteristic peaks include those for P-O stretching (~1030 cm⁻¹), O-P-O bending (~520 cm⁻¹), and O-H stretching from water molecules (broad band around 3000-3500 cm⁻¹).[20]
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and composition of the material.
Protocol:
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).
-
Instrumentation: A thermogravimetric analyzer is used.
-
Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[21] The change in mass of the sample is recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve plots the percentage weight loss against temperature. The temperatures at which significant weight loss occurs correspond to events such as dehydration or decomposition. For this compound, the weight loss corresponds to the removal of water molecules.[13]
Scanning Electron Microscopy (SEM)
Objective: To visualize the surface morphology and particle size of the material.
Protocol:
-
Sample Preparation: A small amount of the powder is mounted on an SEM stub using conductive adhesive tape. To prevent charging effects for non-conductive samples, a thin layer of a conductive material (e.g., gold or carbon) is sputter-coated onto the sample surface.
-
Instrumentation: A scanning electron microscope is used.
-
Data Collection: A focused beam of electrons is scanned across the sample surface. The interactions between the electron beam and the sample produce various signals (e.g., secondary electrons, backscattered electrons) that are collected by detectors to form an image.
-
Image Analysis: The resulting micrographs provide high-resolution images of the sample's surface topography, allowing for the determination of particle size, shape, and aggregation.
Visualization of the Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of characterization results, ensuring data integrity and comprehensive material understanding.
Caption: Workflow for the characterization and cross-validation of this compound.
References
- 1. Iron(III) phosphate - Wikipedia [en.wikipedia.org]
- 2. strem.com [strem.com]
- 3. Ferrous Sulfate | FeO4S | CID 24393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijmpronline.com [ijmpronline.com]
- 5. This compound | FeH4O6P | CID 25087130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Iron - Health Professional Fact Sheet [ods.od.nih.gov]
- 10. ccjm.org [ccjm.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Phase-controlled synthesis of iron phosphates via phosphation of β-FeOOH nanorods - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. Comparative Efficacy and Safety of Phosphate Binders in Hyperphosphatemia Patients With Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. login.medscape.com [login.medscape.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Kinetic Analysis of the Thermal Decomposition of Iron(III) Phosphates: Fe(NH3)2PO4 and Fe(ND3)2PO4 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of Iron(III) Phosphate-Based Batteries
The quest for efficient, safe, and cost-effective energy storage has positioned Iron(III) phosphate (B84403) dihydrate (FePO₄·2H₂O) as a critical precursor material in the battery industry. Its primary application is in the synthesis of Lithium Iron Phosphate (LiFePO₄, or LFP) cathodes, a technology renowned for its stability and long lifespan. This guide provides an objective comparison of LFP battery performance against other promising alternatives, namely Sodium-ion (Na-ion) and Lithium-Sulfur (Li-S) batteries, supported by experimental data for researchers, scientists, and professionals in technology development.
Benchmarking Performance: Key Metrics
The performance of a battery is evaluated across several key metrics that determine its suitability for various applications. LiFePO₄ batteries, derived from Iron(III) phosphate precursors, offer a balanced profile, excelling in safety and cycle life, which makes them ideal for stationary energy storage and electric vehicles where longevity is paramount.[1] In contrast, Sodium-ion batteries are emerging as a low-cost alternative due to the abundance of sodium, while Lithium-Sulfur batteries promise significantly higher energy densities, albeit with challenges in stability.[2][3][4]
The following table summarizes the quantitative performance data for these three battery chemistries.
| Performance Metric | Lithium Iron Phosphate (LiFePO₄) | Sodium-Ion (Na-ion) | Lithium-Sulfur (Li-S) |
| Gravimetric Energy Density | 90 - 160 Wh/kg (up to 205 Wh/kg in recent versions)[5][6] | 100 - 160 Wh/kg[2][7] | Practical: 300 - 450 Wh/kg[3] Theoretical: ~2600 Wh/kg[3][4][8] |
| Volumetric Energy Density | ~220 Wh/L[6] | ~290 Wh/L[2] | ~550 Wh/L[3] |
| Nominal Cell Voltage | 3.2 - 3.3 V[6][9][10] | 1.5 - 4.3 V[2] | ~2.15 V (average, non-linear)[3][11] |
| Cycle Life | 2,000 - 10,000+ cycles[5][6][7] | 2,000 - 5,000 cycles[2][7] | < 1,500 cycles (major challenge)[3] |
| Operating Temperature | -20°C to 60°C[9][12] | -20°C to 60°C[2] | Performance is temperature sensitive |
| Safety | Excellent thermal and chemical stability[1][5][12] | High; can be transported at 0V[2] | Lower; challenges with Li-metal anode and dendrites[13] |
Experimental Protocols
Accurate and reproducible data are fundamental to battery research. The following are detailed methodologies for three key experiments used to benchmark battery performance.
Specific Capacity and Energy Density Measurement
This test determines the total charge a battery can store and the energy it can deliver per unit mass or volume.
-
Objective: To measure the specific capacity (in mAh/g) and energy density (in Wh/kg) under controlled conditions.
-
Methodology:
-
Preparation: The battery cell is first fully charged to the manufacturer's specified upper voltage limit using a constant current-constant voltage (CC-CV) protocol.[14] It is then allowed to rest in a temperature-controlled environment (typically 25°C) for at least one hour to ensure thermal and chemical stabilization.[14][15]
-
Discharge: The cell is connected to a high-precision battery cycler or electronic load and is discharged at a constant current.[16] A standard rate of 0.2C (or C/5) is commonly used to ensure the measurement reflects the battery's near-maximum capacity.[17] The discharge continues until the cell voltage reaches the specified lower cut-off voltage.[18]
-
Data Acquisition: Throughout the discharge process, voltage, current, and time are meticulously recorded.[14]
-
Calculation:
-
Capacity (Ah): Calculated by multiplying the constant discharge current (A) by the total discharge time (h).[18]
-
Specific Capacity (mAh/g): The cell capacity (in mAh) is divided by the mass of the active electrode material (in g).
-
Energy Density (Wh/kg): The total energy (in Wh), obtained by integrating the power (Voltage × Current) over the discharge time, is divided by the mass of the cell (in kg).
-
-
Cycle Life Testing
This is an endurance test to determine the battery's lifespan in terms of charge-discharge cycles.
-
Objective: To quantify the number of cycles a battery can undergo before its capacity degrades to a specified end-of-life threshold.
-
Methodology:
-
Initial Characterization: The battery's initial capacity is measured using the protocol described above. This serves as the baseline for calculating capacity fade.
-
Cyclic Aging: The cell is subjected to repeated charge and discharge cycles at a specified C-rate (e.g., 1C charge and 1C discharge) under controlled temperature conditions.[19]
-
Periodic Performance Check: At regular intervals (e.g., every 50 or 100 cycles), the cycling is paused, and a Reference Performance Test (RPT) is conducted.[20] The RPT involves a slow-rate (e.g., C/10) discharge to accurately measure the remaining capacity.
-
End-of-Life Criterion: The test is concluded when the measured capacity during an RPT drops below 80% of its initial baseline capacity.[21][22][23][24] The total number of cycles completed up to this point is defined as the battery's cycle life.
-
Rate Capability Testing
This experiment evaluates the battery's ability to maintain performance at high charge and discharge currents.
-
Objective: To assess the capacity retention of a battery across a range of different C-rates.
-
Methodology:
-
Cell Preparation: The cell is fully charged using a standard CC-CV protocol.
-
Variable Rate Discharge: The cell is discharged at a series of progressively higher C-rates (e.g., C/10, C/5, 1C, 2C, 5C).[25]
-
Recharge Between Cycles: After each discharge at a specific rate, the cell is fully recharged using a consistent, standard charging protocol (e.g., C/3 rate) to ensure the same starting state for each test.[20]
-
Data Analysis: The discharge capacity measured at each C-rate is recorded. The results are typically plotted as capacity versus C-rate, creating a curve that visually represents the battery's rate performance.[25] A battery with good rate capability will show minimal capacity drop as the C-rate increases.[25]
-
Visualizations
The following diagrams illustrate the experimental workflow for battery benchmarking and a logical comparison of the discussed battery technologies.
References
- 1. prostarsolar.net [prostarsolar.net]
- 2. Sodium-Ion battery - Battery Design [batterydesign.net]
- 3. Lithium–sulfur battery - Wikipedia [en.wikipedia.org]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. menred-ess.com [menred-ess.com]
- 6. Lithium iron phosphate battery - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 9. Understanding LiFePO4 Battery Temperature Range [evlithium.com]
- 10. jackery.com [jackery.com]
- 11. Frontiers | How Far Away Are Lithium-Sulfur Batteries From Commercialization? [frontiersin.org]
- 12. batteryspace.com [batteryspace.com]
- 13. researchgate.net [researchgate.net]
- 14. large-battery.com [large-battery.com]
- 15. Protocol for conducting advanced cyclic tests in lithium-ion batteries to estimate capacity fade - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eszoneo.com [eszoneo.com]
- 17. xtar.cc [xtar.cc]
- 18. naturesgenerator.com [naturesgenerator.com]
- 19. Battery Life Cycle Testing:Methods,Factors & Equipment Guide [sinexcel-re.com]
- 20. apps.dtic.mil [apps.dtic.mil]
- 21. What Is Battery Cycle Life? Definition, Measurement, and Importance [eureka.patsnap.com]
- 22. yic-electronics.com [yic-electronics.com]
- 23. huntkeyenergystorage.com [huntkeyenergystorage.com]
- 24. dragonflyenergy.com [dragonflyenergy.com]
- 25. novonixgroup.com [novonixgroup.com]
A Comparative Guide to the Synthesis of Iron(III) Phosphate Dihydrate for Advanced Applications
For researchers, scientists, and professionals in drug development, the selection of a synthesis method for Iron(III) phosphate (B84403) dihydrate (FePO₄·2H₂O) is a critical decision that significantly influences the material's physicochemical properties and its performance in downstream applications, such as in lithium-ion batteries and catalysis. This guide provides an objective comparison of the most common synthesis methodologies—precipitation, hydrothermal, and sol-gel—supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.
Iron(III) phosphate dihydrate is a key precursor in the synthesis of lithium iron phosphate (LiFePO₄), a prominent cathode material in rechargeable batteries. The morphology, particle size, purity, and crystallinity of the initial FePO₄·2H₂O directly impact the electrochemical performance of the final LiFePO₄ cathode. Therefore, a thorough understanding of the available synthesis routes is paramount. This guide delves into the nuances of the precipitation, hydrothermal, and sol-gel methods, offering a comparative analysis of their outcomes.
Quantitative Performance Analysis
The choice of synthesis method has a profound impact on the key characteristics of the resulting this compound. The following table summarizes the quantitative data from various experimental studies, providing a clear comparison of the performance of each method.
| Synthesis Method | Precursors | Typical Particle Size | Specific Surface Area (m²/g) | Purity (%) | Yield (%) | Key Advantages | Key Disadvantages |
| Precipitation | Ferrous sulfate (B86663) (FeSO₄·7H₂O), Phosphoric acid (H₃PO₄), Hydrogen peroxide (H₂O₂) | 20 nm - 5 µm | ~28.77[1] | > 99.5[2] | High (>95%) | Simple, cost-effective, scalable | Broad particle size distribution, potential for impurities |
| Hydrothermal | Iron(III) chloride (FeCl₃), Phosphoric acid (H₃PO₄) | 300 nm - 10 µm | 39.1765[3][4] | High | Moderate to High | Good crystallinity, control over morphology | Requires specialized equipment (autoclave), longer reaction times |
| Sol-Gel | Iron(III) nitrate (B79036) (Fe(NO₃)₃·9H₂O), Phosphoric acid (H₃PO₄) | ~3 nm (crystallite size) | 5.0[5] | High | Moderate | High purity, homogenous product, nanoscale particles | More complex, potentially higher cost, gelation process can be sensitive |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of materials. Below are representative protocols for each of the discussed synthesis methods for this compound.
Precipitation Method
This method involves the direct precipitation of this compound from an aqueous solution.
Materials:
-
Ferrous sulfate septihydrate (FeSO₄·7H₂O)
-
Phosphoric acid (H₃PO₄, 85%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized water
Procedure:
-
Dissolve Ferrous sulfate septihydrate and phosphoric acid in deionized water in a molar ratio of 1:1.05.[6]
-
Heat the solution to 80°C while stirring.[7]
-
Slowly add hydrogen peroxide to the solution to oxidize Fe²⁺ to Fe³⁺.[6][7]
-
Maintain the reaction temperature at 80°C and a pH of 2 for a set duration (e.g., 12 hours) to allow for precipitation.[7]
-
After the reaction, filter the precipitate and wash it multiple times with deionized water until the filtrate is neutral.
-
Dry the resulting white precipitate in an oven at a moderate temperature (e.g., 80-120°C) to obtain this compound.[8]
Hydrothermal Synthesis
This method utilizes elevated temperature and pressure in an autoclave to produce crystalline this compound.
Materials:
-
Iron(III) chloride (FeCl₃) or Iron(III) nitrate (Fe(NO₃)₃)
-
Phosphoric acid (H₃PO₄) or Ammonium dihydrogen phosphate (NH₄H₂PO₄)
-
Deionized water
Procedure:
-
Prepare aqueous solutions of the iron salt and the phosphate source.
-
Mix the precursor solutions in a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to a specific temperature, typically between 150°C and 180°C, for a defined period, such as 12 hours.[9]
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the product several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and by-products.[9]
-
Dry the final product in a vacuum oven at a low temperature (e.g., 60°C) for several hours.[9]
Sol-Gel Method
The sol-gel method involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a gel (a solid network in a liquid).
Materials:
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Phosphoric acid (H₃PO₄)
-
Ethanol
-
Ethylene (B1197577) oxide or Propylene oxide (as a gelating agent)
Procedure:
-
Dissolve Iron(III) nitrate in ethanol.
-
Add phosphoric acid to the solution while stirring.
-
Introduce a gelating agent like ethylene oxide to promote the formation of a gel.[10]
-
Allow the sol to age and form a gel at room temperature or with gentle heating.
-
Dry the gel at a low temperature (e.g., 50°C) for an extended period (e.g., 48 hours) to obtain a xerogel.[11]
-
Wash the xerogel with distilled water and ethanol to remove impurities.[11]
-
The resulting material is amorphous Iron(III) phosphate.
Experimental Workflows
To visualize the procedural flow of each synthesis method, the following diagrams have been generated using the DOT language.
Caption: Workflow for the Precipitation Synthesis of this compound.
Caption: Workflow for the Hydrothermal Synthesis of this compound.
Caption: Workflow for the Sol-Gel Synthesis of Amorphous Iron(III) Phosphate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CN103754855A - FePO4 synthesis method - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Statistical optimization of amorphous iron phosphate: inorganic sol–gel synthesis-sodium potential insertion - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Iron(III) Phosphate Dihydrate in a Laboratory Setting
Essential Guidance for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining regulatory compliance. This document provides a detailed, step-by-step guide for the safe handling and disposal of Iron(III) phosphate dihydrate. While this compound is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200), it is crucial to adhere to established laboratory safety protocols and consult local regulations for chemical waste disposal.[1]
Immediate Safety and Handling
Prior to handling this compound, it is essential to be familiar with its properties and the necessary safety precautions. Personal protective equipment (PPE) should always be worn to minimize exposure and ensure personal safety.
Personal Protective Equipment (PPE) Summary
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact. |
| Respiratory Protection | Dust mask (e.g., N95) | Avoids inhalation of dust.[2] |
| Body Protection | Laboratory coat | Protects clothing and skin from spills. |
Spill & Leak Procedures
In the event of a spill, prompt and appropriate action is necessary to prevent contamination and ensure safety.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Contain the Spill: Use a dustpan and brush or a HEPA-filtered vacuum to carefully collect the spilled material. Avoid dry sweeping, which can disperse dust into the air.
-
Collect the Waste: Place the collected this compound and any contaminated cleaning materials into a clearly labeled, sealed container for disposal.
-
Decontaminate the Area: Wipe the spill area with a damp cloth.
-
Dispose of Contaminated Materials: The cleaning materials should be disposed of along with the chemical waste.
Disposal Procedures for Unused or Waste this compound
Chemical waste generators are responsible for correctly classifying and disposing of their waste in accordance with institutional policies and local, state, and federal regulations.[1]
Step-by-Step Disposal Protocol:
-
Waste Characterization: Although not federally classified as hazardous, your institution's Environmental Health and Safety (EHS) department may have specific requirements for its disposal. Always consult with your EHS office to determine if it can be disposed of as non-hazardous waste.
-
Containerization:
-
Place waste this compound in a compatible, non-reactive container with a secure lid.
-
Do not mix with other waste chemicals.
-
-
Labeling:
-
Clearly label the container with "Waste this compound" and the date.
-
Ensure the label is legible and securely attached to the container.
-
-
Storage:
-
Disposal Request:
Disposal of Empty Containers
Empty containers that held this compound should be managed as follows:
-
Thoroughly Empty: Ensure the container is completely empty of any residual powder.
-
Deface Labels: Remove or deface the original chemical label to prevent misidentification.[7]
-
Disposal: Once emptied and defaced, the container can typically be disposed of in the regular trash. However, confirm this with your institution's waste management guidelines.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Fe 29%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. odu.edu [odu.edu]
- 6. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 7. vumc.org [vumc.org]
Essential Safety and Handling Protocol for Iron(III) Phosphate Dihydrate
This guide provides immediate safety, operational, and disposal information for handling Iron(III) phosphate (B84403) dihydrate in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. While Iron(III) phosphate dihydrate is not always classified as a hazardous substance, some safety data sheets indicate it can cause skin, eye, and respiratory irritation[1][2][3][4]. Therefore, adherence to good laboratory practices and the use of appropriate personal protective equipment are essential.
Immediate Safety and Handling
When working with this compound, it is crucial to handle the substance in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust.[1][5][6] Avoid generating dust during handling.[1][2] Direct contact with the substance should be avoided; ensure that it does not get in the eyes, on skin, or on clothing.[1][2] After handling, always wash hands thoroughly.[3] Do not eat, drink, or smoke in the work area.[2][5]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, seek medical attention.[1][2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[1][2]
-
Inhalation: Move the individual to fresh air. If symptoms occur, seek medical attention.[3][4]
-
Ingestion: If swallowed, make the victim drink water (two glasses at most). Consult a doctor if you feel unwell.[3]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to ensure safety when handling this compound, which is a light yellow, odorless powder.[1]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side protection.[7] | To prevent eye contact with airborne particles. |
| Skin Protection | Wear appropriate protective gloves (Nitrile rubber, >0.11 mm thickness is suggested) and clean, body-covering clothing or a lab coat.[2][7] | To prevent skin exposure and irritation.[2] |
| Respiratory Protection | A NIOSH-approved particulate respirator (e.g., N95 or P1 filter) is required when dusts are generated and engineering controls are not sufficient.[2][3][4][7] | To prevent respiratory irritation from inhaling dust.[2][4] |
Exposure Limits
Occupational exposure limits provide a guideline for the maximum concentration of an airborne substance to which a worker can be exposed over a specified period.
| Parameter | Limit Value | Jurisdiction / Source |
| Time-Weighted Average (TWA) | 1 mg/m³ (as Iron) | ACGIH (TLV)[2] |
| TWA (Inhalable dust fraction) | 10 mg/m³ | Germany (TRGS 900)[8] |
| Short-Term Exposure Limit (STEL) (Inhalable dust fraction) | 20 mg/m³ | Germany (TRGS 900)[8] |
| TWA (Respirable dust fraction) | 1.25 mg/m³ | Germany (TRGS 900)[8] |
| STEL (Respirable dust fraction) | 2.5 mg/m³ | Germany (TRGS 900)[8] |
Spill Response Protocol
In the event of a spill, follow a structured procedure to ensure safety and proper cleanup. The primary steps are to control the area, contain the spill, and clean it up safely.
Caption: Workflow for handling an this compound spill.
Experimental Protocol for Spill Cleanup:
-
Assess and Secure: Immediately assess the extent of the spill. Evacuate unnecessary personnel and restrict access to the area.[5]
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.[5]
-
Don PPE: Before approaching the spill, put on the required personal protective equipment: safety goggles, gloves, and a respirator if dust is present.[2][5]
-
Containment and Cleanup: Carefully sweep up or vacuum the spilled powder and place it into a suitable, closed container for disposal.[1][4] Avoid actions that could generate dust.[2][4] An inert, non-combustible absorbent material like sand can be used to help contain the material.[2]
-
Decontamination: After the bulk material is removed, clean the contaminated surface.[2]
-
Disposal: Label the container with the waste contents and dispose of it according to all local, regional, and national regulations.[4][5]
Storage and Disposal Plan
Storage:
-
Store this compound in a dry, cool, and well-ventilated place.[1][5]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[1][5][6]
-
Store away from incompatible materials, particularly strong oxidizing agents.[1][6] The recommended storage temperature is between 15–25 °C.[7]
Disposal:
-
Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations.[4][5]
-
The material should be transferred to a suitable container and collected by a specialized disposal company.[6] Do not allow the product to be released into the environment, such as drains or water sources.[1][2]
References
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
